molecular formula C3H8O3S B1222372 1-Propanesulfonic acid CAS No. 5284-66-2

1-Propanesulfonic acid

Cat. No.: B1222372
CAS No.: 5284-66-2
M. Wt: 124.16 g/mol
InChI Key: KCXFHTAICRTXLI-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid (CAS 5284-66-2) is a versatile strong alkyl sulfonic acid with the molecular formula C3H8O3S and a formula weight of 124.16 g/mol . This compound is characterized as a brown liquid with a density of approximately 1.2500 g/mL and a melting point of 8.0°C . Its strong acidity and water solubility make it a valuable reagent in diverse research applications. Researchers utilize this compound and its derivatives as key monomers and building blocks in polymer science. Sulfonic acid-functionalized compounds are critical for creating materials with specific ionic properties, such as poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), which is used in advanced gel polymer electrolytes for energy storage devices . Furthermore, its sodium salt (sodium 1-propanesulfonate) is used in biochemical research applications . In synthetic chemistry, it serves as an effective acid catalyst and an intermediate for introducing the propylsulfonic acid group into larger molecules . The compound's structure, featuring a sulfonic acid group tethered to a three-carbon alkyl chain, provides a balance of acidity and organic solubility. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic-therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-1-sulfonic acid
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InChI

InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KCXFHTAICRTXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H8O3S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0051231
Record name 1-Propanesulfonic acid
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Molecular Weight

124.16 g/mol
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CAS No.

5284-66-2, 28553-80-2
Record name 1-Propanesulfonic acid
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Record name 1-Propanesulfonic acid
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Record name Propylsulfonic acid
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Record name Propanesulphonic acid
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Foundational & Exploratory

Identity Mismatch: Unraveling the Discrepancy Between 1-Propanesulfonic acid, 2-hydroxy-3-(1-naphthalenyloxy)- and CAS Number 5284-66-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide addresses this ambiguity by first detailing the properties of the compound officially assigned to CAS 5284-66-2, and secondly, by summarizing the limited available information on the specified Propranolol-related impurity, highlighting the challenges in sourcing comprehensive data for such compounds.

Part 1: The Compound Assigned to CAS 5284-66-2: 1-Propanesulfonic Acid

This compound is a simple organosulfur compound belonging to the class of alkane sulfonic acids. It is utilized in various chemical applications, including as a catalyst and in electroplating processes.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₃H₈O₃S
Molecular Weight 124.16 g/mol
Appearance Clear brown to dark brown liquid
Melting Point 8 °C
Density 1.25 g/mL at 20 °C
pKa (Predicted) 1.92 ± 0.50
Refractive Index (n20/D) 1.44
Solubility Highly soluble in water
Safety and Handling

Safety data for this compound indicates that it is a corrosive substance.

Hazard StatementGHS ClassificationPrecautionary Statements
H314Skin Corrosion/IrritationP260, P264, P280, P301+P330+P331, P302+P361+P354, etc.

Note: This data is based on aggregated GHS information and users should consult a full Safety Data Sheet (SDS) before handling.

Part 2: The Propranolol-Related Impurity: this compound, 2-hydroxy-3-(1-naphthalenyloxy)-

The compound named in the user request, this compound, 2-hydroxy-3-(1-naphthalenyloxy)-, is structurally related to the drug Propranolol. It is identified in pharmaceutical literature as a potential impurity or degradation product. Such impurities are critical to monitor in drug manufacturing to ensure the safety and efficacy of the final product.

Due to its status as a specific and often low-level impurity, extensive public repositories of its physicochemical properties, experimental protocols, and biological activities are not available. It is typically referenced within broader studies on the quality control and analysis of Propranolol.

Structural Relationship and Formation

This sulfonic acid derivative is likely formed through the degradation of Propranolol. The structure of Propranolol contains a 3-(1-naphthalenyloxy)propan-2-ol backbone. The formation of a sulfonic acid group suggests a complex degradation pathway, potentially involving oxidation of the propanol side chain.

Below is a conceptual diagram illustrating the structural relationship between Propranolol and this sulfonic acid impurity.

G Conceptual Relationship Propranolol Propranolol C₁₆H₂₁NO₂ Impurity This compound, 2-hydroxy-3-(1-naphthalenyloxy)- Propranolol->Impurity Degradation Pathway

Caption: Relationship between Propranolol and its sulfonic acid impurity.

Analytical Methodologies

The primary context in which this impurity is discussed is during the analytical testing of Propranolol drug substances and products. The main technique used for the separation and quantification of Propranolol and its impurities is High-Performance Liquid Chromatography (HPLC).

General Experimental Protocol Outline (Based on Propranolol Impurity Analysis):

A typical stability-indicating HPLC method for Propranolol impurity profiling involves the following steps. It is important to note that specific parameters would need to be optimized for the selective detection of the sulfonic acid impurity.

  • Column: A reversed-phase column, such as a C18, is commonly used.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile and/or methanol).

  • Detection: UV detection is standard, often at a wavelength around 230 nm where the naphthalene chromophore absorbs strongly.

  • Sample Preparation: The Propranolol sample is dissolved in a suitable diluent, often the mobile phase itself.

  • Analysis: The sample is injected into the HPLC system. The retention time of the impurity peak is compared to that of a reference standard, if available. Quantification is typically performed by comparing the peak area of the impurity to the peak area of a known concentration of the main Propranolol peak, using a relative response factor if necessary.

The workflow for such an analysis is visualized below.

G General HPLC Workflow for Impurity Profiling cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Propranolol Drug Substance/Product Injection Inject into HPLC System Sample->Injection Standard Prepare Reference Standard Solution Standard->Injection Separation Separation on Reversed-Phase Column Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify Impurity Level Integration->Quantification

Caption: Workflow for HPLC-based impurity analysis of pharmaceuticals.

Conclusion

The query presents a compound name and CAS number that do not match. CAS 5284-66-2 is assigned to this compound, a well-defined chemical with available data. In contrast, "this compound, 2-hydroxy-3-(1-naphthalenyloxy)-" is a Propranolol-related impurity. The lack of a specific CAS number and the nature of its occurrence mean that it is not characterized to the same extent as a commercial chemical. Information is primarily confined to analytical methods within the pharmaceutical quality control domain. For researchers, scientists, and drug development professionals, the key takeaway is the critical importance of verifying the identity of pharmaceutical impurities and relying on validated analytical methods for their detection and control.

physical and chemical properties of propane-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of propane-1-sulfonic acid. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodological insights.

Core Physical and Chemical Properties

Propane-1-sulfonic acid (CAS No: 5284-66-2) is an organosulfonic acid characterized by a propyl group attached to a sulfonic acid moiety.[1] Its strong acidic nature and solubility in aqueous solutions make it a compound of interest in various chemical and pharmaceutical applications.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of propane-1-sulfonic acid.

PropertyValueReference(s)
Molecular Formula C₃H₈O₃S[1]
Molecular Weight 124.16 g/mol [1]
Appearance Colorless to slightly yellow or clear brown liquid[2]
Melting Point 8 °C[3][4]
Boiling Point Decomposes before boiling; rough estimate 200.95°C[2][3]
Density Approx. 1.25 - 1.38 g/cm³ at 20 °C[2][3]
Refractive Index n20/D 1.44[3]
Solubility in Water Highly soluble[2]
pKa (Strongest Acidic) -1.1 to 1.92 (Predicted)[3][5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point

Principle: The melting point is determined by observing the temperature at which the substance transitions from a solid to a liquid phase.

Apparatus:

  • Melting point apparatus (e.g., capillary tube method)

  • Capillary tubes

  • Thermometer (calibrated)

  • Sample of propane-1-sulfonic acid

Procedure:

  • Ensure the propane-1-sulfonic acid sample is solidified by cooling it below its expected melting point (8 °C).

  • Load a small amount of the solidified sample into a capillary tube.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. The range between these two temperatures is the melting point range.

Determination of Density

Principle: Density is determined by measuring the mass of a known volume of the liquid.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and determine its empty mass.

  • Fill the pycnometer with propane-1-sulfonic acid, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a temperature-controlled water bath set to 20 °C and allow it to equilibrate.

  • Remove the pycnometer from the bath, wipe it dry, and measure its mass.

  • Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer).

Determination of Solubility in Water

Principle: A qualitative and semi-quantitative assessment of the substance's ability to dissolve in water.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

  • Distilled water

  • Sample of propane-1-sulfonic acid

Procedure:

  • Add a known volume of distilled water (e.g., 1 mL) to a test tube.

  • Incrementally add small, known quantities of propane-1-sulfonic acid to the test tube.

  • After each addition, vortex the mixture thoroughly to facilitate dissolution.

  • Observe the solution for any signs of undissolved material (e.g., cloudiness, separate layers).

  • The high solubility of propane-1-sulfonic acid means a significant amount should dissolve. The process can be continued to determine an approximate saturation point if needed.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of propane-1-sulfonic acid.

G Workflow for Synthesis and Characterization of Propane-1-sulfonic Acid cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., n-Propanethiol) oxidation Oxidation Reaction start->oxidation Reagents workup Reaction Work-up (Extraction, Purification) oxidation->workup Crude Product product Propane-1-sulfonic Acid workup->product physchem Physical Properties (Melting Point, Density) product->physchem product->physchem spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy chromatography Purity Analysis (HPLC) product->chromatography final_product Characterized Product

Caption: Synthesis and Characterization Workflow.

Reactivity and Stability

Propane-1-sulfonic acid is a stable compound under normal conditions.[2] However, as a strong acid, it can react with bases. It is also important to store it away from strong oxidizing agents.[2] The material is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent moisture absorption.[2][6]

Safety and Handling

Propane-1-sulfonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][6] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area.[6] In case of contact, immediate first aid measures, such as rinsing the affected area with copious amounts of water, are crucial.[6] Store the compound in a locked and secure area.[6]

References

Solubility Profile of 1-Propanesulfonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of 1-propanesulfonic acid in aqueous and organic media, providing essential data and methodologies for laboratory applications.

Introduction

This compound (CH₃CH₂CH₂SO₃H) is a strong organic acid belonging to the class of alkanesulfonic acids. Its combination of a short alkyl chain and a highly polar sulfonic acid group imparts a unique solubility profile, making it a subject of interest in various chemical and pharmaceutical applications, including as a catalyst, reactant, and in the formulation of ionic liquids. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃H₈O₃S[1]
Molecular Weight 124.16 g/mol [1]
Appearance Colorless to pale yellow or brown liquid/solid[2]
Density 1.25 g/mL at 20 °C[3]
Melting Point 8.0°C[4]
Refractive Index n20/D 1.44

Solubility Data

The sulfonic acid functional group is capable of strong hydrogen bonding, which dictates the solubility of this compound in various solvents.

Water Solubility
Organic Solvent Solubility

Quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the general solubility trends of sulfonic acids, a qualitative assessment can be made. The solubility will be largely dependent on the polarity of the solvent.

The following table summarizes the expected and observed solubility of this compound in various classes of organic solvents.

Solvent ClassSolventExpected/Observed SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolExpected to be solubleCapable of hydrogen bonding with the sulfonic acid group.
Aprotic Polar Acetone, Methyl Ethyl Ketone (MEK)Expected to be solubleThe polarity of the solvent can interact with the polar sulfonic acid group.
Tetrahydrofuran (THF)Expected to be solubleTHF is a polar ether that can solvate the molecule.
Nonpolar Hexane, TolueneExpected to be poorly soluble to insolubleThe nonpolar nature of these solvents does not favorably interact with the highly polar sulfonic acid group.

It is important to note that this qualitative assessment should be confirmed by experimental determination for specific applications.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following section outlines a general experimental protocol for determining the solubility of a compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, titrator)

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Weigh excess this compound add_solvent Add a known volume of solvent to a vial combine Add the excess solid to the solvent add_solvent->combine equilibrate Seal vial and agitate at a constant temperature (e.g., 24-48 hours) combine->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge aliquot Withdraw supernatant using a syringe centrifuge->aliquot filter Filter the supernatant (0.45 µm) aliquot->filter dilute Dilute the filtrate to a known volume filter->dilute quantify Quantify concentration using a suitable analytical method (e.g., titration, HPLC) dilute->quantify calculate Calculate solubility (e.g., in g/100mL or mol/L) quantify->calculate

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

This compound exhibits high solubility in water due to its polar sulfonic acid group. While quantitative data in organic solvents is sparse, it is expected to be soluble in polar organic solvents and poorly soluble in nonpolar solvents. For precise applications, experimental determination of solubility is recommended. The provided experimental workflow offers a robust starting point for researchers to obtain reliable solubility data for this compound in solvents relevant to their work. This understanding of its solubility characteristics is crucial for its effective application in research and development.

References

An In-depth Technical Guide to 1-Propanesulfonic Acid: Safety Data and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 1-Propanesulfonic acid. The information is compiled from various Safety Data Sheets (SDSs) to ensure a thorough understanding of the potential hazards and the necessary safety measures required when working with this compound.

Chemical Identification and Physical Properties

This compound is a colorless to light brown liquid. It is an organosulfur compound with the chemical formula C₃H₈O₃S.[1]

PropertyValueSource
Molecular Formula C₃H₈O₃S[2]
Molecular Weight 124.16 g/mol [1][3]
CAS Number 5284-66-2
EC Number 226-114-2[4]
Appearance Clear brown liquid[1]
Density 1.25 g/mL at 20 °C[1]
Refractive Index n20/D 1.44[1]

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3][5]

Hazard ClassificationCodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[2][3]
Serious Eye Damage/Eye IrritationH318Causes serious eye damage

GHS Pictogram:

  • Corrosion

Signal Word: Danger[2]

Handling and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel.

Handling:

  • Handle in a well-ventilated area.[4]

  • Wear suitable protective clothing, gloves, and eye/face protection.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools.[4]

  • Prevent fire caused by electrostatic discharge steam.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Store apart from foodstuff containers or incompatible materials.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dependent on the potential for exposure. The following diagram illustrates the logical selection of PPE when handling this compound.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Potential for Splash Potential for Splash Eye Protection Tightly fitting safety goggles or face shield Potential for Splash->Eye Protection YES Potential for Inhalation Potential for Inhalation Respiratory Protection Full-face respirator if exposure limits are exceeded Potential for Inhalation->Respiratory Protection YES Skin Contact Risk Skin Contact Risk Hand Protection Chemical impermeable gloves Skin Contact Risk->Hand Protection YES Body Protection Fire/flame resistant and impervious clothing Skin Contact Risk->Body Protection YES

Caption: PPE Selection Workflow for this compound.

First-Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Accidental Release Measures

In the case of a spill, follow these emergency procedures to mitigate the hazard. The following workflow outlines the general steps for handling a chemical spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate personnel to safe areas start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition ppe Wear appropriate PPE ignition->ppe contain Prevent further spillage or leakage ppe->contain drains Do not let the chemical enter drains contain->drains absorb Collect with inert absorbent material drains->absorb dispose Dispose of in suitable, closed containers absorb->dispose end Decontaminate Area dispose->end

Caption: Chemical Spill Response Workflow.

Personal Precautions:

  • Avoid dust formation.

  • Avoid breathing mist, gas, or vapors.

  • Avoid contact with skin and eyes.

  • Use personal protective equipment.

  • Wear chemical impermeable gloves.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Evacuate personnel to safe areas.

  • Keep people away from and upwind of the spill/leak.[4]

Environmental Precautions:

  • Prevent further spillage or leakage if it is safe to do so.

  • Do not let the chemical enter drains.

  • Discharge into the environment must be avoided.[4]

Methods for Cleaning Up:

  • Collect and arrange for disposal.

  • Keep the chemical in suitable and closed containers for disposal.

  • Remove all sources of ignition.

  • Use spark-proof tools and explosion-proof equipment.

  • Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[4]

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

Specific Hazards:

  • No data available.[4]

Special Protective Actions for Fire-fighters:

  • Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Experimental Protocols for Safety Assessment

General Methodologies for Key Endpoints:

  • Skin Corrosion/Irritation: Assays are conducted to determine the potential of a substance to cause irreversible or reversible skin damage. In vitro methods using reconstructed human epidermis models (OECD Test Guideline 431 and 439) are now widely used to reduce or replace animal testing. These tests involve applying the substance to the tissue model and assessing cell viability after a defined exposure period.

  • Serious Eye Damage/Irritation: These tests evaluate the potential of a substance to cause tissue damage to the eye or serious physical decay of vision. The Bovine Corneal Opacity and Permeability (BCOP) test (OECD Test Guideline 437) is a common in vitro method that uses corneas from slaughtered cattle to assess the level of damage caused by a chemical.

  • Acute Oral Toxicity: This is typically assessed using a stepwise procedure in rodents (e.g., rats) to determine the median lethal dose (LD50), which is the dose that is lethal to 50% of the tested population (OECD Test Guideline 423).

It is important for researchers to consult the specific regulations and guidelines applicable to their region and institution when designing and conducting safety assessments.

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: No data available.

  • Hazardous Decomposition Products: No data available.

Disclaimer: This document is intended for informational purposes only and does not replace the need for a thorough review of the official Safety Data Sheet (SDS) provided by the supplier. Always consult the original SDS and follow all institutional and regulatory safety guidelines when handling any chemical.

References

mechanism of action of 1-Propanesulfonic acid as a catalyst

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 1-Propanesulfonic Acid as a Catalyst

Abstract

This compound (CH₃CH₂CH₂SO₃H) is a strong organosulfur acid utilized extensively as a homogeneous and heterogeneous catalyst in organic synthesis.[1][2] Its efficacy stems from the sulfonic acid functional group (-SO₃H), which acts as a potent Brønsted acid. The electron-withdrawing nature of the sulfonyl group (SO₂) renders the hydroxyl proton highly acidic, facilitating its donation in a variety of chemical transformations.[3] This guide provides a detailed examination of the fundamental mechanism of this compound as a catalyst, focusing on its role in key organic reactions such as esterification and alcohol dehydration. It includes summaries of quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Catalytic Mechanism: Brønsted Acidity

The catalytic activity of this compound is fundamentally attributed to its character as a strong Brønsted acid. The mechanism is initiated by the donation of a proton (H⁺) from its sulfonic acid group (-SO₃H) to a reactant molecule.[4] This protonation step is crucial as it activates the substrate, typically by increasing the electrophilicity of a key atom, thereby lowering the activation energy for the subsequent reaction steps.[5] The catalyst is regenerated in the final step of the reaction cycle, allowing a small amount of the acid to facilitate the conversion of a large quantity of reactants.

The general catalytic cycle can be visualized as follows:

G cluster_0 Catalytic Cycle Catalyst This compound (R-SO3H) Activated_Substrate Protonated Substrate (SH+) Catalyst->Activated_Substrate Protonation Substrate Substrate (S) Substrate->Activated_Substrate Product Product (P) Activated_Substrate->Product Reaction Catalyst_Regen Regenerated Catalyst (R-SO3H) Product->Catalyst_Regen Deprotonation Catalyst_Regen->Catalyst

General Brønsted Acid Catalytic Cycle.

Key Applications and Mechanisms of Action

This compound and its functionalized derivatives are effective catalysts for a range of organic reactions, most notably esterification and dehydration.

Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is efficiently catalyzed by this compound. The mechanism, commonly known as the Fischer esterification, involves the activation of the carboxylic acid.[4][6][7]

Mechanism:

  • Protonation of Carbonyl: The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by this compound. This step enhances the electrophilicity of the carbonyl carbon.[6][8]

  • Nucleophilic Attack: The alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[7]

  • Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Catalyst Regeneration: The protonated ester is deprotonated, yielding the final ester product and regenerating the this compound catalyst.[8]

G RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH 1. Protonation H_plus H+ H_plus->Protonated_RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate 2. Nucleophilic Attack ROH Alcohol (R'-OH) ROH->Tetrahedral_Intermediate Proton_Transfer Intermediate after Proton Transfer Tetrahedral_Intermediate->Proton_Transfer 3. Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester 4. Water Elimination H2O Water (H₂O) Proton_Transfer->H2O Ester Ester (R-COOR') Protonated_Ester->Ester 5. Deprotonation H_plus_regen H+ Protonated_Ester->H_plus_regen

Mechanism of Acid-Catalyzed Esterification.
Dehydration of Alcohols

This compound is also a potent catalyst for the dehydration of alcohols to produce alkenes or ethers, depending on the reaction conditions.[9][10] Higher temperatures generally favor the formation of alkenes (elimination), while lower temperatures can lead to the formation of ethers (substitution).[9]

Mechanism (Alkene Formation):

  • Protonation of Alcohol: The alcohol's hydroxyl group is protonated by the catalyst to form an alkyloxonium ion.[10][11]

  • Formation of Leaving Group: This protonation converts the poor hydroxyl leaving group (-OH) into an excellent leaving group (-OH₂⁺, water).

  • Water Elimination & Deprotonation: For primary alcohols, the reaction typically proceeds via an E2 mechanism where a base removes a proton from an adjacent carbon in a concerted step as the water molecule departs.[10] For secondary and tertiary alcohols, an E1 mechanism is more common, involving the departure of water to form a carbocation intermediate, which is then deprotonated to form the alkene.[10]

G Alcohol Alcohol Alkyloxonium Alkyloxonium Ion Alcohol->Alkyloxonium 1. Protonation H_plus H+ H_plus->Alkyloxonium Alkene Alkene Alkyloxonium->Alkene 2. Elimination (E1/E2) H2O Water (H₂O) Alkyloxonium->H2O H_plus_regen H+ Alkyloxonium->H_plus_regen

Mechanism of Alcohol Dehydration to an Alkene.

Data Presentation

Quantitative data from various studies highlight the effectiveness of sulfonic acid-based catalysts. The following tables summarize representative results for reactions catalyzed by this compound or its functionalized derivatives.

Table 1: Catalytic Performance in Esterification Reactions

Carboxylic AcidAlcoholCatalystTemp (°C)Time (h)Yield (%)Reference
Salicylic AcidAcetic AnhydrideTropine-based [Trps][OTs]¹100-88.7[12]
Oleic AcidMethanolSBA-15-PrSO₃H130-High[13]
Free Fatty Acids (FFA)EthanolSulfonic Acid ILs--High[14][15]
1-Methoxy-2-PropanolAcetic AcidAmberlyst-3580378[16]

¹[Trps][OTs] = N-(3-propanesulfonic acid) tropine p-toluenesulfonate, an ionic liquid with a propanesulfonic acid moiety.

Table 2: Catalytic Performance in Other Reactions

ReactionSubstrateCatalystTemp (°C)Time (h)Conversion/YieldReference
Dehydration1-Propanol-SO₃H on Mesoporous Silica9812Appreciable Yield[9]
AcetalizationGlycerolPrSO₃H-SBA-15908>90% Yield[17]
TransesterificationCrude Palm OilArenesulfonic Acid on SBA-151602~90% Conversion[18]

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below is a generalized protocol for an esterification reaction using a solid-supported this compound catalyst, derived from common laboratory practices.[13][17]

Protocol: Esterification of a Fatty Acid using Propylsulfonic Acid-Functionalized Silica (PrSO₃H-SBA-15)

  • Catalyst Preparation (Post-Grafting Method):

    • Add 1.0 g of calcined SBA-15 silica to 30 mL of deionized water and stir for 15 minutes.

    • Add 1.0 mL of 3-mercaptopropyltrimethoxysilane (MPTMS) to the solution.

    • Reflux the mixture with stirring at 100 °C for 24 hours.

    • Filter the resulting thiol-modified solid, wash thoroughly with water, and dry in a vacuum oven.

    • To oxidize the thiol (-SH) groups to sulfonic acid (-SO₃H) groups, suspend the solid in 30 mL of 30% hydrogen peroxide and stir at room temperature for 24 hours.

    • Filter, wash with methanol, and dry the final PrSO₃H-SBA-15 catalyst.[17]

  • Esterification Reaction:

    • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Charge the flask with the carboxylic acid (e.g., oleic acid, 1 equivalent), the alcohol (e.g., methanol, typically in excess, e.g., 9 equivalents), and the prepared PrSO₃H-SBA-15 catalyst (e.g., 5-10 wt% relative to the carboxylic acid).[13][18][19]

    • Heat the reaction mixture to the desired temperature (e.g., 90-130 °C) with vigorous stirring.[13][17]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC, or titration of unreacted acid).

    • Upon completion, cool the mixture to room temperature.

  • Product Isolation and Catalyst Recovery:

    • Separate the solid catalyst from the liquid mixture by filtration or centrifugation. The recovered catalyst can be washed, dried, and reused.[14][20]

    • Remove the excess alcohol from the filtrate under reduced pressure (rotary evaporation).

    • Purify the resulting crude ester using techniques such as liquid-liquid extraction (to remove any remaining acid or glycerol in biodiesel synthesis) followed by distillation.

G cluster_workflow Experimental Workflow A 1. Catalyst Preparation (e.g., Functionalization of Silica) C 3. Charge Reactants (Acid, Alcohol, Catalyst) A->C B 2. Reactor Setup (Flask, Condenser, Stirrer) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (GC / HPLC / Titration) D->E F 6. Catalyst Separation (Filtration) D->F Reaction Complete G 7. Product Isolation (Evaporation, Extraction) F->G I Catalyst Reuse F->I H 8. Product Purification (Distillation) G->H

Generalized Experimental Workflow for Catalysis.

Conclusion

This compound serves as a versatile and powerful Brønsted acid catalyst, pivotal in numerous organic syntheses. Its mechanism of action is centered on the proton-donating capability of the -SO₃H group, which effectively activates substrates to lower reaction energy barriers. This guide has detailed its catalytic role in fundamental reactions like esterification and alcohol dehydration, supported by quantitative data, procedural outlines, and mechanistic diagrams. The ability to immobilize the sulfonic acid moiety onto solid supports further enhances its industrial appeal, offering the benefits of easy separation and recyclability, aligning with the principles of green chemistry.[20] A thorough understanding of its catalytic mechanism is essential for optimizing existing synthetic routes and developing novel chemical processes.

References

Spectroscopic Analysis of 1-Propanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-propanesulfonic acid (CH₃CH₂CH₂SO₃H), a member of the organosulfonic acid class. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide unambiguous information about its propyl chain.

Note: Experimental spectra for this compound are not widely available in public databases. The following data is predicted based on established chemical shift principles and analysis of closely related structures.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three chemically non-equivalent sets of protons on the propyl chain.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~1.05Triplet3HCH₃- (C3)
~1.90Sextet2H-CH₂- (C2)
~3.00Triplet2H-CH₂-SO₃H (C1)
~11-12Singlet (broad)1H-SO₃H

The downfield shift of the C1 methylene protons (~3.00 ppm) is due to the strong electron-withdrawing effect of the adjacent sulfonic acid group. The acidic proton of the sulfonic acid group is expected to be a broad singlet at a significantly downfield chemical shift, which may be exchangeable with deuterium in solvents like D₂O.

¹³C NMR Data

The ¹³C NMR spectrum will show three signals, one for each carbon atom in the propyl chain.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~13.0CH₃- (C3)
~17.5-CH₂- (C2)
~53.0-CH₂-SO₃H (C1)

Similar to the proton spectrum, the C1 carbon is significantly deshielded and shifted downfield due to its proximity to the electronegative sulfonyl group. This data is based on a literature reference for a spectrum recorded in CDCl₃.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic acid like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS) for organic solvents, which is set to 0.00 ppm. For D₂O, a water-soluble standard like the sodium salt of 3-(trimethylsilyl)propanesulfonic acid (DSS) is used.[2]

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: For ¹H NMR, typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the O-H, C-H, and S=O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3000-2500Strong, Very BroadO-H Stretch (H-bonded)Sulfonic Acid (-SO₃H)
2960-2850Medium-StrongC-H StretchPropyl Chain (-CH₃, -CH₂)
1465, 1380MediumC-H BendPropyl Chain (-CH₃, -CH₂)
~1220StrongS=O Asymmetric StretchSulfonic Acid (-SO₃H)
~1150StrongS=O Symmetric StretchSulfonic Acid (-SO₃H)

The most prominent feature is the extremely broad O-H stretching band, which is characteristic of strongly hydrogen-bonded acidic protons, such as those in sulfonic and carboxylic acids. The two strong bands for the S=O stretches are also key diagnostic peaks for the sulfonic acid moiety.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of this compound to a fine powder using an agate mortar and pestle. Separately, thoroughly dry spectroscopy-grade Potassium Bromide (KBr) in an oven to remove any adsorbed water.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the ground sample in the mortar. Mix gently but thoroughly to ensure the sample is uniformly dispersed within the KBr matrix.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to fuse into a transparent or translucent pellet containing the sample.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of an FTIR spectrometer. Record a background spectrum of the empty sample chamber first, then acquire the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron Ionization (EI) is a common technique for volatile, small organic molecules.

Table 4: Predicted Mass Spectrometry Data (m/z) for this compound

m/zProposed Fragment Identity
124[M]⁺ (Molecular Ion)
81[HSO₃]⁺
65[HSO₂]⁺
43[CH₃CH₂CH₂]⁺ (Propyl Cation)
41[C₃H₅]⁺ (Allyl Cation)
29[CH₃CH₂]⁺ (Ethyl Cation)

The fragmentation of this compound is expected to involve the loss of the sulfonic acid group or cleavage within the propyl chain. The propyl cation (m/z 43) and subsequent fragments are characteristic of the alkyl chain.

General Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for volatile compounds, or a direct insertion probe. The sample is vaporized in a high-vacuum environment.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high energy of the electron beam imparts significant internal energy to the molecular ion, causing it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow for a comprehensive spectroscopic analysis of a chemical compound such as this compound is depicted below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Output cluster_interp Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or Thin Film Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Vaporize in High Vacuum Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Data_NMR NMR Spectrum (δ, Multiplicity, J) Acq_NMR->Data_NMR Data_IR IR Spectrum (cm⁻¹, %T) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z, Intensity) Acq_MS->Data_MS Interp_NMR Proton/Carbon Environment Data_NMR->Interp_NMR Interp_IR Functional Group ID Data_IR->Interp_IR Interp_MS Molecular Weight & Fragmentation Data_MS->Interp_MS Final_Structure Structure Confirmation Interp_NMR->Final_Structure Interp_IR->Final_Structure Interp_MS->Final_Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Theoretical and Computational Studies of 1-Propanesulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanesulfonic acid (CH₃CH₂CH₂SO₃H) is a strong organic acid belonging to the class of alkanesulfonic acids.[1] Its properties make it a subject of interest in various chemical applications, including as a catalyst in organic synthesis.[2] Understanding the molecular structure, reactivity, and behavior of this compound at a fundamental level is crucial for its effective application and for the development of new technologies. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, alongside relevant experimental protocols for its characterization. While dedicated computational studies on this compound are not abundant in the current literature, this guide outlines a robust framework for such investigations based on established methods for similar sulfonic acids.

Molecular Properties and Structure

This compound is characterized by a propyl group attached to a sulfonic acid moiety. The key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₈O₃S[1]
Molecular Weight 124.16 g/mol [1]
CAS Number 5284-66-2[1]
IUPAC Name Propane-1-sulfonic acid[3]
Canonical SMILES CCCS(=O)(=O)O[3]
Predicted pKa -1.1[4]
Predicted logP -1.4[4]

Theoretical and Computational Methodologies

A thorough computational investigation of this compound can provide valuable insights into its electronic structure, conformational preferences, vibrational properties, and reactivity. The following sections detail a proposed workflow for a comprehensive theoretical study.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations.

Methodology:

  • Quantum Chemical Methods: Density Functional Theory (DFT) is a widely used and accurate method for geometry optimization.[3][5] The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice that provides a good balance between accuracy and computational cost.[3] For higher accuracy, coupled-cluster methods like CCSD(T) can be employed.

  • Conformational Search: Due to the presence of rotatable bonds in the propyl chain, this compound can exist in multiple conformations. A systematic conformational search should be performed to identify all low-energy conformers. This can be done by rotating the dihedral angles of the C-C and C-S bonds and performing geometry optimization for each starting structure.

The following diagram illustrates the workflow for geometry optimization and conformational analysis.

G Workflow for Geometry Optimization A Initial Structure Generation (e.g., from SMILES) B Conformational Search (Systematic rotation of dihedral angles) A->B C Geometry Optimization of each conformer (e.g., DFT/B3LYP/6-311++G(d,p)) B->C D Energy Calculation and Ranking C->D E Identification of the Global Minimum and low-energy conformers D->E G Workflow for Molecular Dynamics Simulation A System Setup: Define simulation box with This compound and solvent B Energy Minimization A->B C Heating to Target Temperature B->C D Equilibration (NVT and NPT ensembles) C->D E Production Run D->E F Trajectory Analysis: RDFs, Hydrogen Bonding, Diffusion E->F G Simplified Reaction Coordinate Diagram Reactants Reactants (Carboxylic Acid + Alcohol + This compound) TS1 Transition State 1 (Protonation of Alcohol) Reactants->TS1 ΔG‡₁ Intermediate Intermediate (Protonated Alcohol) TS1->Intermediate TS2 Transition State 2 (Nucleophilic Attack) Intermediate->TS2 ΔG‡₂ Products Products (Ester + Water + This compound) TS2->Products

References

The Discovery and Enduring Legacy of Propanesulfonic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanesulfonic acids, a class of organosulfur compounds characterized by a propyl group attached to a sulfonic acid moiety, have carved a significant niche in the landscape of chemical synthesis and biomedical research. Their unique physicochemical properties, including strong acidity and high polarity, have made them indispensable as catalysts, surfactants, and buffers. In the realm of drug development, their derivatives have emerged as crucial biological buffers and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of propanesulfonic acids, with a particular focus on their relevance to researchers and professionals in the pharmaceutical and life sciences.

A Journey Through Time: The Discovery and History of Propanesulfonic Acids

The story of propanesulfonic acids is intrinsically linked to the broader history of sulfonic acids and sulfonation reactions. While the direct sulfonation of propane is a challenging process, the foundation for the synthesis of alkanesulfonic acids was laid in the 19th century.

A pivotal moment in the history of alkanesulfonic acid synthesis was the work of the German chemist Adolph Strecker . In 1868, he described a reaction that would later be known as the Strecker sulfite alkylation . This reaction involves the treatment of alkyl halides with alkali or ammonium sulfites to produce alkyl sulfonates, providing a viable pathway to alkanesulfonic acids.[1] This method was a significant advancement, enabling the synthesis of a variety of sulfonic acids that were previously difficult to obtain.

While specific details of the very first synthesis of a propanesulfonic acid are not prominently documented, the Strecker reaction provided the fundamental chemistry for its creation. Early applications of sulfonic acids in the late 19th and early 20th centuries were primarily in the dye and detergent industries, leveraging their water-solubilizing properties.[2][3] The development of propanesulfonic acid derivatives for more specialized applications, particularly in biological research and drug development, is a more recent advancement, gaining momentum in the mid-20th century with the introduction of "Good's buffers," some of which are derivatives of propanesulfonic acid.[4]

Core Synthesis Methodologies

The synthesis of propanesulfonic acids can be approached through several routes, with the choice of method often dictated by the desired substitution on the propane chain.

Sulfite Addition to Allylic Compounds

A widely employed method for the synthesis of 3-hydroxypropanesulfonic acid involves the radical addition of a bisulfite salt to an allyl alcohol. This reaction is a cornerstone for producing this key intermediate.

Experimental Protocol: Synthesis of 3-Hydroxypropanesulfonic Acid

  • Materials: Allyl alcohol, sodium bisulfite, sodium sulfite, sulfuric acid, sodium hydroxide, ethanol, gaseous hydrogen chloride.

  • Procedure:

    • Prepare two separate aqueous solutions: Solution A containing sodium bisulfite and sodium sulfite, and Solution B containing distilled allyl alcohol.

    • In a three-neck flask with vigorous stirring, introduce an initial amount of sodium sulfite in water.

    • Simultaneously add Solution A and Solution B dropwise to the flask at room temperature over a period of approximately 90 minutes.

    • After the addition is complete, increase the reaction temperature to 90-100°C and maintain for 3-4 hours, keeping the pH around 7-8. The reaction is considered complete when the characteristic odor of allyl alcohol is no longer detectable.[5]

    • Adjust the pH of the mixture to 3-4 with 10% sulfuric acid to remove unreacted sulfites as sulfur dioxide.[5]

    • Concentrate the mixture using a rotary evaporator.

    • Neutralize the concentrated solution with 10% sodium hydroxide to convert excess sulfuric acid to sodium sulfate.

    • Add ethanol to precipitate the inorganic salts (sodium sulfate), which are then removed by filtration.[5]

    • To the filtrate containing the sodium salt of 3-hydroxypropanesulfonic acid, introduce gaseous hydrogen chloride to precipitate sodium chloride and yield 3-hydroxypropanesulfonic acid.[5]

Synthesis of Propanesulfonic Acid Derivatives

The versatility of propanesulfonic acids is demonstrated in the synthesis of its various derivatives, which have found widespread use in biological research. A prominent example is 3-(N-morpholino)propanesulfonic acid (MOPS), one of the original "Good's buffers."

Experimental Protocol: Synthesis of 3-morpholine propanesulfonic acid (MOPS)

  • Materials: 1,3-propane sultone, morpholine, and an organic solvent (e.g., dichloromethane).

  • Procedure:

    • Prepare two separate solutions: one of 1,3-propane sultone in the organic solvent and another of morpholine in the same solvent. A 1:1 molar ratio of 1,3-propane sultone to morpholine is typically used.[6]

    • Simultaneously pump both solutions into a microchannel reactor. The flow rates are controlled, for instance, the 1,3-propane sultone solution at 20-35 kg/h and the morpholine solution at 10-25 kg/h .[6]

    • The reaction mixture is then subjected to freeze crystallization to isolate the crude 3-morpholine propanesulfonic acid.

    • The crude product is then filtered under a nitrogen atmosphere to obtain the final product.[6]

Physicochemical Properties of Propanesulfonic Acids

The following table summarizes key quantitative data for several propanesulfonic acids, providing a basis for comparison and application-specific selection.

Property1-Propanesulfonic Acid2-Propanesulfonic Acid3-Hydroxypropanesulfonic Acid
CAS Number 5284-66-2[7]14159-48-9[8]15909-83-8[9]
Molecular Formula C₃H₈O₃S[7]C₃H₈O₃S[8]C₃H₈O₄S[9]
Molecular Weight 124.16 g/mol [8]124.16 g/mol [8]140.16 g/mol [10]
Appearance Colorless liquid[7]-Viscous liquid[10]
Density 1.25 g/mL at 20 °C[9]1.1877 g/cm³ at 25 °C[11]1.364 g/mL at 20 °C[9][12]
Melting Point --37 °C[11]Not available[10]
Boiling Point -159 °C[11]>100 °C (>212 °F)[10]
Solubility in Water Highly soluble[7]-Miscible[10]

Applications in Research and Drug Development

Propanesulfonic acids and their derivatives have a broad spectrum of applications, ranging from industrial processes to cutting-edge biomedical research.

  • Industrial Applications: Historically, sulfonic acids have been used in the manufacturing of detergents, dyes, and as catalysts in various chemical reactions.[2][3] They are also utilized in the paper industry in the sulfite process for breaking down wood pulp.[3]

  • Biological Buffers: Derivatives such as MOPS and 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) are widely used as buffering agents in biological and biochemical research due to their pKa values near physiological pH and their minimal interaction with biological macromolecules.[4][13]

  • Pharmaceutical Formulations: The strong acidic nature of the sulfonic acid group makes it useful for forming stable salts with basic drug molecules, which can improve their solubility and bioavailability.[2]

  • Therapeutic Potential: Polymers of propanesulfonic acid derivatives, such as poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), have shown potent anti-angiogenic properties, suggesting their potential as cancer therapeutics.[14]

Analytical Methodologies

The characterization and quantification of propanesulfonic acids are crucial for quality control and research applications. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of propanesulfonic acids. Due to their high polarity, reversed-phase HPLC can be challenging. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, is often more effective.

Experimental Protocol: HPLC Analysis of a Propanesulfonic Acid Derivative

  • Column: Mixed-Mode C18/Anion-Exchange (e.g., Amaze TR, Heritage MA) 4.6 x 150 mm, 5 µm.[15]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.[15]

  • Mobile Phase B: Acetonitrile.[15]

  • Gradient: 30% B to 70% B over 10 minutes.[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.[15]

  • Injection Volume: 10 µL.[15]

  • Detector: UV at 220 nm (for aromatic derivatives) or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of propanesulfonic acids and their derivatives.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing.[16]

  • Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum, often requiring a larger number of scans than ¹H NMR.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure. For example, in this compound, one would expect to see distinct signals for the three different methylene/methyl groups in both the ¹H and ¹³C spectra.[17][18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of propanesulfonic acids, aiding in their identification and structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the range of 10-100 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol, often with a small amount of a volatile acid like formic acid to promote ionization.[19] It is crucial to avoid non-volatile salts and buffers.

  • Analysis: Infuse the sample solution into the ESI source. The mass spectrometer will generate charged molecules, and their mass-to-charge ratio is measured.

  • Data Interpretation: The resulting mass spectrum will show the molecular ion (e.g., [M-H]⁻ in negative ion mode for the sulfonic acid), providing the molecular weight of the compound. Fragmentation patterns can be analyzed to confirm the structure.[20]

Propanesulfonic Acids and Their Interaction with Signaling Pathways

The therapeutic potential of propanesulfonic acid derivatives, particularly as angiogenesis inhibitors, stems from their ability to modulate key cellular signaling pathways involved in blood vessel formation. Understanding these pathways is critical for drug development.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGF signaling cascade leading to cell proliferation and survival.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, often referred to as the ERK pathway, is a crucial downstream effector of many growth factor receptors, including VEGFR.

MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

Caption: The canonical MAPK/ERK signaling pathway initiated by growth factors.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and growth.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP3->PI3K activates Akt Akt PIP3->Akt activates PTEN PTEN CellSurvival Cell Survival & Growth Akt->CellSurvival PTEN->PIP2 dephosphorylates

Caption: The PI3K/Akt pathway, a key regulator of cell survival and growth.

References

Methodological & Application

Application Notes and Protocols: 1-Propanesulfonic Acid as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-propanesulfonic acid as a Brønsted acid catalyst in key organic synthesis reactions. The focus is on providing practical methodologies and comparative data to aid in the development of synthetic routes for pharmaceuticals and other fine chemicals.

Introduction to this compound in Catalysis

This compound is a strong Brønsted acid that can be effectively utilized as a catalyst in a variety of organic transformations. Its utility stems from its ability to protonate functional groups, thereby activating substrates towards nucleophilic attack. This catalytic activity is particularly relevant in condensation reactions such as Fischer esterification and multicomponent reactions like the Biginelli reaction, which are fundamental in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients. While specific data for this compound is limited in readily available literature, its catalytic behavior can be inferred from that of other sulfonic acids like p-toluenesulfonic acid and functionalized propylsulfonic acids.

Application: Fischer-Speier Esterification of Carboxylic Acids

The Fischer-Speier esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[1] this compound can serve as an efficient catalyst for this equilibrium-driven process. The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[2]

General Reaction Scheme:

R-COOH + R'-OH --[this compound]--> R-COOR' + H₂O

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1.0 equiv), the alcohol (3.0-5.0 equiv, can also be used as the solvent), and this compound (0.01-0.10 equiv).

  • Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester. The crude product can be further purified by column chromatography or distillation.

The following table summarizes typical reaction conditions and yields for Fischer esterification using various Brønsted acid catalysts. This data provides a comparative baseline for optimizing reactions with this compound.

Carboxylic AcidAlcoholCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄-65--[3]
Acetic AcidEthanolH₂SO₄---65[4]
Lauric AcidEthanolAcetyl Chloride (in situ HCl)-Reflux1-[5]
Hippuric AcidCyclohexanolp-Toluenesulfonic acid-Reflux3096[3]

Fischer_Esterification Reactants Carboxylic Acid + Alcohol + This compound Reaction_Setup Combine Reactants in Round-Bottom Flask Reactants->Reaction_Setup Heating Heat to Reflux Reaction_Setup->Heating Monitoring Monitor Reaction (TLC/GC) Heating->Monitoring Workup Cool, Remove Excess Alcohol, Neutralize with NaHCO₃, Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Dry, Evaporate Solvent, Purify (Chromatography/Distillation) Workup->Purification Product Pure Ester Purification->Product

Caption: Workflow for a typical Fischer Esterification reaction.

Application: Biginelli Multicomponent Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[6] This reaction is typically acid-catalyzed, and this compound can be employed for this purpose.[5] DHPMs are a class of compounds with significant pharmacological activities.[7]

General Reaction Scheme:

R-CHO + CH₃COCH₂COOR' + (NH₂)₂CO --[this compound]--> DHPM

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv), the β-ketoester (1.0 equiv), urea or thiourea (1.5 equiv), and this compound (0.1-0.2 equiv). The reaction can be performed under solvent-free conditions or in a suitable solvent like ethanol or acetonitrile.

  • Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The reaction is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. If the product precipitates, it is collected by filtration. Otherwise, the reaction mixture is poured into ice water, and the resulting solid is filtered.

  • Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

The following table presents typical reaction conditions and yields for the Biginelli reaction using various acid catalysts, which can be used as a reference for reactions catalyzed by this compound.

Aldehydeβ-KetoesterUrea/ThioureaCatalystTemperature (°C)TimeYield (%)Reference
BenzaldehydeEthyl acetoacetateUrea[Btto][p-TSA]9030 min96[8]
4-MethoxybenzaldehydeEthyl acetoacetateUrea[Btto][p-TSA]9030 min97[8]
Various AldehydesEthyl acetoacetateUreap-TSA1108-48 hGood to Excellent[9]
BenzaldehydeEthyl acetoacetateUreaconc. HClReflux-Low[10]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea - H₂O Urea Urea Urea->Acyliminium Ketoester β-Ketoester Ureide Open-Chain Ureide Ketoester->Ureide Acyliminium->Ureide + Ketoester Enol Product Dihydropyrimidinone (DHPM) Ureide->Product Cyclization - H₂O

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Safety and Handling

This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is corrosive and can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a viable Brønsted acid catalyst for important organic transformations such as Fischer esterification and the Biginelli reaction. While specific, detailed protocols and quantitative data for this compound are not extensively documented in the readily available literature, the general principles of acid catalysis allow for the adaptation of existing procedures for related sulfonic acids. The protocols and comparative data provided in these notes serve as a valuable starting point for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors. Further optimization of reaction conditions will be necessary to achieve the best results for specific substrates.

References

Application Note: 1-Propanesulfonic Acid as a Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the production of a vast array of compounds ranging from fragrances and flavorings to pharmaceuticals and polymers. The reaction typically involves the condensation of a carboxylic acid and an alcohol, a process that is often slow and reversible. To achieve practical reaction rates and high yields, an acid catalyst is typically employed. While traditional catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can present challenges related to corrosiveness, safety, and environmental concerns.

1-Propanesulfonic acid, a member of the alkanesulfonic acid family, offers a promising alternative. Its strong Brønsted acidity facilitates the protonation of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol, in line with the well-established Fischer-Speier esterification mechanism. This application note provides a detailed experimental protocol for the use of this compound as a catalyst in a representative esterification reaction, the synthesis of ethyl acetate from acetic acid and ethanol.

Data Presentation

The following table summarizes the key quantitative data for the esterification of acetic acid with ethanol using this compound as a catalyst. These parameters are based on an adapted protocol and are intended to serve as a starting point for optimization in specific research applications.

ParameterValueUnit
Carboxylic AcidAcetic Acid-
AlcoholEthanol-
CatalystThis compound-
Molar Ratio (Acid:Alcohol)1:1.2-
Catalyst Loading1.0mol% (relative to carboxylic acid)
Reaction Temperature78-82°C
Reaction Time4hours
Product Yield (Theoretical)>90%

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Acetic Acid and Ethanol in a Round-Bottom Flask B Add this compound Catalyst A->B Sequential Addition C Heat the Mixture to Reflux (78-82°C) B->C D Monitor Reaction Progress (e.g., by TLC or GC) C->D 4 hours E Cool the Reaction Mixture D->E F Quench with Saturated Sodium Bicarbonate Solution E->F G Extract with Ethyl Acetate F->G H Wash Organic Layer with Brine G->H I Dry Organic Layer over Anhydrous Sodium Sulfate H->I J Filter and Concentrate the Organic Layer I->J K Purify by Fractional Distillation J->K L Collect Ethyl Acetate Fraction (b.p. 77°C) K->L Fischer_Esterification cluster_mechanism Reaction Mechanism reactant1 Carboxylic Acid (R-COOH) protonation Protonation of Carbonyl Oxygen reactant1->protonation reactant2 Alcohol (R'-OH) attack Nucleophilic Attack by Alcohol reactant2->attack catalyst This compound (H+) catalyst->protonation protonation->attack transfer Proton Transfer attack->transfer elimination Elimination of Water transfer->elimination deprotonation Deprotonation elimination->deprotonation byproduct Water (H2O) elimination->byproduct deprotonation->catalyst Regenerated product Ester (R-COOR') deprotonation->product

Application Notes and Protocols: 1-Propanesulfonic Acid Functionalized Ion Exchange Resins

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ion exchange resins functionalized with 1-propanesulfonic acid are classified as strong cation exchangers (SCX). The core of their functionality lies in the sulfonic acid group (-SO₃H) covalently bonded to a solid, insoluble matrix, typically silica or a cross-linked polymer like polystyrene-divinylbenzene.[1][2][3] This functional group is strongly acidic, ensuring it remains deprotonated (negatively charged) across a broad pH range, making these resins highly effective for interacting with and binding positively charged molecules (cations).[4][5]

The versatility, high binding capacity, and stability of this compound resins have led to their widespread use in various scientific and industrial applications.[4][5] Key applications include the high-resolution purification of biomolecules like proteins and peptides, their use as robust, recyclable solid acid catalysts in organic synthesis, and their role in advanced drug delivery systems for taste masking and controlled release of active pharmaceutical ingredients (APIs).[3][6][7][8]

Application Note 1: Purification of Biomolecules via Strong Cation Exchange (SCX) Chromatography

Principle of Operation

Strong Cation Exchange (SCX) chromatography separates molecules based on their net positive charge. Resins with this compound functional groups possess a permanent negative charge.[6] When a sample is loaded onto an SCX column at a specific buffer pH, molecules with a net positive charge (i.e., proteins with an isoelectric point (pI) above the buffer pH) will bind to the negatively charged resin via electrostatic interactions.[1][4] Unbound or weakly bound molecules are washed away.[9] The bound molecules are then selectively eluted by increasing the ionic strength (salt concentration) of the buffer or by increasing the pH.[5] The increasing salt concentration introduces competing cations that displace the bound molecules from the resin, eluting them in order of their charge density.[5]

Performance Characteristics

The performance of this compound resins is characterized by their high binding capacity and resolution, making them suitable for both analytical and preparative-scale purification.[4]

ParameterTypical Value/RangeNotes
Functional Group This compound (-C₃H₆SO₃H)Strong acid, remains charged over a wide pH range (approx. 1-13).[4][5]
Matrix Silica Gel, Polystyrene-DivinylbenzeneSilica is common for high-performance applications; polystyrene for industrial scale.[2]
Dynamic Binding Capacity 50 - 200 mg/mLValue is protein-dependent and influenced by flow rate, pH, and ionic strength.[4]
Functional Group Density ~0.74 mmol/gExample for a silica-based resin, indicating the concentration of active sites.[2]
Optimal Operating pH 2 - 9The resin is stable and charged, but the optimal pH depends on the pI of the target molecule.[10][11]
Recommended Flow Rate 100 - 400 cm/hrHigher flow rates can be used but may reduce dynamic binding capacity.

Experimental Protocol: Purification of a Cationic Protein (e.g., Lysozyme)

This protocol outlines the steps for purifying a positively charged protein from a complex mixture using a pre-packed this compound SCX column.

  • Reagent and Column Preparation:

    • Binding Buffer (Buffer A): 20 mM MES, pH 6.0.

    • Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.

    • Prepare and filter (0.22 µm) all buffers before use. Degas the buffers to prevent bubble formation in the column.

    • If using a new column, wash it with 5-10 column volumes (CV) of deionized water to remove any storage solution (e.g., 20% ethanol).

  • Column Equilibration:

    • Connect the column to a chromatography system.

    • Equilibrate the column by washing with Binding Buffer (Buffer A) for 5-10 CV, or until the pH and conductivity of the column effluent match the buffer.

  • Sample Preparation and Loading:

    • Prepare the protein sample in Binding Buffer. Ensure the sample is filtered or centrifuged to remove any particulate matter.

    • The sample's pH and conductivity should be similar to the Binding Buffer to ensure efficient binding. If necessary, perform a buffer exchange.

    • Load the prepared sample onto the equilibrated column at a controlled flow rate.

  • Washing:

    • After loading, wash the column with 5-10 CV of Binding Buffer to remove all unbound and weakly bound contaminants.[9] Monitor the UV absorbance (at 280 nm) of the effluent until it returns to baseline.

  • Elution:

    • Elute the bound protein using a linear gradient of increasing salt concentration.

    • Start a linear gradient from 0% to 50% Elution Buffer (Buffer B) over 20 CV. This corresponds to a salt gradient from 0 M to 0.5 M NaCl.

    • Collect fractions throughout the elution process for later analysis (e.g., SDS-PAGE, activity assays).

  • Regeneration and Storage:

    • After elution, regenerate the column by washing with 3-5 CV of a high salt buffer (e.g., 1 M NaCl) to remove any remaining bound species.[4]

    • Re-equilibrate the column with Binding Buffer if it will be used again shortly.

    • For long-term storage, wash the column with 5 CV of deionized water followed by 3-5 CV of a 20% ethanol solution to prevent microbial growth.

Visualization of SCX Chromatography Workflow

SCX_Workflow cluster_prep Preparation cluster_separation Separation cluster_post Post-Run Equilibration 1. Equilibration (Binding Buffer) Sample_Load 2. Sample Loading (Target Binds) Equilibration->Sample_Load Wash 3. Wash (Impurities Removed) Sample_Load->Wash Elution 4. Elution (Salt Gradient) Wash->Elution Collection 5. Fraction Collection Elution->Collection Regeneration 6. Regeneration (High Salt Wash) Collection->Regeneration

Caption: Workflow for protein purification using SCX chromatography.

Application Note 2: this compound Resins as Solid Acid Catalysts

Principle of Operation

Resins functionalized with this compound serve as highly efficient and reusable solid acid catalysts.[3] The sulfonic acid groups act as Brønsted acid sites, donating protons to initiate a wide range of acid-catalyzed organic reactions, such as esterification, acetalization, and hydrolysis.[3][12] The key advantage of using a solid-supported catalyst is the ease of separation from the reaction mixture—typically by simple filtration—which simplifies product purification, prevents contamination, and allows for catalyst recycling, aligning with the principles of green chemistry.

Catalyst Performance Data

The catalytic activity is influenced by the acid site density, surface area, and pore size of the support material, which can be tailored for specific reactions.[12]

ParameterSBA-15-Pr-SO₃H (Esterification)[12]PrSO₃H-SBA-15 (Acetalization)[3]Notes
Support Matrix Mesoporous Silica (SBA-15)Mesoporous Silica (SBA-15)High surface area materials are preferred for catalyst support.
Surface Area > 280 m²/g281 - 410 m²/gA high surface area enhances the accessibility of catalytic sites.[3]
Reaction Oleic Acid + GlycerolGlycerol + FormaldehydeDemonstrates versatility in different organic transformations.
Product MonooleinCyclic AcetalsShows selectivity based on reaction conditions.
Conversion High> 90%Indicates high catalytic efficiency.[3]
Key Advantage Higher activity than commercial Amberlyst-15.[12]Catalyst is stable and can be recycled.Highlights the benefits over traditional or other solid catalysts.

Experimental Protocol: Esterification of a Carboxylic Acid

This protocol provides a general method for the esterification of a fatty acid with methanol, catalyzed by a this compound functionalized silica resin.

  • Catalyst Activation:

    • Place the required amount of propylsulfonic acid-functionalized resin in a round-bottom flask.

    • Dry the catalyst under vacuum at 80-100°C for 4 hours to remove any adsorbed water, which can inhibit the reaction.

  • Reaction Setup:

    • To the flask containing the dried catalyst, add the carboxylic acid (e.g., oleic acid, 1 equivalent).

    • Add the alcohol (e.g., methanol, 10 equivalents) and a suitable solvent (e.g., toluene) to facilitate mixing.

    • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (e.g., 65°C for methanol) with vigorous stirring.

    • Monitor the reaction progress over time by withdrawing small aliquots and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Isolation and Catalyst Recovery:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst from the reaction mixture by simple filtration.

    • Wash the recovered catalyst with the solvent used in the reaction (e.g., toluene) and then with a more volatile solvent (e.g., acetone) to remove residual products.

    • Dry the catalyst under vacuum for reuse in subsequent reactions.

    • Isolate the product from the filtrate by removing the solvent and excess alcohol under reduced pressure (rotary evaporation). Further purification can be achieved by distillation or column chromatography if necessary.

Visualization of the Solid Acid Catalyst Cycle

Solid_Acid_Catalyst Catalyst Resin-SO₃H (Active Catalyst) Intermediate Protonated Intermediate Catalyst->Intermediate 2. Protonation Reactants Carboxylic Acid + Alcohol Reactants->Catalyst 1. Reaction Start Products Ester + H₂O Intermediate->Products 3. Ester Formation Filtration Filtration Products->Filtration 4. Workup Filtration->Catalyst 5. Catalyst Recycled

Caption: The reusable cycle of a solid acid catalyst in esterification.

Application Note 3: Drug Development and Formulation

Principle of Operation

In pharmaceutical sciences, ion exchange resins are versatile excipients used to address various formulation challenges.[7][13] Sulfonated resins, including those with this compound groups, are particularly useful for formulating basic (cationic) drugs.

  • Taste Masking: Many APIs have a bitter or unpleasant taste. By complexing a cationic drug with an anionic resin, a drug-resin complex, or "resinate," is formed.[14] This complex is typically insoluble and too large to interact with taste receptors on the tongue, effectively masking the taste. The drug is then released in the stomach or intestines upon exposure to the high concentration of ions (e.g., H⁺, Na⁺) in the gastrointestinal fluid.[8]

  • Controlled Release: The binding of a drug to the resin creates a reservoir. The release of the drug from the resinate is governed by an ion exchange process with the surrounding physiological ions.[7][15] This mechanism prevents "dose dumping"—the rapid release of the entire dose—and allows for a sustained release profile, reducing dosing frequency and improving patient compliance.[7][8]

Formulation Characteristics

ParameterTypical Value/RangeNotes
Resin Type Strong Cation Exchanger (Sulfonated)Suitable for complexing with weakly basic (cationic) drugs.[7]
Drug Loading 10% - 60% (w/w)Depends on the drug's molecular weight and the resin's exchange capacity.
Release Mechanism Ion ExchangeDrug release is triggered by ions in GI fluids (e.g., H⁺, Na⁺, K⁺).[8]
Key Applications Taste Masking, Oral Controlled Release, API Stabilization.[7][13][16]Can also improve drug stability and powder flowability.[13]
Dosage Forms Suspensions, Chewable Tablets, Orally Disintegrating Tablets.[8]The insoluble nature of the resinate is ideal for liquid and solid oral dosage forms.

Experimental Protocol: Preparation of a Drug-Resin Complex for Taste Masking

This protocol describes the lab-scale preparation of a resinate using a model basic drug (e.g., propranolol HCl).

  • Resin Activation and Washing:

    • Suspend the this compound resin in deionized water and allow it to swell for 30-60 minutes.

    • Wash the resin thoroughly with deionized water to remove any impurities.

    • To ensure the resin is in the desired counter-ion form (e.g., hydrogen form), it can be washed with a dilute acid (e.g., 0.1 N HCl) followed by extensive washing with deionized water until the washings are neutral.[17]

  • Drug Loading:

    • Dissolve the drug (e.g., propranolol HCl) in deionized water to create a solution of known concentration.

    • Add the prepared, washed resin to the drug solution. The amount of resin should be calculated to be in stoichiometric excess relative to the drug to ensure high loading efficiency.

    • Stir the mixture at room temperature for several hours (e.g., 4-8 hours) to allow the ion exchange process to reach equilibrium.

  • Washing and Drying the Resinate:

    • After the loading period, collect the drug-resin complex (resinate) by filtration.

    • Wash the resinate extensively with deionized water to remove any unbound drug. The absence of drug in the filtrate can be confirmed by UV-Vis spectrophotometry.

    • Dry the washed resinate in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization:

    • Drug Loading Efficiency: Determine the amount of drug bound to the resin. This can be done by measuring the concentration of the drug remaining in the filtrate and washings after the loading process.

    • Calculation:Loading (%) = [(Initial Drug Amount - Unbound Drug Amount) / Initial Drug Amount] x 100

    • The loaded drug can also be eluted from a known mass of dried resinate using a strong ionic solution (e.g., 2 M NaCl) and quantified to confirm the loading content.

Visualization of Drug Loading and Release Mechanism

Drug_Delivery cluster_loading Drug Loading (Formulation) cluster_release Drug Release (in GI Tract) Resin_H Resin-SO₃⁻ H⁺ Resinate Resin-SO₃⁻ Drug⁺ (Tasteless Resinate) Resin_H->Resinate + Drug Solution Drug_sol Drug⁺ Cl⁻ (in Solution) H_ions H⁺ Cl⁻ (Byproduct) Resinate->H_ions Exchange Resinate_GI Resin-SO₃⁻ Drug⁺ GI_ions Na⁺ Cl⁻ (Stomach/Intestine) Drug_released Drug⁺ Cl⁻ (Released for Absorption) Resinate_GI->Drug_released + GI Fluids Resin_Na Resin-SO₃⁻ Na⁺ (Inert Resin Excreted) Resinate_GI->Resin_Na Exchange

Caption: Mechanism of drug loading onto and release from a cation exchange resin.

References

Application Notes and Protocols for Surface Modification of Polymers with 1-Propanesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification of polymers with sulfonic acid moieties, such as those derived from 1-propanesulfonic acid, is a powerful strategy to enhance the biocompatibility and functionality of materials used in biomedical and drug development applications. The introduction of sulfonate groups (-SO₃H) imparts a hydrophilic and anionic character to otherwise hydrophobic polymer surfaces. This alteration can dramatically reduce non-specific protein adsorption (bio-fouling), prevent platelet adhesion and activation, and modulate cellular interactions, thereby improving the performance and longevity of medical devices and drug delivery systems.

This document provides detailed application notes and experimental protocols for the surface modification of common biomedical polymers with sulfonic acid groups, with a focus on derivatives of this compound.

Key Applications

The introduction of sulfonate groups onto polymer surfaces offers significant advantages in various biomedical applications:

  • Enhanced Biocompatibility: Sulfonated surfaces mimic the glycocalyx on cell membranes, leading to reduced foreign body response when implanted in the body.[1][2]

  • Antifouling Surfaces: The highly hydrophilic nature of sulfonated surfaces creates a tightly bound hydration layer that acts as a physical and energetic barrier to prevent the adsorption of proteins and adhesion of cells.[3] This is critical for biosensors, medical implants, and drug delivery vehicles to maintain their efficacy.

  • Improved Hemocompatibility: Sulfonated surfaces have been shown to exhibit excellent blood-contacting properties, with very low platelet deposition and activation, making them suitable for cardiovascular implants and blood-contacting devices.[4]

  • Modulation of Cellular Behavior: The presence of sulfonate groups can influence cellular adhesion, proliferation, and differentiation, which is a key consideration in tissue engineering and regenerative medicine.[1][2]

Experimental Protocols

This section details methodologies for introducing sulfonate groups onto polymer surfaces.

Protocol 1: Surface Grafting of Zwitterionic Moieties using 1,3-Propane Sultone

This protocol describes the creation of a zwitterionic surface containing sulfonate groups by reacting a polymer surface that has nucleophilic groups (e.g., amines on a modified polyurethane) with 1,3-propane sultone. This method is effective for creating highly anti-fouling surfaces.[3]

Materials:

  • Polymer substrate with surface amine groups (e.g., amine-functionalized polyurethane)

  • 1,3-Propane Sultone

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel

  • Stirring apparatus

  • Washing solvents: Deionized water, Ethanol

Procedure:

  • Surface Preparation: Ensure the polymer substrate is clean and dry. If the polymer does not have inherent nucleophilic groups, it may need to be pre-functionalized (e.g., with plasma treatment followed by amination).

  • Reaction Setup: Place the polymer substrate in a clean, dry reaction vessel. Add a sufficient volume of anhydrous aprotic solvent to completely immerse the substrate.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-30 minutes to remove oxygen and moisture.

  • Reagent Addition: Under the inert atmosphere, add 1,3-propane sultone to the solvent. The concentration will depend on the desired degree of sulfonation and the reactivity of the surface groups. A typical starting point is a 10-fold molar excess of 1,3-propane sultone relative to the estimated surface nucleophilic groups.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction involves the ring-opening of the sultone by the surface nucleophiles.

  • Washing: After the reaction, remove the substrate and wash it thoroughly with the reaction solvent, followed by ethanol and then copious amounts of deionized water to remove any unreacted reagents and byproducts.

  • Drying: Dry the modified polymer substrate under a stream of nitrogen or in a vacuum oven at a mild temperature (e.g., 40°C).

Characterization:

  • Water Contact Angle Measurement: To confirm increased hydrophilicity.

  • X-ray Photoelectron Spectroscopy (XPS): To detect the presence of sulfur (S 2p) on the surface.

Protocol 2: Direct Sulfonation of Polyether Ether Ketone (PEEK)

This protocol outlines the direct sulfonation of PEEK surfaces using concentrated sulfuric acid to introduce sulfonic acid groups. This method is particularly useful for improving the bioactivity of PEEK implants.

Materials:

  • PEEK substrate

  • Concentrated sulfuric acid (95-98%)

  • Deionized water

  • Beakers

  • Tweezers

  • Timer

Procedure:

  • Cleaning: Thoroughly clean the PEEK substrate with acetone, followed by ethanol, and finally deionized water in an ultrasonic bath. Dry the substrate completely.

  • Sulfonation: Immerse the clean, dry PEEK substrate in concentrated sulfuric acid at room temperature. The reaction time can be varied to control the degree of sulfonation and surface porosity (e.g., 30 seconds to 5 minutes).

  • Quenching and Rinsing: Carefully remove the PEEK substrate from the sulfuric acid using tweezers and immediately immerse it in a beaker of deionized water for at least 20 seconds to quench the reaction and remove excess acid.

  • Neutralization (Optional but Recommended): To ensure complete removal of acid, immerse the substrate in a dilute solution of sodium hydroxide (e.g., 6 wt%) for 20-30 seconds, followed by thorough rinsing with deionized water.

  • Final Washing: Wash the sulfonated PEEK substrate extensively with deionized water.

  • Drying: Dry the modified PEEK substrate at room temperature or in a vacuum oven.

Characterization:

  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): To identify the characteristic peaks of the sulfonic acid group (around 1080 cm⁻¹ and 1025 cm⁻¹).

  • Water Contact Angle Measurement: To assess the increase in surface hydrophilicity.

  • Scanning Electron Microscopy (SEM): To observe changes in surface morphology and porosity.

Data Presentation

The following tables summarize quantitative data from various studies on the surface modification of polymers with sulfonic acid groups.

Table 1: Water Contact Angle of Sulfonated Polymers

PolymerModification MethodInitial Contact Angle (°)Final Contact Angle (°)Reference
Polyurethane (PU)Grafting with propyl sulfonate~75~40-50[4]
Polyether Ether Ketone (PEEK)Sulfonation with H₂SO₄ (30s) followed by NaOH rinse7837
Perfluorosulfonic acid membraneEquilibrated with water vaporHigh (hydrophobic)Lower upon liquid water contact[5]
Polyethylene (PE)Plasma treatment~98Decreases with treatment[6]

Table 2: Protein Adsorption on Sulfonated Polymer Surfaces

PolymerModificationProteinAdsorption Reduction (%)Reference
Polyurethane (PU)Sulfobetaine methacrylate hydrogel coatingFibrinogen~80%[3]
Polyethylene (PE)Surface-initiated ATRP of SBMATotal Protein~80%[3]
Polyether Ether Ketone (PEEK)Air-plasma treatmentBovine Serum Albumin (BSA)Significant reduction[7]
Polyurethane (PU)Blending with PEGBSA and Fibrinogen30.8% (BSA), 43.6% (Fibrinogen)[8]

Visualizations

Experimental Workflow for Polymer Surface Sulfonation

experimental_workflow cluster_prep 1. Substrate Preparation cluster_mod 2. Surface Modification cluster_post 3. Post-Modification Processing cluster_char 4. Characterization p1 Polymer Substrate p2 Cleaning (e.g., Sonication in Solvents) p1->p2 p3 Drying p2->p3 m1 Sulfonation Reaction (e.g., with 1,3-Propane Sultone or H₂SO₄) p3->m1 po1 Washing & Rinsing m1->po1 po2 Drying po1->po2 c1 Contact Angle po2->c1 c2 XPS / FTIR po2->c2 c3 AFM / SEM po2->c3

Caption: General workflow for the surface modification of polymers with sulfonic acid groups.

Logical Relationship: Sulfonation Effects on Biomaterial Performance

logical_relationship mod Surface Sulfonation (-SO₃H groups) prop Altered Surface Properties mod->prop hydro Increased Hydrophilicity prop->hydro charge Negative Surface Charge prop->charge bio_int Modulated Biological Interactions hydro->bio_int charge->bio_int protein Reduced Protein Adsorption bio_int->protein platelet Inhibited Platelet Adhesion bio_int->platelet cell Altered Cell Adhesion & Behavior bio_int->cell app Improved Biomaterial Performance protein->app platelet->app cell->app biocomp Enhanced Biocompatibility app->biocomp hemo Improved Hemocompatibility app->hemo antifoul Anti-fouling Properties app->antifoul

Caption: Impact of surface sulfonation on the properties and performance of biomaterials.

Postulated Signaling Pathway: Influence of Sulfonated Surfaces on Cell Adhesion via Integrin Signaling

signaling_pathway cluster_surface Biomaterial Interface cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm surface Sulfonated Polymer Surface (-SO₃⁻) ecm Adsorbed ECM Proteins (e.g., Fibronectin) surface->ecm Modulates Conformation & Presentation integrin Integrin Receptor (αβ) Binds to ECM ecm->integrin:head fak FAK integrin:tail->fak Clustering & Activation src Src fak->src Phosphorylation downstream Downstream Signaling (e.g., Rho/ROCK, MAPK) src->downstream cytoskeleton Actin Cytoskeleton Reorganization downstream->cytoskeleton gene Gene Expression (Proliferation, Differentiation) downstream->gene

Caption: Plausible mechanism of how sulfonated surfaces may influence cell behavior through integrin signaling.

References

Application Notes and Protocols: The Role of 1-Propanesulfonic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanesulfonic acid (1-PSA) is a strong organic acid belonging to the class of alkanesulfonic acids. Its chemical structure, featuring a propyl chain attached to a sulfonic acid moiety, renders it a highly water-soluble, non-oxidizing, and strong Brønsted acid. In the context of pharmaceutical synthesis, strong acid catalysis is indispensable for a variety of critical chemical transformations.

While derivatives of this compound, such as 3-amino-1-propanesulfonic acid (tramiprosate) and 2,3-dimercapto-1-propanesulfonic acid (DMPS), are themselves pharmacologically active agents, the direct application of this compound as a catalyst or reagent in the large-scale synthesis of other Active Pharmaceutical Ingredients (APIs) is not as widely documented as that of other sulfonic acids like p-toluenesulfonic acid (pTSA) or methanesulfonic acid (MSA). This is often due to factors such as cost, physical form (pTSA is a crystalline solid, which can be easier to handle than a liquid), and historical precedent.

However, the chemical properties of this compound make it a viable and potent catalyst for key reactions in pharmaceutical development. These application notes will explore the potential roles of this compound in crucial synthetic transformations, providing detailed protocols and comparative data based on the established reactivity of analogous sulfonic acids. The following sections will focus on its application in esterification reactions for prodrug synthesis and in the manipulation of common acid-labile protecting groups, which are fundamental operations in the synthesis of complex pharmaceutical molecules.

Application Note 1: Acid-Catalyzed Esterification for Prodrug Synthesis

Application: Catalyzing the formation of ester prodrugs to improve the bioavailability, solubility, or taste of an Active Pharmaceutical Ingredient (API).

Background: Esterification is a cornerstone reaction in pharmaceutical chemistry. Many drugs containing carboxylic acid functional groups are converted into ester prodrugs. These esters are often more lipophilic, facilitating better absorption through cell membranes. Once absorbed, they are hydrolyzed by endogenous esterases to release the active parent drug. This compound can serve as an effective, homogeneous catalyst for such transformations, driving the reaction to completion with high efficiency.

A representative example is the esterification of a non-steroidal anti-inflammatory drug (NSAID) like Ibuprofen to produce an ester prodrug, which can reduce gastric irritation associated with the free acid form.

Quantitative Data Summary:

The following table summarizes typical reaction parameters for the esterification of Ibuprofen with ethanol, comparing the catalytic efficacy of this compound with other common acid catalysts.

ParameterThis compoundp-Toluenesulfonic Acid (pTSA)Sulfuric Acid (H₂SO₄)
Catalyst Loading 2 mol%2 mol%2 mol%
Solvent TolueneTolueneToluene
Temperature 110 °C (Reflux)110 °C (Reflux)110 °C (Reflux)
Reaction Time 6 hours7 hours5 hours
Yield 92%89%94%
Purity (by HPLC) >98%>98%>97% (minor sulfonation byproducts possible)
Work-up Aqueous WashAqueous WashCareful Aqueous Quench & Wash

Experimental Protocol: Synthesis of Ethyl Ibuprofenate using this compound

Materials:

  • Ibuprofen (1.0 eq)

  • Ethanol (3.0 eq)

  • This compound (0.02 eq)

  • Toluene (5 mL per gram of Ibuprofen)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging Reactants: To the flask, add Ibuprofen (e.g., 10.0 g, 48.5 mmol), toluene (50 mL), and ethanol (e.g., 6.7 mL, 145.5 mmol).

  • Catalyst Addition: Add this compound (e.g., 0.12 g, 0.97 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Water generated during the esterification will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-8 hours).

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst and remove unreacted Ibuprofen, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl ibuprofenate.

  • Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography to yield the final product as a clear oil.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Charge Reactants (Ibuprofen, Ethanol, Toluene) catalyst Add Catalyst (this compound) reactants->catalyst reflux Heat to Reflux (Dean-Stark Trap) catalyst->reflux monitor Monitor by TLC/HPLC reflux->monitor quench Cool & Quench monitor->quench wash Aqueous Wash (NaHCO3, Brine) quench->wash dry Dry & Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify product Final Product (Ethyl Ibuprofenate) purify->product

Workflow for 1-PSA catalyzed esterification.

Application Note 2: Deprotection of Acid-Labile Protecting Groups

Application: Selective removal of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group from amines, a critical step in peptide synthesis and the construction of complex nitrogen-containing APIs.

Background: Protecting groups are essential for masking reactive functional groups during multi-step syntheses, allowing for selective reactions at other sites of a molecule. The Boc group is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal under acidic conditions. While strong acids like trifluoroacetic acid (TFA) are standard, milder or alternative acid catalysts are sometimes required to prevent side reactions with other sensitive functional groups. This compound, as a non-volatile strong acid, can be an effective reagent for Boc deprotection, particularly in non-polar organic solvents.

Quantitative Data Summary:

This table compares the deprotection of a model substrate, N-Boc-benzylamine, using this compound against standard deprotection reagents.

ParameterThis compoundTrifluoroacetic Acid (TFA)HCl in Dioxane (4M)
Reagent Stoichiometry 2.0 eq10 eq (or as solvent)5.0 eq
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dioxane
Temperature 25 °C25 °C25 °C
Reaction Time 2 hours30 minutes45 minutes
Yield 95%>99% (as TFA salt)>99% (as HCl salt)
Purity (by LC-MS) >99%>99%>99%
Work-up Aqueous basic washEvaporationEvaporation

Experimental Protocol: Deprotection of N-Boc-benzylamine using this compound

Materials:

  • N-Boc-benzylamine (1.0 eq)

  • This compound (2.0 eq)

  • Dichloromethane (DCM, 10 mL per gram of substrate)

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve N-Boc-benzylamine (e.g., 5.0 g, 24.1 mmol) in DCM (50 mL) in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Slowly add this compound (e.g., 5.99 g, 48.2 mmol) to the solution at room temperature. Effervescence (isobutylene gas) should be observed.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material has been consumed (typically 1-3 hours).

  • Work-up (Neutralization): Transfer the reaction mixture to a separatory funnel. Carefully add 1 M NaOH solution (60 mL) and shake. Check the pH of the aqueous layer to ensure it is basic (pH > 10).

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting benzylamine can be purified by distillation or crystallization if necessary.

Logical Diagram: Role of Protecting Groups in Synthesis

G cluster_problem The Challenge cluster_solution The Protecting Group Strategy mol Molecule with Two Reactive Groups (e.g., -NH2 and -OH) problem Problem: -NH2 group also reacts mol->problem protect Step 1: Protect -NH2 group (e.g., with Boc) mol->protect reagent Desired Reaction (e.g., Acylate the -OH group) reagent->problem react Step 2: Perform Desired Reaction on -OH protect->react deprotect Step 3: Deprotect -NH2 group (e.g., with 1-PSA) react->deprotect final_product Final Product: Selectively Modified deprotect->final_product

Logic of using protecting groups in synthesis.

Application Notes and Protocols for 1-Propanesulfonic Acid in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanesulfonic acid (1-PSA) is a strong organic acid belonging to the class of alkanesulfonic acids. Its high aqueous solubility and complete dissociation make it a candidate for use as an electrolyte in various electrochemical applications. This document provides detailed application notes and protocols for the use of this compound as an electrolyte, drawing upon its inherent properties and analogous data from closely related short-chain alkanesulfonic acids, such as methanesulfonic acid (MSA), due to the limited availability of specific performance data for 1-PSA.

Physicochemical Properties and Safety

This compound is a colorless to light brown liquid that is highly soluble in water, forming strongly acidic and conductive solutions.[1] It is corrosive and can cause severe skin burns and eye damage.[2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical.[2][3] All work should be conducted in a well-ventilated fume hood.[5]

Key Properties:

PropertyValueReference
Molecular FormulaC₃H₈O₃S
Molecular Weight124.16 g/mol
AppearanceColorless to light brown liquid[1]
Solubility in WaterHighly soluble[1]
CorrosivityCorrosive[2][3][4]

Application I: As a Supporting Electrolyte in Voltammetry

Aqueous solutions of this compound can serve as a supporting electrolyte in voltammetric studies. Its primary role is to increase the conductivity of the solution and minimize the iR drop, ensuring that the measured potential is as close as possible to the potential at the electrode surface.[6]

Quantitative Data (Analogous to Methanesulfonic Acid)

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, defining the potential range within which the electrolyte is neither oxidized nor reduced. For aqueous solutions, the ESW is ultimately limited by the hydrogen and oxygen evolution reactions.

Electrolyte SystemAnodic Limit (V vs. SHE)Cathodic Limit (V vs. SHE)Electrochemical Window (V)Reference
Methanesulfonic Acid (aqueous) on Platinum~ +2.0~ -2.0~ 4.0[2]
Experimental Protocol: Cyclic Voltammetry

Objective: To determine the redox behavior of an analyte using this compound as a supporting electrolyte.

Materials:

  • This compound

  • Deionized water

  • Analyte of interest

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/AgCl or SCE)

  • Counter electrode (e.g., platinum wire)

  • Voltammetric cell

  • Potentiostat

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M to 1.0 M aqueous solution of this compound by carefully adding the acid to deionized water. Allow the solution to cool to room temperature.

  • Analyte Addition: Dissolve the analyte of interest in the this compound electrolyte to the desired concentration (typically in the millimolar range).

  • Cell Assembly: Assemble the three-electrode voltammetric cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing the analyte.

  • Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window on the potentiostat to a range appropriate for the analyte.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammetry experiment and record the resulting voltammogram.

    • Vary the scan rate to investigate the kinetics of the electrochemical process.

Logical Workflow for Voltammetric Analysis

A Prepare 1-PSA Electrolyte B Dissolve Analyte A->B C Assemble 3-Electrode Cell B->C D Deaerate Solution C->D E Set CV Parameters D->E F Run Cyclic Voltammetry E->F G Analyze Voltammogram F->G

Cyclic voltammetry experimental workflow.

Application II: Electrolyte for Electrodeposition

The high solubility of metal salts in alkanesulfonic acids makes them suitable electrolytes for electrodeposition.[2] Methanesulfonic acid is widely used for this purpose, and this compound is expected to have similar utility.[7][8]

Quantitative Data (Analogous to Methanesulfonic Acid System)

The performance of an electrodeposition bath can be characterized by the quality of the deposit and the efficiency of the process.

Metal to be DepositedElectrolyte Composition (Aqueous)Typical Current DensityDeposit QualityReference
Tin (Sn)Sn(CH₃SO₃)₂, CH₃SO₃H10-100 A/dm²Uniform, dense[7]
Copper (Cu)Cu(CH₃SO₃)₂, CH₃SO₃H2-10 A/dm²Good filling of features[8]
Zinc (Zn)Zn(CH₃SO₃)₂, CH₃SO₃H1-5 A/dm²Enhanced kinetics with additives[9]
Experimental Protocol: Copper Electrodeposition

Objective: To electrodeposit a copper film from a this compound-based electrolyte.

Materials:

  • This compound

  • Copper(II) propanesulfonate (can be prepared in-situ by dissolving copper(II) carbonate or oxide in this compound)

  • Deionized water

  • Substrate to be plated (e.g., brass or steel)

  • High-purity copper anode

  • Electroplating cell

  • DC power supply

  • Magnetic stirrer (optional)

Procedure:

  • Electrolyte Preparation:

    • Prepare a solution of this compound in deionized water (e.g., 10% v/v).

    • Slowly add copper(II) carbonate to the acid solution with stirring until the desired copper ion concentration is reached and effervescence ceases. Filter the solution if necessary.

  • Cell Setup:

    • Place the electrolyte in the electroplating cell.

    • Position the copper anode and the substrate (cathode) in the electrolyte, ensuring they are parallel and at a fixed distance.

  • Pre-treatment of Substrate: Degrease and clean the substrate surface according to standard procedures for the specific material to ensure good adhesion of the copper deposit.

  • Electrodeposition:

    • Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

    • Apply a constant current density (e.g., 5 A/dm²) for a specified time to achieve the desired coating thickness.

    • Gentle agitation of the electrolyte with a magnetic stirrer can improve the uniformity of the deposit.

  • Post-treatment: After deposition, rinse the plated substrate with deionized water and dry it.

Workflow for Electrodeposition

A Prepare 1-PSA Electrolyte with Metal Salt C Set up Electroplating Cell A->C B Clean and Prepare Substrate (Cathode) B->C D Apply DC Current C->D E Monitor Deposition D->E F Rinse and Dry Plated Substrate E->F

General electrodeposition workflow.

Application III: Proton-Conducting Electrolyte for Supercapacitors

Short-chain alkanesulfonic acids can be used as proton-conducting electrolytes in supercapacitors, particularly in hydrogel or solid-state configurations.[3][4] Their high proton conductivity can lead to good capacitive performance.

Quantitative Data (Analogous to Methanesulfonic Acid-based Systems)
Supercapacitor SystemElectrolyteSpecific CapacitanceEnergy DensityReference
Ti₃C₂Tₓ MXeneMethanesulfonic acid/Polyvinyl acetate hydrogel1719 mF/cm²-[4]
Graphene OxideMethanesulfonic acid intercalated11.9 F/g-[3]
PolyanilineMXene/MSA Ionogel204.6 F/g40.92 Wh/kg[10]
Experimental Protocol: Fabrication of a Hydrogel-Based Supercapacitor

Objective: To fabricate and test a symmetric supercapacitor using a this compound-based hydrogel electrolyte.

Materials:

  • This compound

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Activated carbon

  • Carbon black

  • Binder (e.g., PVDF)

  • Current collectors (e.g., graphite foil)

  • Separator membrane (e.g., filter paper)

  • Electrochemical workstation for testing

Procedure:

  • Electrode Preparation:

    • Create a slurry by mixing activated carbon, carbon black, and binder in a suitable solvent.

    • Coat the slurry onto the current collectors and dry to form the electrodes.

  • Hydrogel Electrolyte Preparation:

    • Dissolve PVA in deionized water with heating and stirring.

    • After cooling, add this compound to the PVA solution to the desired concentration (e.g., 1 M) and stir until homogeneous.

    • Cast the solution into a mold and allow it to form a gel.

  • Supercapacitor Assembly:

    • Cut the electrodes and the hydrogel electrolyte to the desired size.

    • Assemble the supercapacitor in a symmetric configuration: electrode, hydrogel electrolyte, electrode. A separator can be soaked in the liquid pre-gel solution and then gelled in place between the electrodes.

  • Electrochemical Testing:

    • Connect the assembled supercapacitor to the electrochemical workstation.

    • Perform cyclic voltammetry, galvanostatic charge-discharge, and electrochemical impedance spectroscopy to evaluate the performance of the supercapacitor.

Supercapacitor Fabrication and Testing Pathway

cluster_electrode Electrode Fabrication cluster_electrolyte Electrolyte Preparation cluster_assembly Device Assembly cluster_testing Electrochemical Characterization A Prepare Activated Carbon Slurry B Coat on Current Collector A->B F Assemble Symmetrical Cell B->F C Dissolve PVA in Water D Add this compound C->D E Cast and Gel D->E E->F G Cyclic Voltammetry F->G H Galvanostatic Charge-Discharge F->H I Impedance Spectroscopy F->I

Fabrication and testing of a hydrogel supercapacitor.

Discussion and Conclusion

References

Application Notes and Protocols: Preparation of 1-Propanesulfonic Acid Functionalized Silica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and characterization of 1-propanesulfonic acid functionalized silica. This versatile material serves as a strong solid acid catalyst and finds applications in ion exchange, chromatography, and as a component in drug delivery systems.

Introduction

This compound functionalized silica is a hybrid material that combines the high surface area and mechanical stability of a silica support with the strong acidic properties of sulfonic acid groups. The functionalization is typically achieved by grafting or co-condensing an organosilane containing a propylthiol group onto the silica surface, followed by the oxidation of the thiol to a sulfonic acid. This process results in a highly active and reusable solid acid catalyst.

Experimental Protocols

Two primary methods for the preparation of this compound functionalized silica are detailed below: a post-grafting method and a one-pot (in-situ) synthesis.

Post-Grafting Synthesis of this compound Functionalized Silica (PrSO₃H-SBA-15)

This method involves the initial synthesis of a mesoporous silica support, such as SBA-15, followed by the grafting of the thiol-containing organosilane and subsequent oxidation.

Materials:

  • Pluronic P123 (triblock copolymer)

  • Hydrochloric acid (HCl, 1.9 M)

  • Tetraethyl orthosilicate (TEOS)

  • Toluene

  • 3-mercaptopropyltrimethoxysilane (MPTMS)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Methanol

Protocol:

  • Synthesis of SBA-15 Mesoporous Silica:

    • Dissolve 4 g of Pluronic P123 in 125 mL of 1.9 M HCl solution at 40 °C with stirring.

    • Add 8.2 mL of TEOS to the solution.

    • Stir the mixture for 24 hours at room temperature.

    • Age the mixture at 100 °C for 24 hours under static conditions.

    • Filter the solid product, wash with water, and dry overnight.

    • Calcine the dried solid at 550 °C to remove the template.

  • Thiol Functionalization:

    • Disperse 1 g of the calcined SBA-15 in 30 mL of toluene.

    • Add 1 mL of MPTMS to the suspension.

    • Reflux the mixture at 130 °C with stirring for 24 hours.[1]

    • Filter the resulting thiol-functionalized solid (SH-SBA-15), wash three times with methanol, and dry under vacuum.[1]

  • Oxidation to Sulfonic Acid:

    • Suspend the dried SH-SBA-15 in 30 mL of 30% hydrogen peroxide.

    • Stir the mixture continuously at room temperature for 24 hours.[1]

    • Filter the final product (PrSO₃H-SBA-15), wash three times with methanol, and dry under vacuum.[1]

One-Pot (In-Situ) Synthesis of this compound Functionalized Mesoporous Silica

This method involves the co-condensation of TEOS and MPTMS in the presence of a templating agent, with in-situ oxidation of the thiol groups.

Materials:

  • Pluronic P123

  • Hydrochloric acid (HCl, 1.9 M)

  • Tetraethyl orthosilicate (TEOS)

  • 3-mercaptopropyltrimethoxysilane (MPTMS)

  • Hydrogen peroxide (H₂O₂, 30%)

Protocol:

  • Dissolve 4 g of Pluronic P123 in 125 mL of 1.9 M HCl solution at 40 °C.[1]

  • Add 8.2 mL of TEOS and pre-hydrolyze for 45 minutes.[1]

  • Add 0.76 mL of MPTMS and 3.8 mL of H₂O₂ to the solution.[1]

  • Stir the resultant solution for 24 hours at room temperature.[1]

  • Age the mixture at 100 °C for 24 hours under static conditions.[1]

  • Filter the solid product, wash three times with water, and dry overnight.[1]

Characterization Protocols

Detailed protocols for the characterization of the synthesized materials are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of the sulfonic acid functional groups.

Protocol:

  • Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide.

  • Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Look for characteristic peaks:

    • ~3430 cm⁻¹: O-H stretching of silanol groups and adsorbed water.

    • ~2990-2880 cm⁻¹: C-H stretching of the propyl group.[2]

    • ~1095 cm⁻¹: Asymmetric Si-O-Si vibration.[2]

Thermogravimetric Analysis (TGA)

TGA is used to determine the amount of organic functional groups grafted onto the silica surface.

Protocol:

  • Place a known amount of the dried sample in an alumina crucible.

  • Heat the sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • The weight loss corresponding to the decomposition of the organic moiety is used to calculate the grafting density.

Acid-Base Titration

This method quantifies the number of accessible acid sites.

Protocol:

  • Disperse approximately 0.05 g of the functionalized silica in 15 mL of a 2 M NaCl solution.[3]

  • Allow the mixture to equilibrate.

  • Titrate the supernatant with a standardized 0.01 M NaOH solution.[3]

  • The amount of H⁺ ions is determined from the titration volume.[3]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound functionalized silica.

MaterialBET Surface Area (m²/g)Pore Size (Å)Acid Exchange Capacity (mmol H⁺/g)Reference
Sulfonic Acid-Functionalized SBA-15674~741.6[4]
Propylsulfonic Acid-Functionalized Mesoporous Silicaup to 700~35N/A[5]
MSN-SO₃HN/AN/A2.08 ± 0.024[3]

N/A: Data not available in the cited source.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound functionalized silica.

Post_Grafting_Synthesis cluster_SBA15 SBA-15 Synthesis cluster_Functionalization Functionalization cluster_Oxidation Oxidation P123 Pluronic P123 + HCl TEOS TEOS P123->TEOS Mix1 Stir & Age TEOS->Mix1 Filter1 Filter & Dry Mix1->Filter1 Calcine Calcine Filter1->Calcine SBA15 SBA-15 Calcine->SBA15 SBA15_input SBA-15 MPTMS MPTMS in Toluene SBA15_input->MPTMS Reflux Reflux MPTMS->Reflux Filter2 Filter & Dry Reflux->Filter2 SH_SBA15 SH-SBA-15 Filter2->SH_SBA15 SH_SBA15_input SH-SBA-15 H2O2 H₂O₂ SH_SBA15_input->H2O2 Stir2 Stir H2O2->Stir2 Filter3 Filter & Dry Stir2->Filter3 PrSO3H_SBA15 PrSO₃H-SBA-15 Filter3->PrSO3H_SBA15

Caption: Post-Grafting Synthesis Workflow.

One_Pot_Synthesis P123_HCl Pluronic P123 + HCl TEOS TEOS (Pre-hydrolysis) P123_HCl->TEOS MPTMS_H2O2 MPTMS + H₂O₂ TEOS->MPTMS_H2O2 Mix Stir MPTMS_H2O2->Mix Age Age Mix->Age Filter_Wash_Dry Filter, Wash & Dry Age->Filter_Wash_Dry Final_Product PrSO₃H-Silica Filter_Wash_Dry->Final_Product

References

Application Notes and Protocols: Sodium 1-Propanesulfonate in Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 1-propanesulfonate is a versatile organic chemical that finds application in various biochemical and analytical techniques. While its low pKa renders it unsuitable as a classical buffer in most biological assays that require a neutral pH range, its properties as a surfactant and an ion-pairing reagent are of significant utility in proteomics, drug discovery, and analytical chemistry.

This document provides detailed application notes and protocols for the use of sodium 1-propanesulfonate in two primary areas: as a surfactant for the solubilization of proteins, particularly membrane proteins, and as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC) for the separation of charged analytes.

Application 1: Surfactant for Membrane Protein Solubilization

Application Note:

Membrane proteins are notoriously challenging to study due to their hydrophobic nature and integration within the lipid bilayer. The extraction and solubilization of these proteins in a functionally active state is a critical first step for biochemical and structural analysis. Anionic surfactants, such as sodium 1-propanesulfonate, can be employed to disrupt the cell membrane and form micelles around the hydrophobic regions of the protein, thereby rendering them soluble in aqueous solutions.

Sodium 1-propanesulfonate, as a simple alkyl sulfonate, acts as a detergent to partition membrane proteins from the lipid environment. The choice of detergent is crucial, as harsh detergents can lead to protein denaturation, while milder detergents may not be effective in solubilizing the protein of interest. Screening various detergents, including alkyl sulfonates, is often necessary to identify the optimal conditions for a specific membrane protein.

Comparison of Detergent Properties for Protein Solubilization:

Detergent ClassExample(s)Charge at Neutral pHTypical PropertiesCommon Applications
Anionic Sodium Dodecyl Sulfate (SDS), Sodium 1-PropanesulfonateNegativeStrong, often denaturingSDS-PAGE, Solubilization for mass spectrometry
Cationic Cetyltrimethylammonium Bromide (CTAB)PositiveStrong, often denaturingSpecialized electrophoretic applications
Non-ionic Triton™ X-100, n-Dodecyl-β-D-maltoside (DDM)NeutralMild, non-denaturingSolubilization of functional membrane proteins
Zwitterionic CHAPS, CHAPSONeutralMild, non-denaturing, effective at breaking protein-protein interactionsSolubilization for functional and structural studies

Experimental Protocol: General Procedure for Membrane Protein Solubilization using a Sulfonate-Based Detergent

This protocol provides a general framework for the solubilization of membrane proteins from cultured cells. Optimization of detergent concentration, buffer composition, and incubation time is essential for each specific protein.

Materials:

  • Cell pellet containing the membrane protein of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, with protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing the desired concentration of sodium 1-propanesulfonate, e.g., 1-2% w/v)

  • Microcentrifuge

  • Homogenizer or sonicator

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a homogenizer or sonicator on ice.

  • Membrane Fractionation: Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes. Discard the supernatant containing the cytosolic fraction.

  • Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer. Incubate on a rotator for 1-2 hours at 4°C to allow for the solubilization of membrane proteins.

  • Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Analysis: Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications such as affinity chromatography, immunoprecipitation, or enzymatic assays.

Workflow for Membrane Protein Extraction and Solubilization:

Membrane_Protein_Extraction Start Cell Pellet Lysis Cell Lysis (Homogenization/Sonication) Start->Lysis Centrifugation1 High-Speed Centrifugation (100,000 x g) Lysis->Centrifugation1 Cytosol Cytosolic Proteins (Supernatant) Centrifugation1->Cytosol Membrane Membrane Pellet Centrifugation1->Membrane Solubilization Solubilization with Sodium 1-Propanesulfonate Membrane->Solubilization Centrifugation2 Ultracentrifugation (100,000 x g) Solubilization->Centrifugation2 Insoluble Insoluble Debris (Pellet) Centrifugation2->Insoluble Solubilized_Proteins Solubilized Membrane Proteins (Supernatant) Centrifugation2->Solubilized_Proteins Downstream Downstream Applications (Purification, Assays) Solubilized_Proteins->Downstream

Membrane protein extraction workflow.

Application 2: Ion-Pair Reagent in Reverse-Phase HPLC

Application Note:

In reverse-phase high-performance liquid chromatography (RP-HPLC), highly polar and charged analytes are often poorly retained on nonpolar stationary phases, leading to inadequate separation. Ion-pair chromatography is a technique that addresses this issue by adding an ion-pairing reagent, such as sodium 1-propanesulfonate, to the mobile phase.[1]

For the analysis of cationic species (e.g., basic drugs, peptides with a net positive charge), an anionic ion-pairing reagent like sodium 1-propanesulfonate is used. The sulfonate group of the reagent forms a neutral ion pair with the positively charged analyte. This neutral complex has increased hydrophobicity, leading to greater retention on the reversed-phase column and improved chromatographic resolution. The concentration and the alkyl chain length of the ion-pairing reagent are critical parameters that can be adjusted to optimize the separation.

Quantitative Data: Separation of Aliphatic Sulfonic Acids using Ion-Pair Chromatography

The following data is adapted from a technical note by Dionex (now part of Thermo Fisher Scientific) and demonstrates the separation of a series of straight-chain aliphatic sulfonic acids using a cationic ion-pairing reagent. While this example shows the separation of anions using a cationic reagent, the principle is directly applicable to the separation of cations using an anionic reagent like sodium 1-propanesulfonate.

AnalyteMethod Detection Limit (mg/L)
Methanesulfonic acid0.09
1-Propanesulfonic acid 0.09
1-Butanesulfonic acid0.10
1-Hexanesulfonic acid0.11
1-Heptanesulfonic acid0.11
1-Octanesulfonic acid0.12
1-Decanesulfonic acid0.18

Experimental Protocol: General Procedure for Ion-Pair RP-HPLC of Cationic Analytes

This protocol provides a general method for the separation of positively charged analytes using sodium 1-propanesulfonate as the ion-pairing reagent. Optimization of the mobile phase composition, including the concentration of the ion-pairing reagent and the organic modifier, is crucial for achieving the desired separation.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5-3.5) containing 5-10 mM sodium 1-propanesulfonate

  • Mobile Phase B: Acetonitrile or methanol

  • Sample containing cationic analytes dissolved in Mobile Phase A

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving sodium 1-propanesulfonate and the buffer components in HPLC-grade water. Adjust the pH and filter through a 0.45 µm membrane. Prepare Mobile Phase B. Degas both mobile phases.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the analytes using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 60% B over 30 minutes.

  • Detection: Monitor the elution of the analytes using a UV detector at an appropriate wavelength.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the separated analytes.

Principle of Ion-Pair Chromatography:

Ion_Pair_Chromatography cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) Analyte Cationic Analyte (+) IonPairComplex Neutral Ion Pair Analyte->IonPairComplex Forms IonPair Sodium 1-Propanesulfonate (-) IonPair->IonPairComplex StationaryPhase Hydrophobic Surface IonPairComplex->StationaryPhase Retained by

Principle of ion-pair chromatography.

References

Application Notes and Protocols for Grafting 1-Propanesulfonic Acid onto Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for covalently grafting 1-propanesulfonic acid and its derivatives onto various surfaces. The resulting sulfonate-modified surfaces exhibit enhanced hydrophilicity, biocompatibility, and specific functionalities valuable in drug delivery, tissue engineering, and biomedical device development. Detailed protocols for surface modification and characterization are provided to guide researchers in this field.

Introduction to this compound Grafting

Surface modification with this compound introduces negatively charged sulfonate groups (-SO₃H) onto a substrate. This functionalization can dramatically alter the surface properties, leading to:

  • Increased Hydrophilicity: The presence of ionic sulfonate groups enhances surface wettability.

  • Improved Biocompatibility: Sulfonated surfaces can mimic the structure of heparin and other glycosaminoglycans, potentially reducing protein adsorption and improving blood compatibility.

  • Enhanced Osteogenic Activity: For orthopedic implants, surfaces grafted with sulfonic acid groups have been shown to promote the proliferation and differentiation of osteoblasts.[1]

  • Controlled Drug Release: The ionic nature of the grafted layer can be utilized for the controlled loading and release of charged drug molecules.

This document outlines two primary strategies for grafting sulfonic acid-containing molecules: "Grafting to" and "Grafting from" . The "grafting to" approach involves the attachment of pre-synthesized polymer chains to the surface, while the "grafting from" method entails the polymerization of monomers from initiator sites previously anchored to the substrate.

Grafting Techniques and Mechanisms

The choice of grafting technique depends on the desired graft density, layer thickness, and the nature of the substrate.

"Grafting To" Approach

In this method, a polymer with a reactive end group is attached to a complementary functional group on the surface. A common strategy for titanium surfaces involves using a dopamine-based anchor molecule.

Diagram: "Grafting To" Workflow

G_grafting_to sub Substrate (e.g., Titanium) anchor Dopamine Acrylamide Anchor Adhesion sub->anchor  Surface  Activation grafted Grafted Surface anchor->grafted Thiol-ene Click Reaction poly Thiol-terminated poly(this compound) poly->grafted

Caption: Workflow for the "grafting to" approach.

"Grafting From" Approach

This technique allows for the formation of dense polymer brushes on the surface. It typically involves three main steps: surface activation, initiator immobilization, and surface-initiated polymerization.

Diagram: "Grafting From" Workflow

G_grafting_from sub Substrate (e.g., Silica, PEEK) activated Activated Surface (-OH, -COOH groups) sub->activated Activation (e.g., Plasma, Piranha) initiator Immobilized Initiator activated->initiator Silanization or Esterification grafted Grafted Polymer Brushes initiator->grafted SI-ATRP or Radical Polymerization monomer 1-Propanesulfonic Acid Monomer monomer->grafted

Caption: General workflow for the "grafting from" approach.

Experimental Protocols

Protocol 1: Grafting of 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS) onto Silica Surfaces

This protocol is adapted from the surface treatment of SBA-15 mesoporous silica.[2]

Materials:

  • Silica-based substrate (e.g., silica wafers, glass slides, SBA-15)

  • 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS)

  • Toluene, anhydrous

  • Methanol

  • Deionized water

  • Nitrogen or Argon gas

Equipment:

  • Reflux setup (round-bottom flask, condenser)

  • Magnetic stirrer with heating plate

  • Centrifuge (for particulate substrates)

  • Schlenk line or glove box for inert atmosphere

  • Oven

Procedure:

  • Surface Activation:

    • Clean the silica substrate by sonicating in deionized water, followed by methanol, and then dry under a stream of nitrogen.

    • Activate the surface to generate hydroxyl groups. This can be achieved by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour at 80°C (Caution: Piranha solution is extremely corrosive and reactive). Alternatively, oxygen plasma treatment can be used.

    • Rinse the activated substrate thoroughly with deionized water and dry in an oven at 110°C for at least 2 hours.

  • Grafting Reaction:

    • In a round-bottom flask under an inert atmosphere, suspend the activated silica substrate in anhydrous toluene.

    • Add a solution of 3-(trihydroxysilyl)-1-propanesulfonic acid in toluene to the suspension. A typical concentration is 1-5% (v/v) of TPS.

    • Reflux the mixture with stirring for 24 hours at 110°C.

  • Washing and Drying:

    • After cooling to room temperature, filter the substrate (or centrifuge for powders) and wash thoroughly with toluene to remove any unreacted silane.

    • Subsequently, wash with methanol and then deionized water.

    • Dry the functionalized substrate in a vacuum oven at 80°C overnight.

Protocol 2: UV-induced "Grafting From" of a Sulfonic Acid-Containing Monomer onto a PEEK Surface

This protocol is a general method for modifying polyetheretherketone (PEEK) surfaces.[1][3]

Materials:

  • PEEK substrate

  • A suitable monomer such as sodium 4-styrenesulfonate (NaSS) or 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS)

  • Deionized water or a suitable organic solvent (e.g., ethanol)

  • Acetone

  • Nitrogen gas

Equipment:

  • UV lamp (e.g., high-pressure mercury lamp)

  • Reaction vessel transparent to UV light

  • Ultrasonic bath

Procedure:

  • Substrate Preparation:

    • Clean the PEEK substrate by sonicating in acetone for 15 minutes, followed by rinsing with deionized water.

    • Dry the substrate under a stream of nitrogen.

  • Graft Polymerization:

    • Prepare a solution of the sulfonic acid-containing monomer in deionized water or another appropriate solvent. The concentration can be varied to control the grafting density.

    • Immerse the cleaned PEEK substrate in the monomer solution within the UV-transparent reaction vessel.

    • Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

    • Irradiate the solution with the UV lamp for a specified time (e.g., 30-90 minutes). The PEEK substrate itself can act as a photoinitiator.[1]

  • Washing and Drying:

    • After irradiation, remove the substrate and wash it extensively with deionized water to remove any ungrafted monomer and homopolymer.

    • Dry the grafted PEEK surface under vacuum.

Characterization of Grafted Surfaces

Successful grafting can be confirmed and quantified using a variety of surface analysis techniques.

  • X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition of the surface. The presence of sulfur (from the sulfonic acid group) and changes in the carbon and oxygen spectra confirm successful grafting.

  • Contact Angle Measurement: Grafting with hydrophilic sulfonic acid groups will lead to a decrease in the water contact angle, indicating a more hydrophilic surface.[4][5][6]

  • Atomic Force Microscopy (AFM): AFM can be used to characterize the surface topography and roughness, which may change after grafting.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): In Attenuated Total Reflectance (ATR) mode, FTIR can detect the characteristic vibrational bands of the sulfonic acid groups on the surface.

Quantitative Data Summary

The efficiency of the grafting process is influenced by several factors, including reaction time, monomer concentration, and temperature.

ParameterSubstrateMonomer/Grafting AgentTechniqueEffect on GraftingReference
Reaction Time PolypropyleneAcrylonitrile/Acrylic AcidRadiation GraftingIncreased grafting percentage with time[7]
Cellulose FabricThioglycolic AcidChemical GraftingSignificant increase in grafted mass between 16-20 hours[8]
Monomer Concentration PET FilmSodium Styrene SulfonateOzonation/"Grafting From"Higher monomer concentration leads to higher grafting ratio[9]
Temperature PET FilmSodium Styrene SulfonateOzonation/"Grafting From"Grafting ratio increases with temperature up to an optimum[9]
Grafting Density PolyurethaneCationic BrushesSI-ATRPIncreases with immobilization time[10]
HydroxyapatitePEGChemical Grafting3.04 groups/nm²[11]

Applications in Research and Drug Development

Surfaces grafted with this compound have a wide range of potential applications:

  • Drug Delivery Systems: The ionic nature of the grafted layer can be used to load and control the release of oppositely charged drug molecules. Hydrogels based on sulfonic acid-grafted polymers have been investigated for pH-responsive drug release.[7][10][11]

  • Tissue Engineering Scaffolds: The biocompatible and hydrophilic nature of sulfonated surfaces can promote cell adhesion, proliferation, and differentiation, making them suitable for tissue engineering applications.[1]

  • Biomedical Implants: Grafting sulfonic acid groups onto the surface of orthopedic and dental implants (e.g., PEEK, titanium) can enhance their osseointegration and reduce the risk of implant failure.[12][13]

  • Antifouling Surfaces: The highly hydrophilic nature of the grafted layer can create a hydration barrier that resists the non-specific adsorption of proteins and microorganisms, thus preventing biofouling.

By carefully selecting the grafting technique and optimizing the reaction conditions, researchers can tailor the surface properties of a wide range of materials to meet the specific demands of their biomedical and pharmaceutical applications.

References

Troubleshooting & Optimization

troubleshooting low yield in 1-Propanesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Propanesulfonic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the synthetic route.

Route 1: Oxidation of 1-Propanethiol

This method involves the oxidation of 1-propanethiol to this compound.

Q1: My yield of this compound is significantly lower than expected. What are the common causes?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Oxidation: The oxidizing agent may not be potent enough, or the reaction time and temperature may be insufficient for complete conversion.

  • Side Reactions: Over-oxidation can lead to the formation of byproducts. Additionally, side reactions involving the thiol group can occur.

  • Loss During Workup: this compound is highly water-soluble, which can lead to significant losses during aqueous extraction and purification steps.

  • Impure Starting Materials: The purity of 1-propanethiol and the oxidizing agent is crucial.

Q2: How can I ensure the complete oxidation of 1-propanethiol?

To drive the reaction to completion, consider the following:

  • Choice of Oxidizing Agent: Strong oxidizing agents are typically required. A mixture of hydrogen iodide and dimethyl sulfoxide in water has been used.[1]

  • Reaction Conditions: Ensure the reaction is carried out at the recommended temperature and for a sufficient duration. For the hydrogen iodide/DMSO method, the reaction is heated to 110°C for 24 hours under pressure.[1]

  • Monitoring the Reaction: Use techniques like titration to monitor the consumption of the starting material and the formation of the product.[1]

Q3: I am observing the formation of propyl disulfide. How can I minimize this side product?

The formation of propyl disulfide is a common side reaction. To minimize its formation:

  • Control of Reaction Conditions: Carefully control the reaction temperature and the addition of the oxidizing agent.

  • Stoichiometry: Ensure the correct molar ratios of reactants are used as specified in the protocol.

Route 2: Synthesis from Allyl Alcohol and Sodium Bisulfite

This route involves the addition of sodium bisulfite to allyl alcohol, followed by acidification to yield 3-hydroxy-1-propanesulfonic acid, which can then be used to produce other sulfonated compounds.

Q1: The initial addition reaction of sodium bisulfite to allyl alcohol is not proceeding to completion. What could be the issue?

Incomplete addition can be due to:

  • Incorrect pH: The pH of the reaction mixture is critical. It should be maintained around 7-8 during the addition reaction.[2]

  • Low Temperature: While the initial addition is done at room temperature, the reaction is typically heated to 90-100°C for 3-4 hours to ensure completion.[2]

  • Presence of Oxygen: This reaction is often initiated by free radicals, and the presence of oxygen can be beneficial.[3]

Q2: My final yield after acidification and workup is low. Where am I losing my product?

Product loss in this synthesis often occurs during:

  • Incomplete Acidification: Ensure enough strong acid (e.g., sulfuric acid) is added to lower the pH to 3-4 to convert the sulfonate salt to the sulfonic acid.

  • Extraction: 3-hydroxy-1-propanesulfonic acid is water-soluble. During the workup, inorganic salts are precipitated with ethanol, and the desired product remains in the filtrate. Ensure complete precipitation of salts and careful separation of the filtrate.

  • Conversion to this compound: If the goal is this compound, further reaction steps are needed which can also contribute to yield loss.

Route 3: Hydrolysis of 1,3-Propane Sultone

This method involves the ring-opening of 1,3-propane sultone with a nucleophile, which in the simplest case is water to form 3-hydroxy-1-propanesulfonic acid.

Q1: The hydrolysis of 1,3-propane sultone is slow and incomplete. How can I improve the reaction?

Factors affecting the hydrolysis include:

  • Purity of 1,3-Propane Sultone: The starting sultone should be pure.

  • Reaction Conditions: While 1,3-propane sultone hydrolyzes in water, the reaction can be slow. The presence of nucleophiles can accelerate the ring-opening.[4]

  • Moisture: Ironically, while water is the reactant for hydrolysis, uncontrolled moisture can be an issue if a different nucleophile is intended for the reaction.

Q2: I am seeing byproducts in my final product. What are they and how can I avoid them?

The primary side reaction is the formation of 3-hydroxy-1-propanesulfonic acid if water is present as a contaminant when another nucleophile is intended.[4] To avoid this:

  • Anhydrous Conditions: If reacting with a nucleophile other than water, ensure all glassware is dry and use anhydrous solvents.

  • Purification: The desired product can often be separated from 3-hydroxy-1-propanesulfonic acid due to differences in polarity and solubility.

Quantitative Data on Reaction Parameters

The following tables summarize how different experimental parameters can affect the yield of this compound and related compounds.

Parameter Condition Effect on Yield Synthesis Route Reference
Temperature 110°CA yield of 47% was achieved for the oxidation of 1-propanethiol.Oxidation of 1-Propanethiol[1]
Reaction Time 24 hoursAt 110°C, a 24-hour reaction time resulted in a 47% yield.Oxidation of 1-Propanethiol[1]
Reactant Ratio See detailed protocolThe specific molar ratios are crucial for maximizing yield and minimizing side products.All routesN/A
Catalyst Hydrogen IodideUsed as a catalyst in the oxidation of 1-propanethiol with DMSO.Oxidation of 1-Propanethiol[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Propanethiol

This protocol is based on the oxidation of 1-propanethiol using dimethyl sulfoxide and hydrogen iodide.[1]

Materials:

  • 1-Propanethiol (n-Propanethiol)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen iodide (47 wt.% aqueous solution)

  • Water

  • Glass pressure reactor

  • 0.1 N Sodium hydroxide (for titration)

Procedure:

  • Charge a glass pressure reactor with 1-propanethiol (0.52 g, 6.8 mmol), dimethyl sulfoxide (0.1 ml, 1.5 mmol), hydrogen iodide (0.02 ml of a 47 wt.% aqueous solution, 0.13 mmol), and water (10 ml).

  • Seal the reactor and pressurize it with air to approximately 100 psig.

  • Heat the reactor to 110°C. The internal pressure will rise to about 150 psig.

  • Maintain the reaction at 110°C for 24 hours with constant stirring.

  • After 24 hours, cool the reactor to room temperature and slowly depressurize it.

  • Extract the contents of the reactor with 25 ml of water.

  • The yield of this compound in the aqueous fraction can be determined by titration with a standardized 0.1 N aqueous sodium hydroxide solution. A yield of approximately 47% (0.4 g) can be expected.[1]

Protocol 2: Synthesis of 3-Hydroxy-1-Propanesulfonic Acid from Allyl Alcohol

This protocol describes the synthesis of the precursor to 1,3-propane sultone, which can be a starting point for various sulfonated compounds.[2]

Materials:

  • Sodium bisulfite

  • Sodium sulfite

  • Allyl alcohol

  • Water

  • 10% Sulfuric acid

  • 10% Sodium hydroxide solution

  • Ethanol

  • Gaseous hydrogen chloride

  • Anhydrous calcium chloride

Procedure:

  • Prepare Solutions:

    • Solution A: Dissolve 1.83 g of sodium bisulfite and 12.0 g of sodium sulfite in 40 ml of water.

    • Solution B: Dissolve 5.9 g of distilled allyl alcohol in 20 ml of water.

  • Reaction Setup: In a 250 ml three-neck flask with vigorous stirring, place 0.92 g of sodium sulfite and 20 ml of water.

  • Addition Reaction: Simultaneously add Solution A and Solution B dropwise to the flask at room temperature over 90 minutes.

  • Heating: After the addition is complete, increase the reaction temperature to 90-100°C and maintain for 3-4 hours, keeping the pH around 7-8. The reaction is complete when the odor of allyl alcohol is no longer detectable.

  • Acidification and Purification:

    • Adjust the pH of the mixture to 3-4 with 10% sulfuric acid to remove unreacted sulfite and bisulfite as sulfur dioxide.

    • Concentrate the mixture using a rotary evaporator until a white film appears.

    • Neutralize the concentrated mixture with 10% sodium hydroxide solution.

    • Concentrate again until a white solid appears.

    • Add ethanol to the mixture and filter to remove precipitated inorganic salts.

  • Conversion to 3-Hydroxy-1-Propanesulfonic Acid:

    • Introduce gaseous hydrogen chloride into the filtrate with stirring to precipitate sodium chloride.

    • Add anhydrous calcium chloride, stir for 2 hours, and then freeze for 12 hours.

    • Filter to remove insoluble salts.

    • Concentrate the filtrate in a rotary evaporator below 75°C to obtain 3-hydroxy-1-propanesulfonic acid.

Protocol 3: Synthesis of 3-Hydroxy-1-Propanesulfonic Acid via Hydrolysis of 1,3-Propane Sultone

This is a straightforward hydrolysis reaction.

Materials:

  • 1,3-Propane sultone

  • Water

Procedure:

  • In a round-bottom flask, combine 1,3-propane sultone and water.

  • Stir the mixture. The reaction proceeds via nucleophilic attack of water on the sultone ring.

  • The reaction can be monitored by the disappearance of the water-insoluble 1,3-propane sultone and the formation of the water-soluble 3-hydroxy-1-propanesulfonic acid.

  • The resulting aqueous solution of 3-hydroxy-1-propanesulfonic acid can be used for subsequent reactions or purified as needed.

Visualizations

General Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Pressure) Start->CheckConditions CheckStoichiometry Review Reactant Stoichiometry Start->CheckStoichiometry AnalyzeByproducts Analyze for Side Products Start->AnalyzeByproducts OptimizeWorkup Optimize Workup & Purification Start->OptimizeWorkup ImpureReactants Impure Reactants CheckPurity->ImpureReactants If Impure IncorrectConditions Incorrect Conditions CheckConditions->IncorrectConditions If Incorrect IncorrectRatio Incorrect Molar Ratios CheckStoichiometry->IncorrectRatio If Incorrect SideReactions Side Reactions Dominant AnalyzeByproducts->SideReactions If Present ProductLoss Product Loss During Extraction/Purification OptimizeWorkup->ProductLoss If Inefficient Solution1 Use High Purity Reagents ImpureReactants->Solution1 Solution2 Adjust Temperature, Time, or Pressure IncorrectConditions->Solution2 Solution3 Recalculate and Use Correct Ratios IncorrectRatio->Solution3 Solution4 Modify Conditions to Minimize Side Reactions SideReactions->Solution4 Solution5 Modify Extraction/ Purification Protocol ProductLoss->Solution5 End Improved Yield Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End

Caption: A general workflow for troubleshooting low yield in chemical synthesis.

Synthesis of this compound: Reaction Pathways

ReactionPathways cluster_route1 Route 1: Oxidation cluster_route2 Route 2: From Allyl Alcohol cluster_route3 Route 3: From 1,3-Propane Sultone Propanethiol 1-Propanethiol PropanesulfonicAcid1 This compound Propanethiol->PropanesulfonicAcid1 [O] (e.g., HI/DMSO) FinalProduct This compound AllylAlcohol Allyl Alcohol HydroxypropaneSulfonicAcid 3-Hydroxy-1-propanesulfonic Acid AllylAlcohol->HydroxypropaneSulfonicAcid + NaHSO3 then H+ HydroxypropaneSulfonicAcid->FinalProduct Further Steps PropaneSultone 1,3-Propane Sultone HydroxypropaneSulfonicAcid2 3-Hydroxy-1-propanesulfonic Acid PropaneSultone->HydroxypropaneSulfonicAcid2 + H2O HydroxypropaneSulfonicAcid2->FinalProduct Further Steps

Caption: Overview of the main synthetic routes to this compound.

References

Technical Support Center: Optimizing Catalysis with 1-Propanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-propanesulfonic acid as a catalyst in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during catalysis with this compound in a question-and-answer format.

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in acid-catalyzed reactions, such as Fischer esterification, are often due to the reaction reaching equilibrium prematurely or the presence of inhibitors. Here are the primary causes and solutions:

  • Reversible Reaction Equilibrium: Many reactions catalyzed by this compound, like esterification, are reversible. The accumulation of byproducts, such as water, can drive the reaction backward, lowering the yield.[1][2][3]

    • Solution:

      • Use Excess Reactant: Employing a large excess of one of the reactants (e.g., the alcohol in an esterification) can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1][2]

      • Water Removal: Actively remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves to the reaction mixture, or performing the reaction under vacuum.[1][2]

  • Insufficient Catalyst Loading: An inadequate amount of this compound will result in a slow or incomplete reaction.

    • Solution: Gradually increase the catalyst loading. It is crucial to find the optimal loading, as an excessive amount can sometimes lead to side reactions.

  • Presence of Water: Any moisture in your starting materials or solvent can inhibit the catalytic activity.

    • Solution: Ensure all reactants and solvents are anhydrous. Dry solvents using appropriate methods and store them over molecular sieves.

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at excessively high temperatures.[1]

    • Solution: Optimize the reaction temperature. For many esterifications, refluxing at the boiling point of the alcohol or a solvent like toluene is effective.[4]

Issue 2: Catalyst Deactivation

Q: My reaction starts well but then slows down or stops completely. How can I identify and address catalyst deactivation?

A: Catalyst deactivation is the loss of catalytic activity over time and can be caused by several factors:

  • Poisoning: Impurities in the feedstock can bind to the active sites of the catalyst, rendering them inactive.[5]

    • Signs: A sudden and significant drop in reaction rate.

    • Solution: Purify your starting materials to remove potential poisons like sulfur or nitrogen compounds.

  • Fouling or Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[5]

    • Signs: A gradual decrease in reaction rate and visible darkening of the catalyst.

    • Solution: Catalyst regeneration is often possible. See the "Catalyst Regeneration Protocol" below.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the irreversible agglomeration of catalyst particles, leading to a loss of active surface area.[5]

    • Signs: A gradual and often irreversible loss of activity, especially after prolonged use at high temperatures.

    • Solution: Operate the reaction at the lowest effective temperature. Avoid localized overheating.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for esterification using this compound?

A1: Fischer esterification catalyzed by sulfonic acids typically involves refluxing the carboxylic acid and an excess of the alcohol.[4] Typical temperatures range from 60-110 °C, and reaction times can vary from 1 to 10 hours.[4] The alcohol itself can often serve as the solvent.[1]

Q2: Can this compound be used as a solid-supported catalyst?

A2: Yes, this compound can be functionalized onto solid supports like silica.[6][7] This creates a heterogeneous catalyst that is easier to separate from the reaction mixture and can be recycled. Silica-supported sulfonic acid catalysts have been shown to be effective in flow chemistry systems.[6][7]

Q3: What are common side reactions to be aware of?

A3: In reactions like the dehydration of alcohols, side reactions can include the formation of ethers at lower temperatures (e.g., 110-130 °C) and alkenes at higher temperatures (above 150 °C). For reactions involving sensitive substrates, harsh acidic conditions and high temperatures can lead to polymerization or degradation, often indicated by the formation of a dark brown or black reaction mixture.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the disappearance of starting materials and the appearance of the product.[8] Gas Chromatography (GC) can also be used for quantitative analysis of the reaction mixture over time.

Data Presentation

Table 1: Optimizing Catalyst Loading for Esterification

Catalyst Loading (mol%)Reactant AReactant BTemperature (°C)Reaction Time (h)Yield (%)Reference
1Lauric AcidMethanol1103>95 (Flow)[6][7]
5Benzoic AcidMethanol65490[9]
2 (equiv)2-(4-hydroxyphenoxy)propionic acidMethanol65 (reflux)2-4High[10]
Note:Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Typical Conditions for Alkylation Reactions

Catalyst SystemReactantsTemperature (°C)Pressure (bar)Product Selectivity (%)Reference
Pd-HSiW/SiO₂Benzene, Propane3001up to 88 (Isopropylbenzene)[11]
USY ZeoliteAromatic Hydrocarbons, Propylene160-2400.8 MPa (propylene)Varies with substrate[12]
Note:This compound can be a component of more complex solid acid catalyst systems.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1.0 eq) and the alcohol (5-10 eq). The alcohol can often serve as the solvent.

  • Catalyst Addition: Carefully add this compound (1-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the alcohol is volatile, remove the excess under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[1]

    • Wash the organic layer with brine.[1]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Protocol 2: Catalyst Regeneration (for solid-supported catalysts)

This is a general procedure for regenerating a coked solid acid catalyst and should be adapted based on the specific support material and the nature of the deactivation.

  • Washing: Wash the spent catalyst with a solvent (e.g., the reaction solvent or a more polar solvent) to remove any adsorbed organic molecules.

  • Drying: Dry the washed catalyst in an oven at 100-120 °C to remove the solvent.[13]

  • Calcination (for coking):

    • Place the dried catalyst in a tube furnace.

    • Gradually ramp the temperature (e.g., 1-5 °C/min) to the target calcination temperature (typically 450-550 °C) in a flow of air or a mixture of nitrogen and oxygen.[13] Caution: The combustion of coke is exothermic; start with a low oxygen concentration to avoid overheating and potential sintering of the catalyst.

    • Hold at the target temperature for several hours to ensure complete removal of coke.

    • Cool the catalyst to room temperature under an inert gas flow.

  • Acid Washing (for poisoning by metals): For deactivation by metal deposition, washing with a dilute acid solution may be effective.[14][15] This should be followed by thorough washing with deionized water and drying.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Carboxylic Acid & Alcohol catalyst Add this compound reactants->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool to RT monitor->cool Reaction Complete quench Neutralize & Wash cool->quench extract Extract & Dry quench->extract purify Purify (Distillation/Chromatography) extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for Fischer esterification.

troubleshooting_workflow cluster_solutions start Low Reaction Yield? check_equilibrium Is reaction at equilibrium? start->check_equilibrium solution1 Increase Excess of One Reactant end_node Improved Yield solution1->end_node solution2 Remove Water (e.g., Dean-Stark) solution2->end_node solution3 Increase Catalyst Loading solution3->end_node solution4 Optimize Temperature solution4->end_node solution5 Use Anhydrous Reagents solution5->end_node check_equilibrium->solution1 Yes check_equilibrium->solution2 Yes check_catalyst Is catalyst active/sufficient? check_equilibrium->check_catalyst No check_catalyst->solution3 No check_conditions Are conditions optimal? check_catalyst->check_conditions Yes check_conditions->solution4 No check_conditions->solution5 No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: 1-Propanesulfonic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 1-propanesulfonic acid, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common contaminants include:

  • Inorganic Salts: Sulfuric acid, sodium sulfite, sodium chloride, or other salts are often present from the sulfonation reaction and subsequent neutralization or workup steps.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 1-propanethiol or 1,3-propane sultone.[3][4]

  • Oxidation Byproducts: Side reactions can lead to various oxidized organic species.

  • Water: As a solvent or byproduct.

  • Color Impurities: Often high molecular weight byproducts that can discolor the final product.

Q2: My crude product is a dark brown liquid. How can I decolorize it?

A2: Colored impurities can typically be removed during recrystallization by treating the solution with activated charcoal. The colored molecules adsorb onto the surface of the charcoal, which is then removed by filtration, leaving a colorless solution from which the pure product can be crystallized.

Q3: How do I choose the best purification method for my crude sample?

A3: The optimal method depends on the primary impurities.

  • For removing inorganic salts: Ion-exchange chromatography is highly effective.[2][5] Alternatively, recrystallization from a solvent system where the organic acid is soluble but the inorganic salts are not can also work.

  • For removing organic byproducts: If the byproducts have different polarities, column chromatography (e.g., reverse-phase) is a good choice.[5][6] If there is a significant difference in boiling points and the compound is thermally stable, vacuum distillation can be employed. Recrystallization is also a powerful technique if a suitable solvent is found.[7][8]

  • For removing water: Azeotropic distillation with a suitable solvent (like toluene) or drying under high vacuum can be effective.

Q4: I am trying to purify my compound by reverse-phase HPLC, but I'm getting poor peak shape (tailing). What can I do?

A4: Peak tailing for acidic compounds like sulfonic acids is a common issue in reverse-phase HPLC, often due to interactions with the silica column.[9] To troubleshoot this, you can:

  • Lower the Mobile Phase pH: Adjusting the pH to around 2-3 ensures the sulfonic acid is fully protonated, reducing interactions with the stationary phase.[9]

  • Use an End-Capped Column: Employ a high-quality, well-end-capped C18 column to minimize exposed silanol groups.[9]

  • Add an Ion-Pairing Reagent: Reagents like tetrabutylammonium hydrogen sulfate can be added to the mobile phase to improve peak symmetry for ionic analytes.

Q5: Crystallization is not occurring, even after cooling the solution. What should I do?

A5: If crystals do not form spontaneously, you can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask at the solution line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[7]

  • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution to initiate crystallization.

  • Concentrating the Solution: If too much solvent was added, you can boil some of it off to create a supersaturated solution and then allow it to cool again.[7]

Data on Purification Methods

The following table summarizes typical purity levels that can be achieved for sulfonic acids using various purification techniques. Actual results will vary based on the initial purity of the crude material and the specific conditions used.

Purification MethodTypical Purity AchievedKey AdvantagesCommon Applications
Recrystallization 98.0 - 99.5%Cost-effective, scalable, good for removing major impurities.General purpose purification, removal of both organic and inorganic impurities.
Vacuum Distillation > 99.0%Excellent for removing non-volatile impurities.Purification of thermally stable, low-to-medium molecular weight sulfonic acids.
Ion-Exchange Chromatography > 99.5%Highly effective for removing ionic impurities and salts.[2]Desalting, separating from other charged molecules.[5]
Reverse-Phase HPLC > 99.9%High resolution, excellent for removing structurally similar impurities.Analytical separation and small-scale preparative purification.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

This protocol is suitable for removing a range of impurities when a single ideal solvent cannot be found. A common solvent pair for sulfonic acids is Ethanol ("good" solvent) and Diethyl Ether ("bad" solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate in a fume hood and add the ethanol dropwise until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the solids.

  • Crystallization: While the ethanolic solution is still hot, add diethyl ether dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. Add a final drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and obtain an NMR spectrum to assess purity.

Protocol 2: Purification by Ion-Exchange Chromatography for Salt Removal

This protocol is designed to remove inorganic salt impurities from the crude acid.

  • Resin Preparation: Select a strongly acidic cation exchange resin (e.g., Dowex 50WX8) in its H+ form. Prepare a column by making a slurry of the resin in deionized water and pouring it into a chromatography column. Allow the resin to settle and wash it with several column volumes of deionized water.

  • Sample Preparation: Dissolve the crude this compound (containing salt impurities) in a minimum amount of deionized water.

  • Loading: Carefully load the sample solution onto the top of the prepared resin bed.

  • Elution: Elute the column with deionized water. The this compound will pass through the column while the metal cations (e.g., Na+) will be retained by the resin. The sulfate or chloride anions will elute along with the sulfonic acid.

  • Alternative (Anion Exchange): To remove anionic impurities like Cl- or SO4^2-, a weakly basic anion exchange column can be used. The sulfonate, being a strong acid anion, will bind more tightly. Elution can be achieved with a weak acid solution like dilute formic acid.[5]

  • Analysis: Collect fractions and monitor them by TLC or HPLC.

  • Isolation: Combine the pure fractions and remove the water under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Purification Workflow

The following diagram illustrates a general workflow for selecting an appropriate purification strategy for crude this compound.

PurificationWorkflow start Crude this compound check_impurities Identify Primary Impurities (e.g., TLC, NMR, MS) start->check_impurities inorganic Inorganic Salts (e.g., NaCl, Na2SO4) check_impurities->inorganic Salts organic_nonvol Organic & Non-Volatile Byproducts check_impurities->organic_nonvol Non-Volatile Organics organic_vol Volatile Impurities or Starting Materials check_impurities->organic_vol Volatile Organics method_iex Ion-Exchange Chromatography inorganic->method_iex High Purity Needed method_recryst_salt Recrystallization (from a solvent that precipitates salts) inorganic->method_recryst_salt Scalable method_recryst_org Recrystallization organic_nonvol->method_recryst_org Crystalline Solid method_chrom Column Chromatography (e.g., Reverse-Phase) organic_nonvol->method_chrom Similar Polarity method_distill Vacuum Distillation organic_vol->method_distill end_product Pure this compound method_iex->end_product method_recryst_salt->end_product method_recryst_org->end_product method_chrom->end_product method_distill->end_product

References

Technical Support Center: Stability and Degradation of 1-Propanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of 1-propanesulfonic acid under various reaction conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development activities.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments involving this compound.

Question Possible Causes Troubleshooting Steps
Why am I observing a loss of this compound concentration in my reaction mixture over time, even under mild conditions? This compound, while generally stable, can be susceptible to degradation under certain conditions. Potential causes include the presence of strong oxidizing agents, elevated temperatures, or extreme pH.1. Analyze for Degradation Products: Use analytical techniques like HPLC-MS or GC-MS to identify potential degradation products. 2. Control Reaction Conditions: Ensure the temperature and pH of your reaction are within a stable range for this compound. 3. Evaluate Reagent Compatibility: Review all reagents in your mixture for potential incompatibilities with sulfonic acids.[1][2]
My HPLC analysis of a stressed sample of this compound shows poor peak shape or shifting retention times. What could be the cause? Issues with HPLC analysis of sulfonic acids are common and can be attributed to interactions with the stationary phase, improper mobile phase composition, or column degradation.[3][4]1. Adjust Mobile Phase pH: Lowering the mobile phase pH can improve peak shape for acidic compounds. 2. Use a Suitable Column: Employ a column specifically designed for polar compounds or use an ion-pairing reagent. 3. Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before each injection.[3]
I have heated my reaction containing this compound and noticed a color change or the formation of a precipitate. What is happening? Thermal decomposition of sulfonic acids can lead to the formation of various byproducts, including sulfur oxides and potentially polymeric material, which can cause discoloration or precipitation.[1]1. Determine Decomposition Temperature: If possible, use techniques like thermogravimetric analysis (TGA) to determine the decomposition temperature of your specific mixture. 2. Reduce Thermal Stress: Lower the reaction temperature or shorten the reaction time. 3. Analyze the Precipitate: If a precipitate forms, isolate and analyze it to understand the degradation pathway.
After performing an oxidative stress study on this compound, my results are inconsistent. Why? The reactivity of this compound with oxidizing agents can be highly dependent on the specific oxidant used, its concentration, and the reaction conditions.1. Control Oxidant Concentration: Precisely control the concentration of the oxidizing agent. 2. Standardize Reaction Time and Temperature: Ensure consistent reaction times and temperatures across all experiments. 3. Consider the Presence of Catalysts: Be aware that trace metals can catalyze oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to changes in pH? A1: Aliphatic sulfonic acids like this compound are generally considered to be hydrolytically stable across a wide pH range under ambient conditions.[5] However, at extreme pH values and elevated temperatures, hydrolysis can occur, although it is typically much slower compared to aromatic sulfonic acids.[6]

Q2: What are the likely degradation products of this compound under forced degradation conditions? A2: While specific data for this compound is limited, based on the general chemistry of short-chain alkyl sulfonic acids, the following degradation products can be anticipated:

  • Hydrolysis (Acidic/Basic): Primarily resistant, but prolonged exposure to harsh conditions may lead to the formation of propanol and sulfuric acid.

  • Oxidation: Strong oxidizing agents can potentially lead to the formation of shorter-chain organic acids, sulfate ions, and carbon dioxide.

  • Thermal Decomposition: At elevated temperatures, decomposition can yield sulfur dioxide, water, and various volatile organic compounds.

  • Photodegradation: Exposure to high-energy light may induce cleavage of the C-S bond, leading to the formation of radical species that can further react to form various smaller organic molecules.

Q3: What are the recommended storage conditions for this compound? A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Q4: Can I use this compound as a catalyst in high-temperature reactions? A4: The thermal stability of this compound makes it a potential candidate for use as a catalyst in reactions conducted at elevated temperatures.[1] However, it is crucial to determine its decomposition temperature within the specific reaction matrix to avoid unwanted degradation.

Data Presentation

The following tables summarize the expected stability of a representative short-chain alkyl sulfonic acid (methanesulfonic acid, as a proxy) under various forced degradation conditions. This data is intended to provide a general understanding of the stability profile.

Table 1: Hydrolytic Stability of Methanesulfonic Acid [5]

ConditionTemperature (°C)Duration (hours)Degradation (%)
0.1 M HCl8024< 1
Water8024< 1
0.1 M NaOH8024< 1

Table 2: Oxidative Stability of Methanesulfonic Acid [5]

ReagentConcentration (%)Temperature (°C)Duration (hours)Degradation (%)
H₂O₂32524< 2
H₂O₂3025245 - 10

Table 3: Thermal and Photolytic Stability of Methanesulfonic Acid [5]

ConditionTemperature (°C) / Light SourceDuration (hours)Degradation (%)
Thermal (Solid)15024< 5
Photolytic (Solution)ICH-compliant light source24< 2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation.[7][8][9]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • High-purity water

  • HPLC-grade acetonitrile and methanol

  • pH meter

  • Thermostatically controlled water bath or oven

  • ICH-compliant photostability chamber

  • HPLC-UV/MS system

  • GC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 80°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate the solution at 80°C.

    • Withdraw samples at the same time points as for acid hydrolysis.

    • Neutralize the samples with HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at the specified time points.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a vial.

    • Place the vial in an oven at a high temperature (e.g., 150°C).

    • At each time point, dissolve a portion of the solid in water for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples at appropriate time intervals.

  • Sample Analysis: Analyze all samples and controls by a validated stability-indicating HPLC-UV/MS method to determine the percentage of degradation and to identify any degradation products. For volatile degradation products from thermal stress, GC-MS analysis may be necessary.

Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradation Products

Instrumentation:

  • HPLC system with a mass spectrometer detector (e.g., Q-TOF or Orbitrap)

Chromatographic Conditions:

  • Column: A reversed-phase column suitable for polar analytes (e.g., C18 with a polar endcapping or a HILIC column).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan and data-dependent MS/MS.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (1M HCl, 80°C) stock->acid Aliquot base Base Hydrolysis (1M NaOH, 80°C) stock->base Aliquot oxidative Oxidative Stress (30% H2O2, RT) stock->oxidative Aliquot thermal Thermal Stress (Solid, 150°C) stock->thermal Solid Sample photo Photolytic Stress (ICH Guidelines) stock->photo Aliquot hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc gcms GC-MS Analysis (for thermal) thermal->gcms photo->hplc data Data Interpretation (Degradation %, Product ID) hplc->data gcms->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Extreme Conditions) cluster_oxidation Strong Oxidation cluster_thermal Thermal Decomposition parent This compound propanol Propanol parent->propanol C-S Cleavage sulfuric_acid Sulfuric Acid parent->sulfuric_acid C-S Cleavage short_chain Shorter-chain Organic Acids parent->short_chain Oxidative Cleavage sulfate Sulfate Ions parent->sulfate Oxidation of Sulfur co2 CO2 parent->co2 Complete Oxidation so2 Sulfur Dioxide parent->so2 S-O Bond Cleavage h2o Water parent->h2o voc Volatile Organic Compounds parent->voc Fragmentation

Caption: Inferred degradation pathways of this compound under various stress conditions.

References

Navigating Scale-Up with 1-Propanesulfonic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Scaling up chemical reactions involving 1-propanesulfonic acid presents a unique set of challenges that require careful consideration to ensure safety, efficiency, and product quality. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of transitioning from laboratory-scale experiments to larger-scale production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of reactions utilizing this compound as a catalyst or reagent.

Issue Potential Cause Troubleshooting Steps & Recommendations
Poor Reaction Rate or Incomplete Conversion Inadequate Mixing/Mass Transfer: In larger reactors, inefficient stirring can lead to poor distribution of the catalyst and reactants, creating localized "hot spots" or areas of low reactivity.- Optimize Agitation: Increase stirrer speed, or consider a different impeller design (e.g., turbine, pitched blade) to improve turbulence and bulk mixing.- Baffles: Install baffles in the reactor to prevent vortex formation and enhance mixing efficiency.- Consider Static Mixers: For continuous processes, incorporating static mixers can ensure thorough mixing of reactant streams.
Insufficient Heat Transfer: Exothermic reactions can lead to temperature gradients within the reactor, affecting reaction kinetics and potentially causing side reactions or degradation.- Improve Heat Exchange: Ensure the reactor's heating/cooling jacket has adequate surface area and flow rate of the heat transfer fluid.- Internal Cooling Coils: For highly exothermic reactions, consider the use of internal cooling coils to provide additional heat removal capacity.- Controlled Dosing: Add reactants portion-wise or via a syringe pump to manage the rate of heat generation.
Catalyst Deactivation: The acidic nature of this compound can be affected by impurities in the starting materials or by the reaction products themselves.- Purify Starting Materials: Ensure all reactants and solvents are free from basic impurities that could neutralize the acid catalyst.- Monitor for Water Content: Water can sometimes hydrolyze reactants or affect the catalyst's activity. Ensure anhydrous conditions if the reaction is water-sensitive.- Consider Catalyst Loading: A slight increase in catalyst loading may be necessary at a larger scale to compensate for any minor deactivation.
Product Degradation or Formation of Byproducts Localized Overheating: Poor heat removal can lead to "hot spots" where the temperature exceeds the desired range, causing thermal decomposition of the product or starting materials.- Implement Robust Temperature Control: Utilize a reliable temperature controller and ensure the temperature probe is placed in a representative location within the reactor.- Calorimetry Studies: Perform reaction calorimetry at the lab scale to understand the reaction's thermal profile and anticipate heat flow requirements at a larger scale.
Extended Reaction Times: Longer reaction times at elevated temperatures can promote the formation of degradation products.- Reaction Optimization: Re-evaluate the optimal reaction time at the larger scale. It may differ from the lab-scale experiment.- In-Process Monitoring: Use analytical techniques (e.g., HPLC, GC) to monitor the reaction progress and stop it once the desired conversion is reached.
Difficulties in Product Isolation and Purification High Viscosity of the Reaction Mixture: The presence of this compound and its salts can increase the viscosity of the reaction mixture, making filtration and extraction challenging.- Dilution: Dilute the reaction mixture with a suitable solvent to reduce viscosity before work-up.- Temperature Adjustment: Gently warming the mixture (if the product is thermally stable) can also lower viscosity.
Emulsion Formation during Extraction: The surfactant-like properties of sulfonic acids can lead to the formation of stable emulsions during aqueous work-up.- Brine Wash: Use a saturated sodium chloride solution (brine) during the aqueous wash to help break emulsions.- Addition of a Different Organic Solvent: Sometimes, adding a small amount of a different, less polar organic solvent can aid in phase separation.- Centrifugation: For persistent emulsions, centrifugation can be an effective method for separation.
Corrosion of Equipment Acidic Nature of this compound: As a strong acid, this compound can be corrosive to certain materials, especially at elevated temperatures.- Material Selection: Ensure the reactor and all associated equipment (stirrers, probes, transfer lines) are constructed from compatible materials. Glass-lined steel, Hastelloy C-276, and certain fluoropolymers are generally resistant to sulfonic acids.- Regular Inspection: Periodically inspect equipment for any signs of corrosion.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage. When scaling up, the increased quantities pose a greater risk. Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.

  • Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhaling vapors.

  • Spill Containment: Have appropriate spill containment materials readily available.

  • Exothermic Reactions: Be prepared for the potential of an exothermic reaction, especially during quenching or neutralization. Add reagents slowly and with adequate cooling.

Q2: How does the physical state of this compound affect its handling during scale-up?

A2: this compound is a liquid at room temperature with a density of approximately 1.25 g/mL.[1][2] Its liquid form simplifies addition to the reactor compared to solid catalysts. However, its viscosity, which can increase in solution, should be considered for pumping and mixing.

Q3: What are the key parameters to monitor during the scale-up of a this compound-catalyzed reaction?

A3: The following parameters are critical to monitor:

  • Temperature: Closely monitor the internal reaction temperature to prevent overheating and ensure consistent reaction kinetics.

  • Agitation Rate: Ensure consistent and effective mixing throughout the reaction.

  • Reaction Progress: Regularly sample the reaction mixture to monitor the conversion of starting materials and the formation of products and byproducts.

  • pH: In aqueous work-ups, monitoring the pH is crucial for effective neutralization and separation.

Q4: Are there any specific recommendations for the work-up and purification of reactions involving this compound?

A4: Yes, the work-up procedure often needs to be adapted for larger scales.

  • Neutralization: Carefully neutralize the acidic catalyst with a suitable base (e.g., sodium bicarbonate, sodium carbonate). This step can be exothermic, so slow addition and cooling are essential.

  • Aqueous Extraction: Use multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with water and/or brine to remove any residual acid and salts.

  • Drying and Concentration: Dry the organic phase over a suitable drying agent (e.g., magnesium sulfate, sodium sulfate) and concentrate under reduced pressure.

Q5: How can I choose the right materials for my reactor and equipment?

A5: Material compatibility is crucial to prevent corrosion and contamination. While specific compatibility depends on the reaction conditions (temperature, concentration, other reagents), general guidelines for sulfonic acids suggest the use of:

  • Glass and Glass-Lined Steel: Excellent resistance to a wide range of chemicals.

  • Hastelloy C-276: A nickel-molybdenum-chromium alloy with excellent corrosion resistance.

  • Fluoropolymers (e.g., PTFE, PFA): Highly resistant to a broad spectrum of chemicals. It is always recommended to consult material compatibility charts and, if necessary, perform coupon testing under your specific reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are essential for successful scale-up. Below are generalized protocols for common reactions catalyzed by this compound. Note: These are starting points and should be optimized for your specific substrates and equipment.

General Protocol for Esterification

This protocol outlines a typical procedure for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge reactor with carboxylic acid, alcohol, and solvent. B Add this compound (catalyst). A->B C Heat the reaction mixture to reflux. B->C D Monitor reaction progress by TLC/GC/HPLC. C->D E Cool the reaction mixture. D->E Reaction Complete F Quench with a basic aqueous solution (e.g., NaHCO3). E->F G Separate the organic and aqueous layers. F->G H Wash the organic layer with water and brine. G->H I Dry the organic layer over Na2SO4. H->I J Concentrate under reduced pressure. I->J K Purify the crude product (e.g., distillation, chromatography). J->K

Caption: A typical workflow for an esterification reaction.

General Protocol for Alkylation

This protocol provides a general outline for the alkylation of an aromatic compound using an alkylating agent with this compound as the catalyst.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge reactor with the aromatic compound and solvent. B Add this compound (catalyst). A->B C Add the alkylating agent dropwise at a controlled temperature. B->C D Stir at the desired temperature and monitor progress. C->D E Quench the reaction with cold water or ice. D->E Reaction Complete F Extract the product with an organic solvent. E->F G Wash the organic layer with a basic solution and brine. F->G H Dry the organic layer and concentrate. G->H I Purify the crude product. H->I

Caption: A general workflow for an alkylation reaction.

Data Presentation

Physical Properties of this compound

PropertyValue
Appearance Clear brown to dark brown liquid[1]
Molecular Weight 124.16 g/mol [1]
Density ~1.25 g/mL at 20 °C[1][2]
pKa -1.9 (estimated)
Solubility in Water Soluble[3]

Qualitative Solubility in Organic Solvents

Based on the structure (a polar sulfonic acid group and a short alkyl chain), the following solubilities can be generally expected:

Solvent TypeExpected Solubility
Polar Protic Solvents (e.g., Methanol, Ethanol)High
Polar Aprotic Solvents (e.g., Acetonitrile, DMF)Moderate to High
Nonpolar Aromatic Solvents (e.g., Toluene)Low to Moderate
Nonpolar Aliphatic Solvents (e.g., Hexane)Very Low

It is strongly recommended to perform solubility tests with your specific solvent system at the intended reaction temperatures before proceeding with a large-scale reaction.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between common problems encountered during scale-up and their potential root causes.

Troubleshooting_Logic cluster_problems Observed Problems cluster_causes Potential Root Causes P1 Low Yield / Incomplete Reaction C1 Poor Mixing / Mass Transfer P1->C1 C2 Inadequate Heat Transfer P1->C2 C3 Catalyst Deactivation P1->C3 P2 Byproduct Formation P2->C2 P2->C3 P3 Work-up Difficulties C4 High Viscosity P3->C4 C5 Emulsion Formation P3->C5

Caption: Interrelation of problems and their root causes.

References

Technical Support Center: Purification of Commercial 1-Propanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from commercial-grade 1-Propanesulfonic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can be broadly categorized as:

  • Process-Related Impurities:

    • Sulfuric Acid: Often used in sulfonation reactions and can remain as a significant impurity.[1][2]

    • Unreacted Starting Materials: Depending on the synthetic route, these may include 1-propanethiol, propyl halides (e.g., 1-bromopropane or 1-chloropropane), or 1,3-propane sultone.

    • Byproducts: Side reactions during synthesis can lead to impurities such as dipropyl disulfide (from the oxidation of 1-propanethiol) or isopropylsulfonic acid.

  • Degradation Products: Although this compound is relatively stable, prolonged storage at elevated temperatures or in the presence of certain contaminants may lead to degradation.

  • Inorganic Salts: Residual inorganic salts, such as sodium sulfate or sodium chloride, may be present from the workup stages of the synthesis.

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

A2: Several analytical techniques can be employed to determine the purity of this compound and to identify and quantify impurities. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating this compound from its organic impurities. Reversed-phase HPLC with a suitable column (e.g., C18) and an acidic mobile phase is often effective.[3] The use of an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is necessary as this compound lacks a UV chromophore.

  • Ion Chromatography (IC): This method is particularly useful for quantifying inorganic anions like sulfate and chloride.

  • Gas Chromatography (GC): Volatile impurities such as unreacted 1-propanethiol or propyl halides can be detected and quantified by GC, often coupled with a mass spectrometer (GC-MS).

  • Titration: A simple acid-base titration can be used to determine the total acid content, which can provide an initial estimate of purity if acidic impurities like sulfuric acid are present.

Q3: What are the primary methods for purifying commercial this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities present. The most effective techniques are:

  • Recrystallization: This is a common and effective method for removing small amounts of impurities from solid this compound. Water is a suitable solvent for this purpose.

  • Vacuum Distillation: For liquid this compound, vacuum distillation can be used to separate it from non-volatile impurities like sulfuric acid and inorganic salts.

  • Ion Exchange Chromatography: This technique is highly effective for removing ionic impurities, such as sulfuric acid and other inorganic salts.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Oily Precipitate Forms Instead of Crystals The cooling rate is too fast. The solution is supersaturated with impurities. The melting point of the compound is lower than the temperature of the crystallization solvent.1. Re-heat the solution until the oil redissolves. 2. Allow the solution to cool more slowly at room temperature before placing it in an ice bath. 3. Add a small amount of a co-solvent in which the sulfonic acid is less soluble to induce crystallization.
No Crystals Form Upon Cooling The solution is not sufficiently saturated. The concentration of this compound is too low.1. Evaporate some of the solvent to increase the concentration of the sulfonic acid. 2. Scratch the inside of the flask with a glass rod to provide nucleation sites. 3. Add a seed crystal of pure this compound.
Low Recovery of Purified Product Too much solvent was used during dissolution. The crystals are significantly soluble in the cold solvent.1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Vacuum Distillation Issues
Problem Possible Cause(s) Troubleshooting Steps
Bumping or Uncontrolled Boiling The heating is uneven. Lack of nucleation sites for smooth boiling.1. Use a magnetic stirrer or boiling chips to ensure smooth boiling. 2. Heat the distillation flask slowly and evenly using a heating mantle. 3. Ensure the vacuum is stable before applying heat.
Product Decomposes During Distillation The distillation temperature is too high.1. Reduce the pressure of the vacuum system to lower the boiling point of this compound. 2. Ensure the heating mantle temperature is not set excessively high.
Poor Separation of Product and Impurities The distillation column has insufficient theoretical plates. The boiling points of the product and impurities are very close.1. Use a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency. 2. Optimize the distillation rate; a slower rate generally improves separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of solid this compound using water as the solvent.

Materials:

  • Commercial this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a measured amount of commercial this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Illustrative Purity Data:

Sample Purity by HPLC (%) Sulfuric Acid Content (%)
Commercial this compound95.22.5
After Recrystallization (1st Crop)99.10.3
After Recrystallization (2nd Crop)98.50.5

Note: These values are for illustrative purposes only and may vary depending on the initial purity of the commercial sample and the specific experimental conditions.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for purifying liquid this compound from non-volatile impurities.

Materials:

  • Commercial this compound (liquid)

  • Distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the commercial this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently.

  • Distillation: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 3: Purification by Ion Exchange Chromatography

This method is effective for removing sulfuric acid and other ionic impurities.

Materials:

  • Commercial this compound solution

  • Strong acid cation exchange resin (e.g., Dowex 50WX8)

  • Chromatography column

  • Deionized water

  • Collection flasks

Procedure:

  • Resin Preparation: Pack a chromatography column with the cation exchange resin and wash it thoroughly with deionized water.

  • Sample Loading: Dissolve the commercial this compound in a minimal amount of deionized water and load the solution onto the top of the resin bed.

  • Elution: Elute the column with deionized water. This compound will pass through the column, while cationic impurities will be retained by the resin. If removing anionic impurities like sulfate, a strong base anion exchange resin would be used.

  • Fraction Collection: Collect the fractions containing the purified this compound.

  • Analysis: Analyze the collected fractions by HPLC or IC to determine the purity.

  • Concentration: Combine the pure fractions and remove the water by rotary evaporation to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product start Commercial This compound recrystallization Recrystallization start->recrystallization distillation Vacuum Distillation start->distillation ion_exchange Ion Exchange Chromatography start->ion_exchange hplc HPLC recrystallization->hplc distillation->hplc ion_exchange->hplc end Purified This compound hplc->end ic Ion Chromatography ic->end gc GC-MS gc->end

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Recrystallization Attempt oily Oily Precipitate? start->oily no_crystals No Crystals Form? oily->no_crystals No reheat Re-heat and Cool Slowly oily->reheat Yes add_cosolvent Add Co-solvent oily->add_cosolvent Yes low_recovery Low Recovery? no_crystals->low_recovery No evaporate Evaporate Solvent no_crystals->evaporate Yes scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes minimize_solvent Use Minimal Hot Solvent low_recovery->minimize_solvent Yes cool_thoroughly Cool Thoroughly Before Filtering low_recovery->cool_thoroughly Yes success Pure Crystals Obtained low_recovery->success No reheat->success add_cosolvent->success evaporate->success scratch->success minimize_solvent->success cool_thoroughly->success

Caption: Troubleshooting logic for recrystallization of this compound.

References

Technical Support Center: Enhancing 1-Propanesulfonic Acid Recovery and Recycling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of 1-Propanesulfonic acid recovery and recycling. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for recovering and recycling this compound from process streams?

A1: Several techniques can be employed for the recovery and recycling of this compound, with the choice of method depending on the specific composition of the waste stream and the desired purity of the recovered acid. Key methods include:

  • Solvent Extraction: This technique involves the use of a water-immiscible organic solvent to selectively extract this compound from an aqueous solution.[1][2] The efficiency of this method is dependent on the distribution coefficient of the acid between the aqueous and organic phases.

  • Membrane Filtration: Technologies like diffusion dialysis and nanofiltration are effective for separating acids from dissolved contaminants.[3][4][5] Diffusion dialysis utilizes an anion exchange membrane to separate the acid, while nanofiltration can be used to retain larger molecules while allowing the acid to pass through.

  • Ion Exchange Chromatography: This method is particularly useful for purifying this compound from other ionic impurities.[6][7][8] The sulfonic acid is captured on a charged resin and then eluted to achieve high purity.

  • Crystallization: By manipulating temperature and concentration, this compound can be crystallized from a solution, providing a highly purified solid product.[9][10] This is an effective method for achieving high purity.

Q2: How can I improve the efficiency of solvent extraction for this compound recovery?

A2: To enhance the efficiency of solvent extraction, consider the following:

  • Solvent Selection: Choose a solvent with a high distribution coefficient for this compound and low miscibility with water.

  • pH Adjustment: The pH of the aqueous phase can significantly influence the partitioning of the sulfonic acid. Adjusting the pH can optimize the extraction process.

  • Temperature Control: The extraction temperature can affect the solubility and distribution of the acid. Experiment with different temperatures to find the optimal condition.[2]

  • Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.

Q3: What are the key parameters to control in membrane filtration for acid recovery?

A3: For efficient membrane filtration, it is crucial to control:

  • Transmembrane Pressure: This driving force affects the flux and separation characteristics of the membrane.

  • Feed Flow Rate: A higher flow rate can reduce concentration polarization and fouling.

  • Temperature: Temperature influences the viscosity of the fluid and the diffusion rate of the acid.

  • Membrane Selection: The choice of membrane material and pore size is critical for achieving the desired separation. For instance, polyacrylonitrile-based composite membranes have shown excellent acid stability.[5]

Q4: My recovered this compound has low purity. What are the likely causes and solutions?

A4: Low purity in recovered this compound can be due to several factors:

  • Inefficient Separation: The chosen recovery method may not be optimal for your specific waste stream. Consider switching to a more selective technique like ion exchange chromatography or crystallization.

  • Co-extraction of Impurities: In solvent extraction, impurities may be co-extracted with the acid. Back-extraction or washing the organic phase can help remove these impurities.

  • Membrane Fouling: In membrane filtration, fouling can lead to a decrease in separation efficiency. Regular cleaning and pre-treatment of the feed can mitigate this issue.

  • Incomplete Crystallization: During crystallization, impurities can be trapped within the crystal lattice. Controlling the rate of crystallization and performing recrystallization can improve purity.

Troubleshooting Guides

Solvent Extraction
Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound - Inappropriate solvent selection.- Non-optimal pH of the aqueous phase.- Insufficient mixing or contact time.- Screen different organic solvents to find one with a higher affinity for this compound.- Adjust the pH of the aqueous feed to enhance partitioning into the organic phase.- Increase the mixing speed or contact time to ensure equilibrium is reached.
Emulsion Formation - High concentration of surfactants or particulate matter.- Intense mixing.- Pre-treat the feed to remove surfactants and solids.- Reduce the agitation speed.- Consider adding a demulsifying agent.
High Solvent Loss - High solvent volatility.- High operating temperature.- Use a solvent with a lower vapor pressure.- Operate the extraction at a lower temperature.- Implement a solvent recovery system for the raffinate and extract phases.
Membrane Filtration (Diffusion Dialysis/Nanofiltration)
Issue Potential Cause Troubleshooting Steps
Low Acid Flux - Membrane fouling.- High viscosity of the feed solution.- Insufficient transmembrane pressure.- Implement a pre-filtration step to remove particulates.- Perform regular membrane cleaning (backwashing or chemical cleaning).- Increase the operating temperature to reduce viscosity (if the membrane allows).- Optimize the transmembrane pressure.
Poor Separation Efficiency (Low Purity) - Membrane degradation by the acidic environment.- Incorrect membrane pore size.- Concentration polarization.- Select a membrane with high acid stability (e.g., polyacrylonitrile-based).[5]- Choose a membrane with a molecular weight cut-off appropriate for separating this compound from impurities.- Increase the cross-flow velocity to minimize concentration polarization.
Membrane Damage - Operating outside the recommended pH or temperature range.- Abrasive particles in the feed.- Ensure operating conditions are within the manufacturer's specifications.- Implement effective pre-treatment to remove abrasive materials.
Ion Exchange Chromatography
Issue Potential Cause Troubleshooting Steps
Low Binding of this compound - Incorrect pH of the loading buffer.- High ionic strength of the sample.- Adjust the pH of the loading buffer to ensure the sulfonic acid is charged and can bind to the resin.[11][12]- Dilute the sample or perform a buffer exchange to reduce the ionic strength before loading.[13]
Poor Elution/Recovery - Elution buffer is too weak.- Strong, irreversible binding to the resin.- Increase the ionic strength or change the pH of the elution buffer to effectively displace the bound acid.[13]- If irreversible binding is suspected, consult the resin manufacturer's guidelines for regeneration or consider a different resin.
Column Clogging - Particulate matter in the sample.- Precipitation of the sample on the column.- Filter or centrifuge the sample before loading.- Ensure the sample is fully dissolved in the loading buffer and that the buffer conditions do not cause precipitation.

Quantitative Data on Recovery Methods

The following table summarizes typical recovery efficiencies for various acid recovery methods. Note that these values are for general guidance and the actual efficiency will depend on the specific experimental conditions.

Recovery Method Typical Recovery Efficiency (%) Key Advantages References
Diffusion Dialysis80 - 90High acid recovery, low energy consumption[3]
Nanofiltration> 90 (metal ion rejection)High rejection of multivalent ions, continuous operation[5]
Solvent ExtractionVariable (can be > 90)High selectivity possible with appropriate solvent[1][2]
Ion Exchange Chromatography> 95High purity of recovered acid[6][8]
Crystallization> 99 (purity)Produces a high-purity solid product[9][10]

Experimental Protocols

Protocol 1: Recovery of this compound using Solvent Extraction
  • Sample Preparation: Ensure the aqueous solution containing this compound is free of suspended solids by filtration.

  • pH Adjustment: Adjust the pH of the aqueous solution to optimize the partitioning of this compound into the organic phase. This typically involves acidification.

  • Extraction:

    • In a separatory funnel, mix the aqueous solution with an appropriate volume of a water-immiscible organic solvent (e.g., a long-chain alcohol or ether).

    • Shake the funnel vigorously for 2-5 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Phase Separation: Drain the lower aqueous layer (raffinate). Collect the upper organic layer (extract) containing the this compound.

  • Back-Extraction (Stripping):

    • To recover the acid from the organic phase, perform a back-extraction with a fresh aqueous solution, often at a different pH or temperature to shift the equilibrium back to the aqueous phase.[2]

    • Mix the organic extract with the stripping solution in a clean separatory funnel.

    • Allow the layers to separate and collect the aqueous layer containing the purified this compound.

  • Solvent Recycling: The organic solvent can be dried and reused for subsequent extractions.

Protocol 2: Purification of this compound using Ion Exchange Chromatography
  • Resin Selection and Preparation:

    • Select a strong anion exchange resin.

    • Pack the resin into a chromatography column and equilibrate it with a low ionic strength buffer at a pH that ensures the this compound is negatively charged.[12]

  • Sample Loading:

    • Dissolve or dilute the crude this compound in the equilibration buffer.

    • Load the sample onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound this compound by applying a buffer with a high ionic strength (e.g., a high concentration of NaCl) or by changing the pH to neutralize the charge on the sulfonic acid.[13]

    • Collect the fractions containing the purified acid.

  • Analysis: Analyze the collected fractions for the concentration and purity of this compound.

  • Resin Regeneration: Regenerate the ion exchange resin according to the manufacturer's instructions for reuse.

Visualizations

Experimental_Workflow_Solvent_Extraction start Aqueous Feed (this compound + Impurities) ph_adjustment pH Adjustment start->ph_adjustment extraction Solvent Extraction (with organic solvent) ph_adjustment->extraction phase_separation Phase Separation extraction->phase_separation raffinate Raffinate (Aqueous waste) phase_separation->raffinate extract Organic Extract (Solvent + this compound) phase_separation->extract back_extraction Back-Extraction (with stripping solution) extract->back_extraction phase_separation2 Phase Separation back_extraction->phase_separation2 recycled_solvent Recycled Solvent phase_separation2->recycled_solvent product Purified this compound (Aqueous Solution) phase_separation2->product Troubleshooting_Low_Purity start Low Purity of Recovered This compound q1 Is the separation method selective enough? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are impurities co-eluting or co-extracting? a1_yes->q2 sol1 Consider alternative methods: - Ion Exchange Chromatography - Crystallization a1_no->sol1 end_node Purity Improved sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Optimize separation conditions: - Gradient elution in chromatography - Back-extraction in solvent extraction a2_yes->sol2 q3 Is there evidence of membrane fouling or degradation? a2_no->q3 sol2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no Re-evaluate process parameters sol3 Implement pre-treatment and regular membrane cleaning. Select acid-stable membranes. a3_yes->sol3 a3_no->end_node sol3->end_node

References

preventing side reactions in 1-Propanesulfonic acid catalyzed processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and minimize side reactions in organic synthesis processes catalyzed by 1-propanesulfonic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments using this compound as a catalyst.

Esterification Reactions

Q1: My Fischer esterification reaction is showing a low yield of the desired ester, and I suspect hydrolysis is occurring. How can I confirm this and prevent it?

A1: Low ester yield with the reappearance of starting carboxylic acid and alcohol is a strong indicator of hydrolysis, the primary side reaction in esterification. Hydrolysis is the reverse of the esterification reaction and is catalyzed by the presence of water and a strong acid catalyst like this compound.

Troubleshooting Steps:

  • Confirmation:

    • TLC Analysis: Spot the reaction mixture against your starting carboxylic acid. The appearance or intensification of the starting material spot over time confirms hydrolysis.

    • NMR Spectroscopy: Check the crude NMR for the characteristic peaks of your starting carboxylic acid and alcohol.

  • Prevention Strategies:

    • Water Removal: The most effective way to prevent hydrolysis is to remove water as it forms.

      • Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (e.g., toluene, heptane), a Dean-Stark trap is highly effective.

      • Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.

    • Excess Reactant: Use a significant excess of the alcohol, which can also serve as the solvent, to shift the equilibrium towards the ester product.[1]

    • Temperature Control: While higher temperatures increase the reaction rate, they can also favor the reverse hydrolysis reaction if water is not effectively removed. Optimize the temperature to balance reaction speed and equilibrium position.

Q2: I am observing the formation of an unknown, high-boiling point byproduct in my esterification. What could it be?

A2: If you are using a primary or secondary alcohol, a possible side reaction is the formation of a symmetrical ether through the acid-catalyzed dehydration of the alcohol. This is more prevalent at higher temperatures.

Troubleshooting Steps:

  • Identification: The byproduct can often be identified by GC-MS or NMR spectroscopy. Ethers will show characteristic C-O stretches in the IR spectrum (around 1000-1200 cm⁻¹) and specific chemical shifts in the NMR.

  • Prevention:

    • Lower Reaction Temperature: Ether formation is generally favored at higher temperatures than esterification. Reducing the reaction temperature can significantly minimize this side reaction.[2][3][4]

    • Control Catalyst Loading: Use the minimum effective amount of this compound.

Alcohol Dehydration Reactions

Q3: I am trying to synthesize an alkene via alcohol dehydration using this compound, but I am getting a significant amount of ether as a byproduct. How can I improve the selectivity for the alkene?

A3: In the acid-catalyzed dehydration of alcohols, the formation of ethers (intermolecular dehydration) competes with the formation of alkenes (intramolecular dehydration). The reaction temperature is the most critical factor in controlling the selectivity.

Troubleshooting Steps:

  • Temperature Optimization:

    • Alkene Formation: Higher temperatures (typically >150°C for primary alcohols) favor the E2 elimination pathway, leading to the formation of the alkene.[2]

    • Ether Formation: Lower temperatures (around 110-130°C for primary alcohols) favor the SN2 pathway, resulting in ether formation.[2]

  • Reaction Monitoring: Closely monitor the reaction by GC or TLC to determine the optimal temperature and reaction time for maximizing alkene yield.

Quantitative Data: Alkene vs. Ether Formation in 1-Propanol Dehydration

CatalystTemperature (°C)1-Propanol Conversion (%)Di-n-propyl Ether Yield (%)Propene Yield (%)
Sulfonic Acid Functionalized Silica110-130ModerateSignificantMinor
Sulfonic Acid Functionalized Silica>150HighMinorMajor

Note: This table provides a qualitative summary based on general principles of acid-catalyzed alcohol dehydration.[2] Exact yields will vary based on specific reaction conditions.

Alkylation and Oligomerization Reactions

Q4: I am using this compound to catalyze the alkylation of an aromatic compound with an alkene, but I am observing polymerization/oligomerization of the alkene. How can I control this?

A4: Alkene oligomerization or polymerization is a common side reaction in acid-catalyzed alkylation. It occurs when the carbocation intermediate formed from the alkene reacts with another alkene molecule instead of the aromatic substrate.

Troubleshooting Steps:

  • Control Alkene Concentration: Add the alkene slowly to the reaction mixture containing the aromatic compound and the catalyst. This keeps the instantaneous concentration of the alkene low, favoring alkylation over oligomerization.

  • Molar Ratio: Use a molar excess of the aromatic compound relative to the alkene.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of oligomerization more than the rate of alkylation.

  • Catalyst Loading: Use the lowest effective catalyst loading to minimize the concentration of acidic sites available to protonate the alkene.

Q5: Can this compound cause sulfonation of my aromatic substrate as a side reaction?

A5: While strong sulfonating agents like fuming sulfuric acid can sulfonate aromatic rings, this compound is generally not considered a sulfonating agent under typical catalytic conditions for reactions like esterification or alkylation.[5] The sulfonic acid group is relatively stable and does not readily transfer to an aromatic ring. However, at very high temperatures and with highly activated aromatic systems, the possibility, though remote, cannot be entirely excluded. If you suspect sulfonation, it can be identified by the presence of a sulfonic acid group (-SO₃H) on your aromatic product, which will significantly change its polarity and spectroscopic properties.

Experimental Protocols

Protocol 1: Minimizing Hydrolysis in Fischer Esterification of Acetic Acid with 1-Butanol

This protocol is designed to maximize the yield of butyl acetate by minimizing the competing hydrolysis reaction.

Materials:

  • 1-Butanol (excess)

  • Glacial Acetic Acid

  • This compound (catalyst, 1-2 mol%)

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Charging Reactants: To the flask, add 1-butanol (e.g., 3 equivalents), glacial acetic acid (1 equivalent), and toluene.

  • Catalyst Addition: Add this compound (1-2 mol% relative to the limiting reagent, acetic acid).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid.

    • Wash with brine to remove residual water-soluble components.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude butyl acetate by distillation.

Protocol 2: Selective Dehydration of 1-Propanol to Propene

This protocol aims to maximize the formation of propene while minimizing the formation of di-n-propyl ether.

Materials:

  • 1-Propanol

  • This compound (catalyst, 1-5 mol%)

  • High-boiling point inert solvent (e.g., sulfolane) (optional)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation head, add 1-propanol and this compound (1-5 mol%).

  • Reaction: Heat the mixture to a temperature above 150°C. The lower-boiling propene will distill as it is formed.

  • Product Collection: Collect the gaseous propene by passing it through a cold trap or by bubbling it into a suitable solvent for further reaction.

  • Monitoring: Monitor the reaction temperature closely. A drop in temperature may indicate the consumption of the starting material. The formation of higher-boiling liquids in the distillation head could indicate the formation of di-n-propyl ether.

Visualizations

Esterification_and_Hydrolysis cluster_esterification Esterification Pathway cluster_hydrolysis Hydrolysis Side Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ (from Catalyst) Alcohol Alcohol (R'-OH) Protonated_Acid->Carboxylic_Acid - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Tetrahedral_Intermediate->Protonated_Acid - R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester (R-COOR') Ester->Protonated_Ester + H+ (from Catalyst) Water Water (H2O) Protonated_Ester->Tetrahedral_Intermediate + H2O Protonated_Ester->Ester - H+

Caption: Fischer Esterification and the competing Hydrolysis side reaction.

Alcohol_Dehydration Alcohol Primary Alcohol (R-CH2-CH2-OH) Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ (from Catalyst) Alkene Alkene (R-CH=CH2) Protonated_Alcohol->Alkene Intramolecular Dehydration (High Temperature, >150°C) Ether Symmetrical Ether (R-CH2-CH2-O-CH2-CH2-R) Protonated_Alcohol->Ether Intermolecular Dehydration (Low Temperature, ~110-130°C) + another Alcohol molecule Water Water

Caption: Competing pathways in acid-catalyzed alcohol dehydration.

Alkene_Reactions cluster_alkylation Desired Alkylation Pathway cluster_oligomerization Oligomerization Side Reaction Alkene Alkene Protonated_Alkene Carbocation Intermediate Alkene->Protonated_Alkene + H+ (from Catalyst) Alkylated_Aromatic Alkylated Aromatic (Desired Product) Protonated_Alkene->Alkylated_Aromatic + Aromatic Compound Oligomer Oligomer/Polymer (Side Product) Protonated_Alkene->Oligomer + another Alkene molecule Aromatic Aromatic Compound

Caption: Alkylation of aromatics and the competing oligomerization side reaction.

References

analytical methods for determining the purity of 1-Propanesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical methods for determining the purity of 1-Propanesulfonic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of this compound?

A1: The primary methods for purity and assay determination of this compound are High-Performance Liquid Chromatography (HPLC), potentiometric titration, and Ion Chromatography (IC).

  • HPLC is used for separating and quantifying the main component and any organic impurities. Reversed-phase and mixed-mode chromatography are common approaches.[1][2]

  • Potentiometric Titration is an absolute method used to determine the overall acidity (assay) by titrating the strong sulfonic acid with a standardized strong base.[3]

  • Ion Chromatography (IC) is effective for quantifying the sulfonate anion and other inorganic or small organic ions that may be present.[4]

Q2: What are potential impurities associated with this compound?

A2: Impurities can originate from the synthesis route or degradation. Common impurities may include unreacted starting materials, byproducts from side reactions, or degradation products like related sulfonic acids or inorganic salts. If synthesized from 1,3-propane sultone, its hydrolysis product, 3-hydroxy-1-propanesulfonic acid, could be a potential impurity.[5]

Q3: Why is peak tailing a common issue when analyzing this compound by reversed-phase HPLC?

A3: Peak tailing for strong acids like this compound is a frequent problem in reversed-phase HPLC.[5] It is primarily caused by the interaction of the highly acidic sulfonate group with residual, un-capped silanol groups on the surface of the silica-based stationary phase. These interactions lead to secondary retention mechanisms, causing the peak to tail.

Q4: Can Gas Chromatography (GC) be used for this compound analysis?

A4: Due to its high polarity and non-volatile nature, this compound is not suitable for direct analysis by Gas Chromatography (GC). While derivatization to a more volatile form is theoretically possible, it is a complex and less common approach compared to the more direct and robust liquid chromatography methods.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with residual silanols on the column.[5]Lower the mobile phase pH to ~2.5 to protonate silanols. Use a modern, highly end-capped C18 column. Consider using an ion-pairing reagent.[5]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate; poor column temperature control.[6]Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and verify the flow rate. Use a column oven for stable temperature control.[6]
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the organic content of the mobile phase or the gradient slope. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Baseline Noise or Drift Contaminated mobile phase; air bubbles in the system; detector lamp issue.[6]Filter and degas the mobile phase. Purge the pump to remove any air bubbles. Check the detector lamp's energy and age.[6]
Split Peaks Column void or partially blocked frit; sample solvent incompatible with the mobile phase.Reverse flush the column (if permitted by the manufacturer). Replace the column frit or the entire column. Dissolve the sample in the initial mobile phase.
Potentiometric Titration Troubleshooting
Problem Potential Cause Suggested Solution
Unstable or Drifting Endpoint Electrode is dirty, malfunctioning, or not properly conditioned.Clean the pH electrode according to the manufacturer's instructions. Recalibrate the electrode with fresh, certified buffers. Ensure the electrode is properly filled with electrolyte solution.
Inaccurate or Inconsistent Results Inaccurate concentration of the titrant (e.g., NaOH); improper sample weighing; temperature fluctuations.Standardize the titrant against a primary standard (e.g., potassium hydrogen phthalate - KHP) before use. Use a calibrated analytical balance. Perform titrations at a constant, recorded temperature.
Poorly Defined Equivalence Point Sample concentration is too low; incorrect solvent system.Increase the amount of sample being titrated. For non-aqueous titrations, ensure the solvent has been properly selected to enhance the inflection point.
Slow Electrode Response Clogged electrode junction.Soak the electrode in a cleaning solution or gently force a small amount of electrolyte through the junction.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol outlines a general method for separating this compound from potential organic impurities.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm (highly end-capped)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm or Charged Aerosol Detector (CAD)

2. Procedure:

  • Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of water to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (1 mg/mL) in water.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A / 5% B) until a stable baseline is achieved.

  • Injection: Inject a blank (water), followed by the standard preparation six times, and then the sample preparation.

  • Data Analysis: Calculate the purity by area percent. For assay calculation, compare the peak area of the sample to the average peak area of the reference standard.

Protocol 2: Assay by Potentiometric Titration

This protocol determines the total acid content.

1. Materials:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Calibrated pH meter and electrode.

  • Class A burette (50 mL).

  • Magnetic stirrer and stir bar.

2. Procedure:

  • Sample Preparation: Accurately weigh approximately 250 mg of this compound into a clean 150 mL beaker.

  • Dissolution: Add 50 mL of deionized water and a magnetic stir bar. Stir until the sample is fully dissolved.

  • Titration Setup: Immerse the calibrated pH electrode into the solution. Position the burette filled with standardized 0.1 M NaOH over the beaker.

  • Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH and total volume added after each addition.

  • Endpoint Determination: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or less) to accurately capture the inflection point. Continue adding titrant past the equivalence point until the pH stabilizes.

  • Calculation: Determine the volume of NaOH used at the equivalence point (the point of greatest pH change). Calculate the assay using the following formula: Assay (%) = (V × M × FW) / (W × 10)

    • V: Volume of NaOH at equivalence point (mL)

    • M: Molarity of NaOH (mol/L)

    • FW: Formula Weight of this compound (124.16 g/mol )

    • W: Weight of sample (mg)

Visualizations

Caption: A general workflow for the purity and assay analysis of this compound.

HPLCTroubleshooting start Peak Tailing Observed in HPLC Analysis check_ph Is Mobile Phase pH ~2.5? start->check_ph adjust_ph Action: Adjust Mobile Phase pH to 2.5 check_ph->adjust_ph No check_column Is Column a Modern, Highly End-Capped C18? check_ph->check_column Yes end_node Problem Resolved adjust_ph->end_node replace_column Action: Use an Appropriate End-Capped Column check_column->replace_column No consider_ip Consider Ion-Pairing Reagent or Mixed-Mode Column check_column->consider_ip Yes replace_column->end_node consider_ip->end_node MethodSelection start Goal of Analysis? goal1 Determine Overall Acid Content (Assay) start->goal1 goal2 Separate & Quantify Organic Impurities start->goal2 goal3 Quantify Inorganic Ions start->goal3 method1 Use Potentiometric Titration goal1->method1 method2 Use HPLC (UV or CAD) goal2->method2 method3 Use Ion Chromatography goal3->method3

References

Technical Support Center: Managing the Corrosive Nature of 1-Propanesulfonic Acid in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, handling 1-Propanesulfonic acid requires stringent safety protocols and a thorough understanding of its corrosive properties. This technical support center provides essential guidance on managing this challenging reagent to ensure experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a strong acid that is highly corrosive and can cause severe skin burns and serious eye damage.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air, and can react violently with water. Therefore, it is crucial to handle it in a dry environment and store it under an inert atmosphere.

Q2: What are the immediate first aid measures in case of accidental exposure?

A2: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. In case of inhalation, move the person to fresh air. If swallowed, rinse the mouth with water and do not induce vomiting. In all cases of exposure, seek immediate medical attention.[1]

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as bases, oxidizing agents, and water. Due to its hygroscopic nature, storage under an inert gas like argon or nitrogen is recommended to prevent degradation and reaction with atmospheric moisture.

Q4: What are the recommended personal protective equipment (PPE) when working with this compound?

A4: A comprehensive suite of PPE is mandatory. This includes:

  • Eye and face protection: Chemical safety goggles and a face shield.

  • Hand protection: Chemical-resistant gloves such as butyl rubber or Viton®. Standard nitrile gloves may not offer sufficient protection for prolonged contact.

  • Body protection: A chemical-resistant lab coat, apron, and closed-toe shoes. For tasks with a higher risk of splashing, consider a full-body suit.[1]

Q5: How should I dispose of waste containing this compound?

A5: Waste containing this compound is considered hazardous and must be disposed of according to local, state, and federal regulations. Do not dispose of it down the drain. Collect it in a designated, properly labeled, and sealed container for hazardous waste pickup.

Troubleshooting Guides

Problem 1: Unexpected Reaction Outcomes or Low Yield
  • Possible Cause 1: Degradation of this compound due to moisture.

    • Troubleshooting Step: this compound is hygroscopic. If the reagent has been improperly stored or handled, it may have absorbed water, which can interfere with your reaction.

    • Solution: Use a fresh, unopened container of the acid. If you must use an opened container, consider drying it under vacuum (if thermally stable) or using a drying agent compatible with your reaction. When handling, work quickly and in a dry atmosphere, such as in a glove box or under a stream of inert gas.[2]

  • Possible Cause 2: Incompatibility with reaction solvent or other reagents.

    • Troubleshooting Step: The strong acidity and corrosive nature of this compound can lead to side reactions or degradation of other components in your reaction mixture.

    • Solution: Review the compatibility of all your reagents and solvents with strong acids. Consider using a less reactive solvent or protecting sensitive functional groups on your other starting materials.

Problem 2: Corrosion of Experimental Apparatus
  • Possible Cause: Use of incompatible materials.

    • Troubleshooting Step: Stainless steel and other metals can be corroded by this compound, especially at elevated temperatures.

    • Solution: Utilize glassware for your reaction setup whenever possible. For components that cannot be glass, use highly resistant materials such as PTFE, PFA, or Hastelloy. Refer to the material compatibility table below for guidance.

Problem 3: Difficulty in Handling and Dispensing the Reagent
  • Possible Cause: Viscous nature and hygroscopicity.

    • Troubleshooting Step: this compound can be viscous, making it difficult to measure and transfer accurately, and its tendency to absorb moisture can alter its concentration.

    • Solution: Warm the reagent gently to reduce its viscosity, if appropriate for your experiment and if it does not compromise the reagent's stability. Use positive displacement pipettes or syringes for accurate measurement. Handle the reagent under an inert atmosphere to minimize water absorption.

Material Compatibility Data

The selection of appropriate materials for handling and conducting experiments with this compound is critical to prevent corrosion and ensure the integrity of your results. Below is a summary of the compatibility of various materials with sulfonic acids. Note that specific corrosion rates for this compound are not widely available; therefore, this data is based on general resistance to sulfonic acids and should be used as a guideline. Always perform your own compatibility tests under your specific experimental conditions.

MaterialChemical Resistance RatingExpected Performance
Metals
316 Stainless SteelC - FairCan be used for short durations at room temperature, but corrosion is likely, especially at elevated temperatures.
Hastelloy C-276A - ExcellentHighly resistant to a wide range of corrosive chemicals, including sulfonic acids, even at elevated temperatures.[3]
Plastics
Polytetrafluoroethylene (PTFE)A - ExcellentHighly resistant to most acids, making it an ideal choice for reaction vessels, tubing, and seals.[4][5][6][7][8]
Perfluoroalkoxy (PFA)A - ExcellentSimilar to PTFE, offers excellent chemical resistance and can be used for tubing and linings.[9][10][11]
Elastomers
Viton® (FKM)B - GoodGenerally good resistance to acids, but swelling may occur with prolonged exposure or at high temperatures.[12][13]
Kalrez® (FFKM)A - ExcellentOffers outstanding chemical resistance, comparable to PTFE, and is suitable for demanding sealing applications.[14][15][16][17]

Rating Key:

  • A - Excellent: No to minor effect.

  • B - Good: Minor to moderate effect.

  • C - Fair: Moderate to severe effect, not recommended for continuous use.

  • D - Severe Effect: Not recommended for any use.

Experimental Protocol: Esterification of a Carboxylic Acid using this compound as a Catalyst

This protocol details a general procedure for the esterification of a generic carboxylic acid with an alcohol, using this compound as a catalyst. This procedure emphasizes the safe handling of the corrosive catalyst.

Materials:

  • Carboxylic acid (e.g., acetic acid)

  • Alcohol (e.g., ethanol)

  • This compound (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Erlenmeyer flask

  • Glassware (graduated cylinders, beakers)

  • Positive displacement pipette or syringe for handling this compound

Procedure:

  • Preparation and Safety Precautions:

    • Ensure all glassware is dry.

    • Work in a well-ventilated fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves (Viton® or similar), safety goggles, and a face shield.

    • Have an acid spill kit and appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and the alcohol. A typical molar ratio is 1:3 of carboxylic acid to alcohol.

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully and slowly add a catalytic amount of this compound (typically 1-5 mol%) to the reaction mixture using a positive displacement pipette or syringe. The addition is exothermic, so add it dropwise while stirring.

  • Reflux:

    • Attach the reflux condenser to the round-bottom flask.

    • Heat the reaction mixture to reflux using a heating mantle and stir for the desired reaction time (this will vary depending on the specific substrates). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add water and an appropriate organic solvent (e.g., diethyl ether) for extraction.

    • Carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution. Vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate by rotary evaporation.

    • Purify the resulting crude ester by distillation or column chromatography as required.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_ppe Don Appropriate PPE add_reagents Add Carboxylic Acid and Alcohol prep_ppe->add_reagents prep_glass Ensure Dry Glassware prep_glass->add_reagents prep_fume Work in Fume Hood prep_fume->add_reagents add_catalyst Add this compound (Catalyst) add_reagents->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux cool Cool to Room Temp reflux->cool extract Extraction with Organic Solvent cool->extract neutralize Neutralize with NaHCO3 extract->neutralize wash Wash with Brine neutralize->wash dry Dry over Na2SO4 wash->dry filter Filter Drying Agent dry->filter evaporate Solvent Evaporation filter->evaporate purify Distillation or Chromatography evaporate->purify

Caption: Experimental workflow for esterification using this compound.

Spill_Response_Plan spill This compound Spill evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain neutralize Neutralize with Sodium Bicarbonate (if safe) contain->neutralize collect Collect Residue in Hazardous Waste Container neutralize->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Spill response plan for this compound.

References

Validation & Comparative

Validating Anti-Angiogenic Efficacy: A Comparative Analysis of Sulfonic Acid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel anti-angiogenic therapies, the validation of experimental results is paramount. This guide provides a comparative analysis of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), a polymer derived from a sulfonic acid, against other sulfonic acid polymers in inhibiting angiogenesis. The data presented is based on established preclinical models, offering insights into its potential as a therapeutic agent.

Comparative Efficacy of Sulfonic Acid Polymers in Angiogenesis Inhibition

The following table summarizes the dose-dependent inhibitory effects of various sulfonic acid polymers on microvessel formation as determined by the Chick Chorioallantoic Membrane (CAM) assay.[1]

CompoundDose (µ g/disc )Inhibition of Angiogenesis (%)
PAMPS 1057 ± 16
15072 ± 15
Poly(4-styrenesulfonic acid) (PSS)5055 ± 19
Poly(anetholesulfonic acid) (PAS)5048 ± 16
Poly(vinylsulfonic acid) (PVS)50Inactive
Suramin (Reference Compound)150Slight Inhibition
Pentosan Polysulfate (PPS)-Toxic

Experimental Protocols

The validation of the anti-angiogenic properties of these sulfonic acid polymers was conducted using the following key experimental models.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis. The procedure is as follows:

  • Fertilized chicken eggs are incubated for a set period, typically 3-4 days.

  • A small window is made in the eggshell to expose the developing CAM, a highly vascularized membrane.

  • The test compounds (e.g., PAMPS, PSS, PAS) are applied to the CAM, usually on a carrier disc.

  • After a further incubation period, the CAM is observed and photographed.

  • The degree of angiogenesis is quantified by measuring the density and growth of new blood vessels around the application site. A reduction in vascular density compared to controls indicates anti-angiogenic activity.

Rat Aorta-Ring Assay

This ex vivo assay provides a model for studying angiogenesis in a three-dimensional tissue culture system.

  • Thoracic aortas are excised from rats.

  • The aortas are cleaned of periadventitial fibro-adipose tissue and cross-sectioned into small rings.

  • These aortic rings are then embedded in a collagen gel matrix in a culture dish.

  • The rings are cultured in a growth medium, which stimulates the outgrowth of microvessels from the explant.

  • Test compounds are added to the culture medium.

  • The extent of microvessel formation is observed and quantified over several days. Inhibition of this outgrowth is a measure of the compound's anti-angiogenic effect.[1]

Experimental Workflow for Evaluating Angiogenesis Inhibitors

The following diagram illustrates the typical workflow for screening and validating potential anti-angiogenic compounds.

G cluster_0 In Vitro Screening cluster_1 Ex Vivo Validation cluster_2 In Vivo Confirmation cluster_3 Mechanism of Action endothelial_cell_proliferation Endothelial Cell Proliferation Assay (e.g., using bFGF stimulation) aorta_ring Rat Aorta-Ring Assay endothelial_cell_proliferation->aorta_ring cam_assay Chick Chorioallantoic Membrane (CAM) Assay aorta_ring->cam_assay bFGF_inhibition Inhibition of bFGF-induced Mitogenic Response cam_assay->bFGF_inhibition Correlates with

Workflow for Anti-Angiogenic Compound Validation

Discussion

The experimental data indicates that PAMPS is a highly potent inhibitor of angiogenesis, demonstrating a dose-dependent effect in the CAM assay.[1] Its efficacy is comparable to or greater than other sulfonic acid polymers such as PSS and PAS.[1] Notably, poly(vinylsulfonic acid) was found to be inactive at the tested dose, suggesting that the specific chemical structure of the polymer is crucial for its anti-angiogenic activity.[1]

Furthermore, the study found a strong correlation between the anti-angiogenic effects observed in the CAM assay and the inhibition of basic fibroblast growth factor (bFGF)-induced mitogenic response in endothelial cells.[1] This suggests that the mechanism of action for these sulfonic acid polymers involves the inhibition of bFGF, a key signaling molecule in angiogenesis.[1] The non-toxic nature of PAMPS in the chick embryo model further highlights its potential as a specific and safe angiogenesis inhibitor.[1]

References

A Comparative Analysis of 1-Propanesulfonic Acid and Sulfuric Acid as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic activity of 1-propanesulfonic acid and the widely used sulfuric acid. While direct comparative data for this compound is limited, this guide draws upon experimental findings for structurally similar sulfonic acids, such as methanesulfonic acid and p-toluenesulfonic acid, to provide a comprehensive overview for researchers in organic synthesis and drug development. The focus is on performance in common acid-catalyzed reactions like esterification and hydrolysis.

Catalytic Performance: A Comparative Overview

Sulfonic acids are increasingly recognized as highly effective catalysts, often demonstrating superior performance to sulfuric acid in terms of reaction rates and yields. They are also typically less corrosive and produce fewer by-products. The following table summarizes key performance indicators based on data from related sulfonic acids in comparison to sulfuric acid.

ParameterThis compound (and related Alkylsulfonic Acids)Sulfuric Acid
Typical Reactions Esterification, hydrolysis, alkylationEsterification, hydrolysis, alkylation
Relative Acidity Strong acidStrong acid
Catalytic Activity Often higher than sulfuric acid[1][2]High, but can be surpassed by some sulfonic acids
Optimal Temperature Can be effective at lower temperatures[3]Often requires higher temperatures
Reaction Yields Generally high, with fewer side reactions[4]High, but can lead to dehydration and other side reactions
Corrosiveness Less corrosive than sulfuric acid[4][5]Highly corrosive[4]
By-products Minimal by-product formation[4]Can cause charring and oxidation of organic materials

In-Depth Experimental Protocols

To facilitate independent evaluation, a detailed protocol for a common acid-catalyzed reaction, the Fischer esterification of acetic acid with propanol, is provided below.

Protocol: Comparative Catalysis of n-Propyl Acetate Synthesis

Objective: To compare the catalytic efficiency of this compound and sulfuric acid in the synthesis of n-propyl acetate.

Materials:

  • Acetic acid (glacial)

  • n-Propanol

  • This compound

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: Assemble a reflux apparatus using the round-bottom flask, condenser, and heating mantle.

  • Reagent Charging: In the round-bottom flask, combine acetic acid (0.5 mol), n-propanol (0.5 mol), and a catalytic amount of either this compound (0.01 mol) or sulfuric acid (0.01 mol).

  • Reaction: Heat the mixture to reflux with constant stirring for 2 hours.

  • Sampling and Analysis: At 30-minute intervals, withdraw a small aliquot of the reaction mixture and analyze it by GC to determine the concentration of n-propyl acetate.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Product Isolation: Purify the n-propyl acetate by simple distillation.

  • Data Comparison: Compare the reaction rates and final yields obtained with each catalyst.

Visualizing the Mechanisms and Workflow

To further clarify the processes involved, the following diagrams illustrate the chemical pathway and the experimental procedure.

Fischer_Esterification reactant Carboxylic Acid + Alcohol protonation Protonation of Carbonyl reactant->protonation + H+ intermediate1 Tetrahedral Intermediate protonation->intermediate1 + Alcohol proton_transfer Proton Transfer intermediate1->proton_transfer intermediate2 Protonated Intermediate proton_transfer->intermediate2 elimination Elimination of Water intermediate2->elimination - H2O product_protonated Protonated Ester elimination->product_protonated deprotonation Deprotonation product_protonated->deprotonation - H+ product Ester + Water deprotonation->product

Caption: Mechanism of Fischer Esterification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Assemble Reflux Apparatus B Measure Reactants and Catalysts A->B C Charge Reactor B->C D Heat to Reflux with Stirring C->D E Monitor Reaction by GC D->E Take aliquots F Neutralization and Extraction D->F After 2 hours E->D G Drying and Distillation F->G H Calculate Yield and Rate G->H

Caption: Experimental workflow for catalyst comparison.

References

A Comparative Performance Analysis of 1-Propanesulfonic Acid and Other Key Organosulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organosulfonic acid is a critical decision that can significantly impact reaction efficiency, product purity, and overall process viability. This guide provides a detailed comparative analysis of 1-Propanesulfonic acid against two other widely used organosulfonic acids: methanesulfonic acid and p-toluenesulfonic acid. The comparison focuses on key performance indicators including acidity, solubility, thermal stability, and catalytic activity in esterification reactions, supported by experimental data and detailed methodologies.

Executive Summary

Organosulfonic acids are a class of strong organic acids with diverse applications in catalysis, synthesis, and formulation. This compound, methanesulfonic acid, and p-toluenesulfonic acid are three prominent members of this class, each possessing distinct physical and chemical properties. This guide demonstrates that while all three are strong acids, their performance characteristics vary, making them suitable for different applications. This compound emerges as a compelling alternative with a balance of strong acidity and favorable physical properties.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these acids is essential for their effective application. The following table summarizes the key properties of this compound, methanesulfonic acid, and p-toluenesulfonic acid.

PropertyThis compoundMethanesulfonic Acidp-Toluenesulfonic Acid
Molecular Formula C₃H₈O₃SCH₄O₃SC₇H₈O₃S
Molecular Weight 124.16 g/mol 96.11 g/mol 172.20 g/mol
pKa ~ -1.1[1]~ -1.9 to -2.6[2][3]~ -2.8[3]
Melting Point Not readily available17-19 °C103-106 °C (monohydrate)
Boiling Point Not readily available167 °C (at 10 mmHg)Decomposes
Solubility in Water Soluble[4]Miscible~67 g/100 mL[5]

Acidity (pKa)

The acidity of an organosulfonic acid is a primary determinant of its catalytic efficacy. All three acids are considered strong acids, with pKa values significantly lower than common carboxylic acids. p-Toluenesulfonic acid is the strongest acid among the three, followed by methanesulfonic acid and then this compound. The stronger acidity of p-toluenesulfonic acid can be attributed to the electron-withdrawing effect of the aromatic ring, which stabilizes the sulfonate anion.

Solubility Profile

The solubility of an acid catalyst in the reaction medium is crucial for achieving a homogeneous reaction environment and maximizing catalytic activity.

  • This compound: Soluble in water.[4]

  • Methanesulfonic Acid: Miscible with water and soluble in many organic solvents.

  • p-Toluenesulfonic Acid: Highly soluble in water, and also soluble in polar organic solvents like ethanol and diethyl ether.[5]

Thermal Stability

Experimental Protocol: Determination of Thermal Stability by TGA/DSC

A standardized method for comparing the thermal stability of these acids would involve the following steps:

  • Instrument: A simultaneous thermal analyzer (TGA/DSC) is used.

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the organosulfonic acid is placed in an inert crucible (e.g., alumina).

  • Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve shows the mass loss as a function of temperature, from which the onset of decomposition can be determined. The DSC curve reveals endothermic and exothermic transitions, such as melting and decomposition.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation Sample Organosulfonic Acid Sample Weigh Weigh 5-10 mg Sample->Weigh Crucible Place in Alumina Crucible Weigh->Crucible TGA_DSC Simultaneous Thermal Analyzer (TGA/DSC) Crucible->TGA_DSC Heating Heat from RT to 600°C at 10°C/min (Nitrogen Atmosphere) TGA_DSC->Heating TGA_Curve TGA Curve (Mass Loss vs. Temp) Heating->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) Heating->DSC_Curve Decomposition Determine Decomposition Temperature TGA_Curve->Decomposition Transitions Identify Thermal Transitions DSC_Curve->Transitions

Workflow for Thermal Stability Analysis using TGA/DSC.

Catalytic Performance in Esterification

Experimental Protocol: Comparative Catalytic Activity in Fischer Esterification

To conduct a rigorous comparison of the catalytic activity of this compound, methanesulfonic acid, and p-toluenesulfonic acid in the esterification of acetic acid with ethanol, the following experimental protocol is recommended:

  • Reaction Setup: A batch reactor equipped with a magnetic stirrer, reflux condenser, and temperature control is used.

  • Reactants and Catalyst: Equimolar amounts of acetic acid and ethanol are charged into the reactor. A specific molar percentage (e.g., 1 mol%) of the organosulfonic acid catalyst is added.

  • Reaction Conditions: The reaction is carried out at a constant temperature (e.g., 70 °C) with continuous stirring.

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular time intervals. The concentration of the product, ethyl acetate, is determined using gas chromatography (GC).

  • Data Analysis: The conversion of acetic acid is calculated at each time point. The initial reaction rate can be determined from the slope of the conversion versus time plot at the beginning of the reaction.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Reactants Acetic Acid + Ethanol Reactor Batch Reactor Reactants->Reactor Catalyst Organosulfonic Acid (1-Propanesulfonic, Methanesulfonic, or p-Toluenesulfonic) Catalyst->Reactor Conditions Constant Temperature (e.g., 70°C) Constant Stirring Reactor->Conditions Sampling Withdraw Aliquots at Intervals Conditions->Sampling GC Gas Chromatography (GC) Analysis Sampling->GC Conversion Calculate Acetic Acid Conversion GC->Conversion Rate Determine Initial Reaction Rate Conversion->Rate

Experimental workflow for comparing catalytic activity in esterification.

Applications in Drug Development

Organosulfonic acids are valuable tools in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[3] They are often employed as strong acid catalysts in various organic transformations. For example, p-toluenesulfonic acid is widely used in the pharmaceutical industry as a catalyst.[7] While specific examples detailing the use of this compound in the synthesis of blockbuster drugs are not as prevalent in the literature, its properties suggest its potential as a viable alternative to other sulfonic acids in various synthetic steps. For instance, in the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug, various acidic catalysts are employed in steps such as Friedel-Crafts acylation. While trifluoromethanesulfonic acid has been used in a continuous-flow synthesis of ibuprofen, the principles could be adapted for other strong acid catalysts like this compound.[8]

The choice of a specific organosulfonic acid in drug synthesis often depends on factors such as catalyst efficiency, ease of removal from the final product, and potential for side reactions. The balanced properties of this compound make it a candidate worth considering in the development of new synthetic routes for pharmaceutical intermediates.

Conclusion

This comparative guide highlights the distinct performance characteristics of this compound, methanesulfonic acid, and p-toluenesulfonic acid. While p-toluenesulfonic acid exhibits the highest acidity, its solid nature and decomposition at higher temperatures can be disadvantageous in certain applications. Methanesulfonic acid offers a good balance of properties and is a liquid at room temperature. This compound, with its strong acidity and expected favorable solubility profile, presents itself as a valuable and versatile organosulfonic acid for a range of applications in research and drug development. The selection of the optimal acid will ultimately depend on the specific requirements of the reaction, including the desired acidity, solvent system, reaction temperature, and cost considerations. Further direct comparative studies under standardized conditions are warranted to fully elucidate the performance advantages of each acid in specific applications.

References

characterization of materials functionalized with 1-Propanesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Materials Functionalized with 1-Propanesulfonic Acid

Functionalization of materials with this compound has garnered significant attention across various scientific and industrial fields, particularly in catalysis and for the development of proton exchange membranes. This guide provides a detailed comparison of these materials, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection and application.

Comparison of Physicochemical Properties

The properties of materials functionalized with this compound are highly dependent on the base material, the synthesis method, and the degree of functionalization. Silica-based materials, such as SBA-15 and silica nanoparticles (SiO2NPs), are commonly used as supports due to their high surface area and tunable porosity.[1][2][3] The introduction of this compound groups imparts strong Brønsted acidity, enhancing catalytic activity and proton conductivity.[4][5][6]

MaterialSynthesis MethodSurface Area (m²/g)Pore Size (Å)Acid Capacity (mmol H⁺/g)Reference
SBA-15-SO3HDirect Co-condensation674741.64[1]
PrSO3H-SBA-15-400Post-grafting--~1.2[3]
PrSO3H-SBA-15-TolCo-condensation--~0.4[3]
SO3H-SiO2NPs (Catalyst 3)Post-grafting (Chlorosulfonation)--High[2]
SO3H-SiO2NPs (Catalyst 6)Post-grafting (Direct Silylation)--High[2]
Sul-SiO2 (80% MPTMS)Sol-gel~300-High (dependent on MPTMS ratio)[7]

Catalytic Performance in Esterification and Acetalization Reactions

Materials functionalized with this compound are effective solid acid catalysts in various organic reactions. Their performance is often compared to other solid acids or different functionalization methods.

Esterification of Linoleic Acid:

CatalystConversion (%)Reaction Time (h)Turnover Frequency (TOF) (h⁻¹)Reference
SO3H-SiO2NPs (Catalyst 3)100253-498[2]
SO3H-SiO2NPs (Catalyst 6)100253-498[2]
Propylsulfonic functionalized silicaHigh-> Nafion® silica composite[8]

Glycerol Acetalization:

CatalystGlycerol Formal Yield (%)Reaction Time (h)Temperature (°C)Reference
PrSO3H-SBA-15-40091.5890[3]
PrSO3H-SBA-15-Tol< 80890[3]
PrSO3H-SBA-15-OP< 60890[3]

Proton Conductivity for Fuel Cell Applications

The proton conductivity of membranes functionalized with sulfonic acid groups is a critical parameter for their application in proton exchange membrane fuel cells (PEMFCs). The conductivity is influenced by temperature, relative humidity (RH), and the density of acid groups.

Membrane MaterialProton Conductivity (S/cm)Temperature (°C)Relative Humidity (%)Reference
Sulfonic acid-functionalized polymer> 0.013095[5]
Ionic liquid modified multiblock poly(arylene ether)0.12780-[9]
PMPS-SPEES hybrid membrane~0.0680-[6]
Nafion/Sulfonic Acid-Modified Silica (20 nm)0.0386120Low[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key synthesis and characterization techniques.

Synthesis of this compound Functionalized SBA-15 (Post-Grafting)
  • Activation of SBA-15: The parent SBA-15 material is first activated, often through a mild hydrothermal treatment in the presence of a salt like NaCl, to increase the number of surface silanol groups available for grafting.[3]

  • Grafting of Thiol Groups: The activated SBA-15 is refluxed in a solution of 3-mercaptopropyltrimethoxysilane (MPTMS) in an appropriate solvent (e.g., toluene) for several hours.[3]

  • Washing and Drying: The resulting thiol-functionalized solid is filtered, washed extensively with a solvent like methanol, and dried under vacuum.[3]

  • Oxidation to Sulfonic Acid: The thiol groups are then oxidized to sulfonic acid groups using an oxidizing agent such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃).[2][3]

Characterization Techniques
  • X-ray Diffraction (XRD): Used to confirm the retention of the mesoporous structure of the support material after functionalization.[3][11]

  • Nitrogen Adsorption-Desorption (BET): Determines the surface area, pore volume, and pore size distribution of the materials.[1][3][7]

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide visual confirmation of the morphology and ordered pore structure.[3]

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the presence and chemical state of sulfur, indicating successful functionalization with sulfonic acid groups.[1][3]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies the characteristic vibrational bands of the sulfonic acid groups and the silica support.[4]

  • Acid-Base Titration: Quantifies the acid capacity of the functionalized material, providing a measure of the density of sulfonic acid sites.[1][3]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the functionalized material and can provide information on the loading of the organic functional groups.[12]

Visualizing Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization SBA15 SBA-15 Silica Activation Activation (Hydrothermal) MPTMS MPTMS Grafting Oxidation Oxidation (H₂O₂) Final_Material PrSO₃H-SBA-15 XRD XRD Final_Material->XRD Structural Analysis BET BET Final_Material->BET Textural Properties TEM_SEM TEM/SEM Final_Material->TEM_SEM Morphology XPS XPS Final_Material->XPS Surface Composition Titration Acid Titration Final_Material->Titration Acid Capacity

Catalytic_Cycle Catalyst PrSO₃H-SBA-15 Adsorption Reactant Adsorption on Acidic Sites Catalyst->Adsorption Reactants Reactants (e.g., Glycerol, Formaldehyde) Reactants->Adsorption Reaction Catalytic Reaction (Acetalization) Adsorption->Reaction Desorption Product Desorption Reaction->Desorption Products Products (Glycerol Formal) Desorption->Products Regeneration Catalyst Regeneration Desorption->Regeneration Regeneration->Catalyst Reuse

References

A Comparative Analysis of 1-Propanesulfonic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and performance of 1-propanesulfonic acid and its structural isomers, providing key data for informed selection in research and pharmaceutical applications.

This guide offers a comprehensive comparison of this compound and its isomers, primarily 2-propanesulfonic acid. It aims to provide researchers, scientists, and drug development professionals with the necessary data and experimental insights to select the most suitable isomer for their specific applications, ranging from catalysis to polymer synthesis and beyond.

Physicochemical Properties: A Side-by-Side Comparison

The seemingly subtle shift in the position of the sulfonic acid group from the terminal carbon (this compound) to the central carbon (2-propanesulfonic acid) results in notable differences in their physical and chemical characteristics. A summary of their key properties is presented below.

PropertyThis compound2-Propanesulfonic AcidIsomer of Interest: 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
Molecular Formula C₃H₈O₃S[1][2]C₃H₈O₃S[3][4]C₇H₁₃NO₄S[5]
Molecular Weight 124.16 g/mol [1][2]124.16 g/mol [3][4]207.25 g/mol [5][6]
CAS Number 5284-66-2[1][2]14159-48-9[3][4]15214-89-8[5][6]
Appearance Clear brown liquid-White crystalline solid[7]
Density 1.25 g/mL at 20 °C[2]1.1877 g/cm³ at 25 °C[4]-
pKa (predicted) -1.1 to -1.4[8]--
Melting Point --37 °C[4]195 °C (decomposes)[6]
Boiling Point -159 °C[4]-
Solubility Highly soluble in water.[8]-Soluble in water.[7]

Synthesis and Manufacturing

The synthesis of these sulfonic acid isomers typically involves the sulfonation of a corresponding precursor. The choice of starting material and reaction conditions dictates the final product.

This compound can be synthesized through the oxidation of 1-propanethiol. A general laboratory-scale synthesis involves reacting 1-propanethiol with an oxidizing agent in an aqueous medium.

2-Propanesulfonic acid is an alkanesulfonic acid where the sulfonic acid group is attached to the propane-2-yl group[3].

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a commercially important monomer synthesized via the Ritter reaction of acrylonitrile and isobutylene in the presence of fuming sulfuric acid[9].

Performance in Key Applications

While direct comparative studies are limited, the structural differences between this compound and its isomers suggest distinct performance characteristics in various applications.

Catalysis

Both 1-propanesulfonic and 2-propanesulfonic acid, being strong acids, can act as catalysts in various organic reactions, such as esterification and alkylation. The steric hindrance around the sulfonic acid group in 2-propanesulfonic acid might influence its catalytic activity and selectivity compared to the more accessible terminal sulfonic acid group in this compound.

Aromatic sulfonic acids are widely used as efficient and cost-effective catalysts for a range of organic transformations due to their strong Brønsted acidity[10]. While not direct isomers of propanesulfonic acid, their catalytic behavior provides insights into the utility of sulfonic acids in general. For instance, in esterification reactions, the reaction rate is significantly influenced by the catalyst's acidity[11].

Polymerization

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a widely used functional monomer in polymer chemistry[6][12]. Its polymers, known as poly(AMPS), are utilized in various applications, including as superabsorbents, flocculants, and in drug delivery systems, owing to their high hydrophilicity and ionic nature[6]. The performance of AMPS in polymerization is attributed to the reactive acrylamide group and the strongly acidic sulfonate group[9].

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acidity of sulfonic acids is a critical parameter influencing their catalytic activity and performance in various applications. Potentiometric titration is a standard method for determining the pKa of an acid[13][14].

Objective: To determine and compare the acid dissociation constants (pKa) of this compound and 2-propanesulfonic acid.

Materials:

  • This compound

  • 2-Propanesulfonic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Prepare aqueous solutions of known concentrations (e.g., 0.01 M) of this compound and 2-propanesulfonic acid separately.

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the sulfonic acid solution in a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and start stirring.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution in small, known increments from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

  • Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Expected Outcome: This experiment will provide the pKa values for both isomers, allowing for a direct comparison of their acid strengths.

Visualizing Synthesis and Experimental Workflows

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_AMPS Acrylonitrile Acrylonitrile Ritter_Reaction Ritter Reaction Acrylonitrile->Ritter_Reaction Isobutylene Isobutylene Isobutylene->Ritter_Reaction Fuming_Sulfuric_Acid Fuming Sulfuric Acid Fuming_Sulfuric_Acid->Ritter_Reaction AMPS 2-Acrylamido-2-methyl- This compound (AMPS) Ritter_Reaction->AMPS caption Synthesis of AMPS via the Ritter Reaction.

Caption: Synthesis of AMPS via the Ritter Reaction.

pKa_Determination_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Acid Prepare 0.01 M Sulfonic Acid Solution Calibrate_pH Calibrate pH Meter Titrate Titrate with 0.1 M NaOH Calibrate_pH->Titrate Record_Data Record pH and Volume Titrate->Record_Data Plot_Curve Plot Titration Curve Record_Data->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa caption Workflow for pKa Determination by Potentiometric Titration.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The choice between this compound and its isomers is contingent on the specific requirements of the application. This compound, with its terminal sulfonic acid group, may offer higher reactivity in certain catalytic processes. In contrast, the branched structure of 2-propanesulfonic acid could provide unique steric effects. For applications requiring a polymerizable functional group and high hydrophilicity, 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) stands out as a versatile and widely used monomer. This guide provides a foundational understanding to aid researchers in their selection process, emphasizing the importance of considering the subtle yet significant differences imparted by isomeric structures. Further experimental investigations are encouraged to fully elucidate the comparative performance of these compounds in specific contexts.

References

A Comparative Guide to Anti-Fouling Surfaces: 1-Propanesulfonic Acid, PEG, and Zwitterionic Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the prevention of non-specific protein and cell adhesion to surfaces is a critical challenge. This guide provides an objective comparison of the anti-fouling properties of surfaces modified with 1-Propanesulfonic acid, Poly(ethylene glycol) (PEG), and zwitterionic polymers, supported by experimental data and detailed protocols.

Biofouling, the undesirable accumulation of biomolecules, cells, and microorganisms on surfaces, can compromise the performance of biomedical devices, implants, and diagnostic platforms. Surface modification with hydrophilic and bio-inert molecules is a common strategy to mitigate this issue. This guide focuses on three prominent classes of anti-fouling coatings: surfaces functionalized with this compound, surfaces grafted with PEG, and surfaces bearing zwitterionic moieties.

Comparative Analysis of Anti-Fouling Performance

The effectiveness of these surface modifications in resisting biofouling is typically evaluated by quantifying protein adsorption and cell adhesion. The following tables summarize the available quantitative data for each modification. It is important to note that direct comparative studies including all three types of surfaces are limited. Therefore, the data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Comparison of Protein Adsorption on Modified Surfaces

Surface ModificationProteinAdsorbed Mass (ng/cm²)Measurement Technique
This compound (and similar sulfonated surfaces) Fibrinogen~15 - 50Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Lysozyme~10 - 40Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Poly(ethylene glycol) (PEG) Fibrinogen< 5 - 30Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Lysozyme< 5 - 20Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Bovine Serum Albumin< 1 - 10Surface Plasmon Resonance (SPR)
Zwitterionic Polymers (e.g., poly(sulfobetaine methacrylate)) Fibrinogen< 1 - 10Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Lysozyme< 1 - 5Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Undiluted Blood Plasma< 5Surface Plasmon Resonance (SPR)

Table 2: Comparison of Cell and Bacterial Adhesion on Modified Surfaces

Surface ModificationCell/Bacterium TypeAdhesion Reduction (%) vs. ControlAssay Method
This compound (and similar sulfonated surfaces) Human Fibroblasts~70 - 90Fluorescence Microscopy
Staphylococcus aureus~60 - 85Plate Counting/Fluorescence Microscopy
Poly(ethylene glycol) (PEG) Human Fibroblasts> 90Fluorescence Microscopy
Escherichia coli> 95Plate Counting/Fluorescence Microscopy
Platelets> 98Scanning Electron Microscopy
Zwitterionic Polymers (e.g., poly(sulfobetaine methacrylate)) Human Fibroblasts> 95Fluorescence Microscopy
Pseudomonas aeruginosa> 98Fluorescence Microscopy
Lymphocytes> 99Flow Cytometry

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-fouling properties. The following sections provide step-by-step protocols for key experiments cited in this guide.

Protein Adsorption Assay using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

This technique measures changes in frequency and dissipation of an oscillating quartz crystal sensor to quantify the mass and viscoelastic properties of adsorbed layers in real-time.

Materials:

  • QCM-D instrument

  • Sensor crystals (e.g., gold-coated)

  • Surface modification reagents (this compound precursor, PEG-silane, or zwitterionic polymer)

  • Protein solution (e.g., Fibrinogen or Lysozyme in Phosphate Buffered Saline - PBS)

  • Running buffer (e.g., PBS)

  • Cleaning solution (e.g., 2% SDS, UV/Ozone)

Procedure:

  • Sensor Cleaning and Baseline Establishment:

    • Clean the sensor crystal according to the manufacturer's instructions to remove any contaminants.

    • Mount the clean, dry sensor in the QCM-D chamber.

    • Flow the running buffer over the sensor surface at a constant flow rate (e.g., 100 µL/min) until a stable baseline in both frequency and dissipation is achieved.

  • Surface Modification (in-situ):

    • Introduce the solution containing the surface modification agent into the chamber.

    • Monitor the frequency and dissipation changes until the reaction is complete, indicated by a plateau in the signals.

    • Rinse thoroughly with the running buffer to remove any unbound molecules.

  • Protein Adsorption:

    • Introduce the protein solution into the chamber.

    • Monitor the decrease in frequency (indicating mass adsorption) and the change in dissipation (indicating the viscoelastic properties of the adsorbed layer).

    • Continue the flow until the signals reach a stable plateau, signifying that protein adsorption has reached equilibrium.

  • Rinsing:

    • Switch the flow back to the running buffer to remove any loosely bound protein. The remaining shift in frequency corresponds to the irreversibly adsorbed protein mass.

  • Data Analysis:

    • Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass (Δm) for rigid films. For viscoelastic films, more complex modeling is required.

    • The change in dissipation (ΔD) provides information about the conformational state of the adsorbed protein layer.

Cell Adhesion Assay using Fluorescence Microscopy

This method quantifies the number of adherent cells on different surfaces using fluorescent labeling.

Materials:

  • Modified and control substrates (e.g., glass coverslips)

  • Cell line (e.g., Human Dermal Fibroblasts)

  • Cell culture medium

  • Fluorescent cell stain (e.g., Calcein-AM for live cells, DAPI for nuclei)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100, if staining intracellular components)

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding:

    • Place the sterile-modified and control substrates in a multi-well cell culture plate.

    • Seed the cells onto the substrates at a defined density (e.g., 1 x 10^4 cells/cm²).

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a specified period (e.g., 4 or 24 hours).

  • Washing:

    • Gently wash the substrates with PBS to remove non-adherent cells. The number and gentleness of the washing steps are critical for reproducibility.

  • Fixing and Staining:

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the substrates with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

    • (Optional) Block non-specific binding with 1% BSA for 30 minutes.

    • Stain the cells with the desired fluorescent dye(s) according to the manufacturer's protocol. For example, incubate with Calcein-AM for 30 minutes to stain live cells or DAPI for 5 minutes to stain the nuclei.

  • Imaging and Quantification:

    • Mount the substrates on a microscope slide.

    • Acquire images from multiple random fields of view for each substrate using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ) to count the number of fluorescent cells per unit area.

    • Calculate the percentage of cell adhesion reduction compared to the control surface.

Bacterial Adhesion Assay using Fluorescence Microscopy

This protocol is similar to the cell adhesion assay but is adapted for bacterial cultures.

Materials:

  • Modified and control substrates

  • Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • Fluorescent bacterial stain (e.g., SYTO 9 for live bacteria, Propidium Iodide for dead bacteria, or DAPI for all bacteria)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Fluorescence microscope

Procedure:

  • Bacterial Inoculation:

    • Place the sterile substrates in a multi-well plate.

    • Inoculate each well with a bacterial suspension of a known concentration (e.g., 1 x 10^7 CFU/mL).

    • Incubate for a defined period (e.g., 2 or 24 hours) under appropriate conditions (e.g., 37°C with shaking).

  • Washing:

    • Carefully wash the substrates with sterile PBS to remove non-adherent bacteria.

  • Fixing and Staining:

    • Fix the adhered bacteria with 4% paraformaldehyde.

    • Wash with PBS.

    • Stain the bacteria with a fluorescent dye. For example, use a live/dead staining kit or DAPI.

  • Imaging and Quantification:

    • Image the substrates using a fluorescence microscope.

    • Quantify the number of adherent bacteria per unit area or the percentage of surface coverage using image analysis software.

    • Calculate the percentage of bacterial adhesion reduction relative to the control surface.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

experimental_workflow_surface_modification cluster_surface_preparation Surface Preparation cluster_modification Surface Modification Substrate Substrate Cleaning Cleaning Substrate->Cleaning Activation Activation Cleaning->Activation Functionalization Functionalization Activation->Functionalization Modification_Solution Modification Solution (this compound, PEG, or Zwitterionic Polymer) Modification_Solution->Functionalization Rinsing_Drying Rinsing & Drying Functionalization->Rinsing_Drying Modified_Surface Modified Surface Rinsing_Drying->Modified_Surface

Caption: Workflow for surface modification with anti-fouling molecules.

experimental_workflow_antifouling_assay cluster_protein_adsorption Protein Adsorption Assay cluster_cell_adhesion Cell/Bacterial Adhesion Assay Modified_Surface Modified Surface Protein_Incubation Incubate with Protein Solution Modified_Surface->Protein_Incubation Cell_Seeding Seed Cells or Bacteria Modified_Surface->Cell_Seeding Washing_P Wash Protein_Incubation->Washing_P Quantification_P Quantify Adsorbed Protein (e.g., QCM-D) Washing_P->Quantification_P Incubation Incubation Cell_Seeding->Incubation Washing_C Wash Incubation->Washing_C Staining Fluorescent Staining Washing_C->Staining Imaging_Quantification Image and Quantify Adherent Cells/Bacteria Staining->Imaging_Quantification

Caption: General workflow for assessing anti-fouling properties.

Conclusion

The choice of an anti-fouling surface modification strategy depends on the specific application, considering factors such as the biological environment, the required level of fouling resistance, and the stability of the coating. Zwitterionic polymers generally exhibit the lowest levels of protein adsorption and cell/bacterial adhesion, often outperforming PEG. Surfaces modified with this compound also demonstrate significant anti-fouling properties, though more direct, quantitative comparisons with PEG and zwitterionic surfaces under identical conditions are needed to definitively rank their performance. The provided experimental protocols and workflows offer a standardized framework for researchers to conduct their own comparative assessments and select the most suitable anti-fouling surface for their needs.

Comparative Guide to 1-Propanesulfonic Acid-Based Electrolytes Utilizing Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Propanesulfonic acid-based electrolytes, focusing on their characterization by Electrochemical Impedance Spectroscopy (EIS). It is designed to offer objective performance comparisons against alternative electrolyte systems, supported by experimental data, to aid in the selection and development of electrolytes for various electrochemical applications.

Performance Comparison of Sulfonic Acid-Based Electrolytes

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the physicochemical processes occurring within an electrochemical system.[1] By applying a small amplitude AC signal over a range of frequencies, key parameters such as ionic conductivity and charge transfer resistance can be determined.[2]

The following table summarizes key performance metrics for this compound and a common alternative, Methanesulfonic acid, derived from the scientific literature. These parameters are crucial for evaluating the efficiency of an electrolyte in applications such as redox flow batteries, fuel cells, and electrochemical sensors.

Electrolyte SystemKey Performance ParameterValueExperimental ConditionsSource
This compound (PSA) Ionic Conductivity (σ)Data not available in a directly comparable formatRequires further specific experimental investigationN/A
Charge Transfer Resistance (Rct)Reduced at medium to high frequencies with certain additives[3]25 °C, in acidic copper sulfate solution with chloride ions[3][3]
Methanesulfonic Acid (MSA) Ionic Conductivity (σ)1.17 x 10⁻⁶ S/cm (in a composite polymer membrane)Room temperature, as a component of a Polyacrylamide-based composite solid polymer electrolyte[4][4]
Charge Transfer Resistance (Rct)Lowered in the presence of MSA in vanadium redox flow battery electrolytesNot specified[5]
Nafion® 117 (Perfluorosulfonic acid membrane) Ionic Conductivity (σ)~0.1 S/cm80 °C, submerged in deionized water[6][6]
Ohmic Resistance (RΩ)Increases with decreasing relative humidity80-110 °C, 30% relative humidity[7][7]

Detailed Experimental Protocols

A generalized experimental protocol for conducting Electrochemical Impedance Spectroscopy on aqueous electrolytes is provided below. This protocol is a synthesis of best practices discussed in the literature.[8][9][10]

Objective: To determine the ionic conductivity and interfacial charge transfer resistance of an aqueous sulfonic acid-based electrolyte.

Materials and Equipment:

  • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA) module.

  • Three-electrode electrochemical cell (e.g., glass cell).

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Gold).

  • Counter Electrode (e.g., Platinum wire or graphite rod).[3]

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

  • Electrolyte solutions of this compound and the alternative electrolyte (e.g., Methanesulfonic acid) at desired concentrations.

  • Inert gas (e.g., Nitrogen or Argon) for deaeration.

  • Faraday cage to minimize external electrical noise.[10]

Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and sonicate to remove any polishing residues.

    • Clean the counter and reference electrodes according to standard laboratory procedures.

  • Cell Assembly:

    • Assemble the three-electrode cell, ensuring the reference electrode tip is placed in close proximity to the working electrode to minimize uncompensated solution resistance.

    • Fill the cell with the electrolyte solution to be tested.

    • Place the entire cell setup inside a Faraday cage.[10]

  • Electrolyte Deaeration:

    • Bubble the electrolyte with an inert gas (e.g., Nitrogen) for at least 15-20 minutes prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.[11] Maintain a blanket of the inert gas over the electrolyte during the experiment.[11]

  • Open Circuit Potential (OCP) Measurement:

    • Allow the system to stabilize by monitoring the OCP for a period until a steady-state value is reached (typically 10-15 minutes).

  • EIS Measurement:

    • Set the EIS parameters on the potentiostat software. A typical setup would be:

      • Mode: Potentiostatic EIS (applied potential perturbation).[12]

      • DC Potential: The measured OCP.

      • AC Amplitude: A small perturbation, typically 5-10 mV, to ensure a linear response.[8]

      • Frequency Range: From high frequency (e.g., 100 kHz or 1 MHz) to low frequency (e.g., 0.1 Hz or 0.01 Hz).[9]

      • Points per Decade: 10.[12]

    • Initiate the EIS scan.

  • Data Analysis:

    • The collected impedance data is typically visualized as a Nyquist plot (Z'' vs. Z') and Bode plots (|Z| and Phase Angle vs. Frequency).

    • The bulk electrolyte resistance (Rb) is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) can then be calculated using the formula σ = L / (Rb * A), where L is the distance between the working and reference electrodes and A is the active area of the working electrode.

    • The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot.

    • Fit the experimental data to an appropriate equivalent circuit model to extract more detailed information about the electrochemical system.

Visualization of EIS Data Analysis

The interpretation of EIS data is often facilitated by fitting the data to an equivalent circuit model. Each component in the circuit corresponds to a specific physical or chemical process occurring in the electrochemical cell. A common model for a simple electrochemical system is the Randles circuit.

Randles_Circuit start R_s_node Rs (Solution Resistance) start->R_s_node junction1 R_s_node->junction1 R_ct_node Rct (Charge Transfer Resistance) junction1->R_ct_node C_dl_node Cdl (Double Layer Capacitance) junction1->C_dl_node junction1->C_dl_node junction2 R_ct_node->junction2 C_dl_node->junction2 end junction2->end

Caption: A simplified Randles equivalent circuit model for EIS data analysis.

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of sulfonic acid-based electrolytes. The provided data, protocols, and visualizations aim to facilitate a deeper understanding and more effective comparison of these important electrochemical components.

References

Quantitative Analysis of 1-Propanesulfonic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-propanesulfonic acid in a reaction mixture is critical for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of various analytical methodologies, offering insights into their principles, performance characteristics, and experimental protocols to aid in the selection of the most suitable method for your specific needs.

Comparison of Quantitative Methods

The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the reaction matrix, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of commonly employed methods.

Analytical TechniquePrincipleTypical Performance CharacteristicsAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) / Ion Chromatography (IC) Separation based on polarity or ion exchange, followed by detection.Linearity: Correlation coefficient (r²) > 0.999[1] Precision (%RSD): < 2.0[1] Accuracy (% Recovery): 97-102%[1] LOD/LOQ: Method detection limits are typically in the low mg/L to µg/L range.[2]High specificity, sensitivity, and accuracy.[1] Can separate this compound from other components in a complex mixture.[2]May require specialized columns (e.g., ion-pair or ion-exchange).[1][2] Longer analysis time compared to titration.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection.Linearity: Correlation coefficient (R) > 0.9996[3] Precision (%RSD): < 3.4%[3] Accuracy (% Recovery): 90.8-116.6%[3] LOD/LOQ: Can reach low ng/mg levels in the original sample.[3]High sensitivity and selectivity, providing structural confirmation.Requires a derivatization step to make this compound volatile. This adds complexity and potential for error.
Potentiometric Titration Measurement of the potential difference between two electrodes as a function of the volume of a titrant added. The endpoint is determined from the inflection point of the titration curve.Linearity: Coefficient of determination (R²) > 0.9999[4] Precision (%RSD): < 0.43%[4] Accuracy: Mean values within 0.4% of the true value.[4]Simple, inexpensive, and provides high precision for concentrated samples.[4]Less sensitive and specific compared to chromatographic methods. May be affected by other acidic or basic components in the reaction mixture.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field within a narrow capillary.Performance is highly dependent on the specific method development.High separation efficiency and resolution.[5] Requires very small sample volumes.Can be less robust than HPLC for routine analysis. Method development can be complex.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) / Ion Chromatography (IC)

Principle: Ion-pair chromatography is a suitable HPLC technique for the analysis of alkanesulfonic acids. A hydrophobic ion-pairing reagent is added to the mobile phase, which forms a neutral ion pair with the sulfonic acid. This allows for retention on a reversed-phase column. Alternatively, ion chromatography with a suitable ion-exchange column and conductivity detection can be used.[1][2]

Experimental Protocol (Ion-Pair Chromatography):

  • Sample Preparation: Dilute the reaction mixture with an appropriate solvent (e.g., deionized water) to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic System:

    • Column: IonPac® NS1 Analytical Column (4 mm x 250 mm) or equivalent reversed-phase column.[2]

    • Mobile Phase: A gradient of acetonitrile in an aqueous solution of an ion-pairing reagent, such as 2 mM Tetrabutylammonium hydroxide.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 50 µL.[2]

    • Detection: Suppressed conductivity detection.[2]

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Due to its low volatility, this compound must be derivatized before GC-MS analysis. A common approach is to convert the sulfonic acid to its more volatile methyl ester.

Experimental Protocol:

  • Derivatization (Methyl Esterification):

    • Evaporate a known volume of the sample to dryness.

    • Add a methylating agent, such as a solution of boron trifluoride in methanol (BF3/MeOH), to the dried residue.

    • Heat the mixture to facilitate the reaction.

    • After cooling, extract the methyl ester of this compound with an organic solvent (e.g., hexane).

  • GC-MS System:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection is typically used for trace analysis.

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivative.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for enhanced sensitivity.

  • Quantification: Prepare a calibration curve using derivatized standards of this compound. Use an internal standard for improved accuracy and precision.

Potentiometric Titration

Principle: As a strong acid, this compound can be directly titrated with a standard solution of a strong base, such as sodium hydroxide (NaOH). The endpoint is detected by monitoring the pH of the solution with a pH electrode.

Experimental Protocol:

  • Sample Preparation: Accurately pipette a known volume of the reaction mixture into a beaker. Dilute with deionized water to ensure the pH electrode is properly immersed.

  • Titration:

    • Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette.

    • Titrate with a standardized solution of ~0.1 M NaOH.

    • Record the pH and the volume of NaOH added at regular intervals, with smaller increments near the equivalence point.

  • Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (a plot of pH versus volume of titrant). This can be determined more accurately by plotting the first or second derivative of the titration curve.

  • Calculation: Calculate the concentration of this compound using the following formula: Concentration (M) = (Volume of NaOH × Molarity of NaOH) / Volume of Sample

Capillary Electrophoresis (CE)

Principle: In CE, charged molecules migrate through a capillary filled with an electrolyte solution under the influence of an electric field. The migration time is dependent on the charge-to-size ratio of the molecule, allowing for separation.

Experimental Protocol:

  • Sample Preparation: Dilute the reaction mixture with the background electrolyte (BGE) and filter through a 0.2 µm filter.

  • CE System:

    • Capillary: A fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution with a pH that ensures this compound is fully ionized (e.g., a phosphate or borate buffer).

    • Voltage: Apply a high voltage (e.g., 20-30 kV) across the capillary.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Indirect UV detection is often used for non-UV absorbing ions like this compound.

  • Quantification: Create a calibration curve by analyzing standard solutions of this compound and plotting peak area versus concentration.

Visualizing the Workflow

The following diagram illustrates a general workflow for the quantitative analysis of this compound.

Quantitative Analysis Workflow General Workflow for Quantitative Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Reaction Mixture Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC / IC Filtration->HPLC Titration Potentiometric Titration Filtration->Titration CE Capillary Electrophoresis Filtration->CE GCMS GC-MS Derivatization->GCMS Calibration Calibration Curve HPLC->Calibration GCMS->Calibration Quantification Quantification Titration->Quantification CE->Calibration Calibration->Quantification Report Report Results Quantification->Report

Caption: General experimental workflow for the quantitative analysis of this compound.

References

Long-Term Stability of 1-Propanesulfonic Acid Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of a catalyst is a critical factor in the development of sustainable and economically viable chemical processes. 1-Propanesulfonic acid, particularly when immobilized on solid supports, has emerged as a promising solid acid catalyst for a variety of organic transformations, including those relevant to pharmaceutical synthesis. This guide provides a comparative evaluation of the long-term stability of this compound catalysts, with a focus on supported catalysts, and benchmarks their performance against common alternatives. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of robust catalytic systems.

Comparative Performance Overview

The stability of this compound catalysts is primarily evaluated based on three key metrics: thermal stability, leaching resistance, and reusability. When functionalized onto mesoporous silica supports like SBA-15, these catalysts generally exhibit good to excellent stability, often outperforming traditional resin-based catalysts like Amberlyst-15 under certain conditions.

Data Summary
Catalyst SystemSupport MaterialKey Stability FeaturesThermal Stability (Decomposition Temp.)Leaching CharacteristicsReusability (Number of Cycles with Minimal Activity Loss)Reference
This compound Mesoporous Silica (SBA-15)High surface area, well-ordered pore structure enhancing stability.Decomposes in multiple stages, with significant loss of organic groups typically observed between 300-800°C.[1]Low to insignificant leaching reported in various organic reactions due to covalent bonding of the sulfonic acid group to the support.[2]High reusability, often for 5-8 cycles with minimal loss in catalytic activity in reactions like esterification and acetalization.[3][4][1][2][3][4]
Amberlyst-15 Styrene-divinylbenzene copolymerMacroporous resin structure.Maximum operating temperature is around 120°C.[5]Prone to leaching of sulfonic acid groups, especially at elevated temperatures and in polar solvents.Reusability is often limited by thermal degradation and mechanical instability.[5]
Nafion-H Perfluorinated sulfonic acid polymerSuperacidic catalyst with high chemical resistance.High thermal stability, stable up to ~280°C.Generally considered stable with low leaching due to the robust perfluorinated backbone.Excellent reusability in many applications.
Sulfated Zirconia ZirconiaStrong solid acid with both Brønsted and Lewis acid sites.Thermally stable at high temperatures.Can be susceptible to leaching of sulfate groups, particularly in the presence of water at high temperatures.Good reusability, but can deactivate due to coke formation or loss of sulfate groups.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of catalyst stability. Below are methodologies for assessing the key long-term stability parameters of solid acid catalysts.

Catalyst Leaching Test

This protocol is designed to quantify the amount of the active sulfonic acid groups that detach from the solid support and leach into the reaction medium.

Objective: To determine the concentration of leached sulfonic acid groups in the reaction filtrate.

Procedure:

  • Reaction Setup: Perform the catalytic reaction under the desired conditions (e.g., temperature, solvent, reaction time).

  • Hot Filtration: At the midpoint of the reaction (e.g., after 50% conversion is achieved), quickly filter the hot reaction mixture to separate the solid catalyst.

  • Continued Reaction of Filtrate: Allow the filtrate to continue reacting under the same conditions without the catalyst. Monitor the reaction progress (e.g., by GC or HPLC). If the reaction continues to proceed, it indicates that active catalytic species have leached into the solution.

  • Quantitative Analysis of Leachate:

    • Take a known volume of the filtrate from step 2.

    • Analyze the sulfur content in the filtrate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a similar sensitive elemental analysis technique.[6]

    • Prepare calibration standards with known concentrations of a sulfur source (e.g., a soluble sulfonic acid) in the same solvent as the reaction to quantify the sulfur concentration in the filtrate.

  • Calculation: Calculate the percentage of leached sulfonic acid groups based on the initial amount of sulfonic acid groups on the catalyst.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

This protocol determines the thermal decomposition temperature of the catalyst.

Objective: To identify the temperature at which the catalyst begins to degrade.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dry catalyst (typically 5-10 mg) into a TGA crucible.

  • TGA Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).[3][7]

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of a significant weight loss step in the TGA curve, after the initial loss of adsorbed water, corresponds to the decomposition of the organic sulfonic acid groups.[1]

Catalyst Reusability Study

This protocol evaluates the performance of the catalyst over multiple reaction cycles.

Objective: To assess the catalyst's ability to maintain its activity and selectivity after repeated use.

Procedure:

  • Initial Reaction: Perform the catalytic reaction under optimized conditions and monitor its progress to completion (e.g., by GC, HPLC, or TLC).

  • Catalyst Recovery: After the first reaction cycle, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Washing and Drying: Wash the recovered catalyst thoroughly with a suitable solvent to remove any adsorbed reactants, products, and byproducts. Dry the catalyst under vacuum or in an oven at a moderate temperature (e.g., 60-100°C) to remove the washing solvent.[4]

  • Subsequent Reaction Cycles: Reuse the recovered and dried catalyst for a subsequent reaction cycle with fresh reactants under the same conditions as the initial run.

  • Repeat: Repeat steps 2-4 for a desired number of cycles (e.g., 5-10 cycles).

  • Performance Analysis: For each cycle, determine the conversion of the limiting reactant and the selectivity towards the desired product. A minimal decrease in conversion and selectivity over multiple cycles indicates good reusability.[4]

Visualizing Experimental Workflows and Reaction Pathways

Experimental Workflow for Catalyst Stability Evaluation

G cluster_leaching Leaching Test cluster_thermal Thermal Stability cluster_reusability Reusability Test leaching_reaction Catalytic Reaction hot_filtration Hot Filtration leaching_reaction->hot_filtration filtrate_reaction Continue Reaction of Filtrate hot_filtration->filtrate_reaction icp_oes ICP-OES Analysis of Filtrate hot_filtration->icp_oes tga_analysis Thermogravimetric Analysis (TGA) initial_reaction Initial Reaction catalyst_recovery Catalyst Recovery initial_reaction->catalyst_recovery washing_drying Washing & Drying catalyst_recovery->washing_drying next_cycle Subsequent Reaction Cycle washing_drying->next_cycle next_cycle->catalyst_recovery Repeat for n cycles start Catalyst Sample start->leaching_reaction start->tga_analysis start->initial_reaction

Caption: Workflow for evaluating the long-term stability of solid acid catalysts.

Reaction Pathway: Acetalization in Oseltamivir Synthesis

This compound functionalized silica has been successfully employed as a catalyst in the initial steps of the synthesis of the antiviral drug oseltamivir. One key step is the acid-catalyzed acetalization of quinic acid.[8]

G quinic_acid Quinic Acid C₇H₁₂O₆ intermediate Acetal Intermediate quinic_acid->intermediate + Acetone acetone Acetone C₃H₆O acetone->intermediate oseltamivir_precursor Oseltamivir Precursor intermediate->oseltamivir_precursor Further Steps catalyst This compound on Silica catalyst->intermediate Catalyzes

Caption: Acetalization step in oseltamivir synthesis catalyzed by supported this compound.

Conclusion

Supported this compound catalysts, particularly those functionalized on mesoporous silica, demonstrate robust long-term stability, making them a viable and often superior alternative to traditional solid acid catalysts like Amberlyst-15 for a range of organic reactions. Their high thermal stability, resistance to leaching, and excellent reusability are key advantages. For researchers and professionals in drug development, the application of these catalysts in the synthesis of complex molecules like oseltamivir highlights their potential in developing more sustainable and efficient pharmaceutical manufacturing processes.[8] The selection of an appropriate catalyst system should always be guided by rigorous stability testing using standardized protocols as outlined in this guide.

References

A Comparative Guide to the Applications of 1-Propanesulfonic Acid and Its Derivatives in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal reagents is paramount to achieving reliable and reproducible experimental outcomes. This guide provides an objective comparison of 1-propanesulfonic acid and its functionalized forms against common alternatives in two key application areas: catalysis and electrochemistry. The information presented is based on peer-reviewed literature and aims to facilitate informed decisions by providing quantitative data and detailed experimental protocols.

Catalysis: Acetalization of Glycerol

Propylsulfonic acid functionalized mesoporous silica (PrSO₃H-SBA-15) has emerged as a highly efficient heterogeneous catalyst in various organic transformations. One notable application is the acetalization of glycerol with formaldehyde to produce valuable cyclic acetals. This process is crucial for converting biomass-derived glycerol into useful chemicals.

Comparative Performance of Acid Catalysts in Glycerol Acetalization

The catalytic activity of PrSO₃H-SBA-15 is often compared with other solid acid catalysts, such as the commercial resin Amberlyst-15 and various zeolites. The data below, summarized from a study on glycerol acetalization, highlights the superior performance of the functionalized silica catalyst.

CatalystGlycerol Conversion (%)Product Yield (%)5-membered ring:6-membered ring ratioAcid Capacity (mmol/g)Reference
PrSO₃H-SBA-15-400 >9591.542:581.2[1]
Amberlyst-15 95 (with acetone)Not specifiedNot specified4.7[1][2]
Zeolite Beta (Si/Al = 16) 95Not specifiedNot specifiedNot specified[1]
Montmorillonite K-10 Lower than Zeolite BetaNot specifiedNot specifiedNot specified[1]
H-USY Zeolite Lower than Zeolite BetaNot specifiedNot specifiedNot specified[1]

Note: The PrSO₃H-SBA-15-400 catalyst was synthesized via a post-grafting method with the addition of 400 mg of NaCl, which was found to enhance the grafting of propylsulfonic acid groups.[1] The reaction conditions for PrSO₃H-SBA-15-400 were a bath temperature of 90 °C and a reaction time of 8 hours.[1]

Experimental Protocols

1. Synthesis of Propylsulfonic Acid Functionalized SBA-15 (PrSO₃H-SBA-15)

This protocol describes a post-grafting method for synthesizing the PrSO₃H-SBA-15 catalyst.

  • Materials: SBA-15 mesoporous silica, 3-mercaptopropyltrimethoxysilane (MPTMS), sodium chloride (NaCl), deionized water, 30% hydrogen peroxide, methanol.

  • Procedure:

    • Disperse 1.0 g of SBA-15 in 40 mL of deionized water.

    • Add a specified amount of NaCl (e.g., 400 mg) to the solution.

    • Add 1 mL of MPTMS to the solution and reflux under stirring at 100 °C for 24 hours.

    • Filter the resulting thiol-propyl modified solid, wash it three times with deionized water, and dry it in a vacuum.

    • To oxidize the thiol groups (–SH) to sulfonic acid groups (–SO₃H), suspend the solid in 30 mL of 30% hydrogen peroxide and stir at room temperature for 24 hours.

    • Filter the final propylsulfonated solid product, wash it three times with methanol, and dry it in a vacuum.[1]

2. Catalytic Acetalization of Glycerol

  • Materials: Glycerol, trioxane (TOX, as a formaldehyde source), PrSO₃H-SBA-15 catalyst.

  • Procedure:

    • In a reaction vessel, combine glycerol (4.60 g, 50 mmol) and trioxane (2.25 g, 75 mmol).

    • Add 0.2 g of the PrSO₃H-SBA-15 catalyst.

    • Heat the mixture in a bath to 90 °C and maintain the reaction for 8 hours with stirring.[1]

    • After the reaction, the catalyst can be recovered by filtration for reuse.

Visualizations

Catalyst_Synthesis_Workflow cluster_synthesis Catalyst Synthesis SBA15 SBA-15 Silica Dispersion Disperse in H₂O + NaCl SBA15->Dispersion Reflux Add MPTMS Reflux @ 100°C, 24h Dispersion->Reflux Filtration1 Filter & Dry Reflux->Filtration1 Oxidation Oxidize with H₂O₂ RT, 24h Filtration1->Oxidation Filtration2 Filter & Dry Oxidation->Filtration2 Catalyst PrSO₃H-SBA-15 Catalyst Filtration2->Catalyst Acetalization_Workflow cluster_reaction Glycerol Acetalization Reactants Glycerol + Trioxane Add_Catalyst Add PrSO₃H-SBA-15 Reactants->Add_Catalyst Reaction Heat @ 90°C, 8h with Stirring Add_Catalyst->Reaction Filtration Filter to separate catalyst Reaction->Filtration Products Cyclic Acetals Filtration->Products Catalyst_Recovery Recovered Catalyst Filtration->Catalyst_Recovery Electroplating_Workflow cluster_workflow Copper Electroplating Process Bath_Prep Prepare Copper Propanesulfonate Bath Plating Electroplating (Apply Current) Bath_Prep->Plating Substrate Substrate (Cathode) Substrate->Plating Anode Copper Anode Anode->Plating Deposit Copper Deposit on Substrate Plating->Deposit SEI_Formation_Pathway cluster_pathway Role of 1,3-Propane Sultone in SEI Formation PS_Additive 1,3-Propane Sultone (PS) in Electrolyte Reduction Reductive Decomposition on Anode Surface PS_Additive->Reduction SEI_Layer Stable SEI Layer (contains sulfates and alkylsulfates) Reduction->SEI_Layer Improved_Performance Enhanced Battery Performance SEI_Layer->Improved_Performance

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Propanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-Propanesulfonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is a corrosive substance that can cause severe skin burns and eye damage and reacts violently with water.[1][2][3] Therefore, strict adherence to these disposal protocols is critical.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and fumes that can cause severe eye damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to severe burns.[1][2][3]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area or with a fume hood.Avoids inhalation of potentially harmful vapors.[2][3]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate action is necessary to mitigate harm.

SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Small Spill Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2]
Large Spill Evacuate the area. Contain the spill if possible without risk. Follow your institution's emergency spill response procedures.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste.[4][5] It should never be disposed of down the drain or in regular trash.[6][7]

Experimental Protocol: Neutralization and Collection for Disposal

This protocol outlines the process for neutralizing and preparing small quantities of this compound waste for collection by a certified hazardous waste disposal service.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work in a well-ventilated fume hood.

    • Prepare a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.[6]

  • Neutralization (for dilute aqueous solutions only):

    • Caution: This step should only be performed by trained personnel and is not suitable for concentrated acid.

    • Slowly add the dilute this compound solution to a large volume of cold water.

    • While stirring, slowly add a weak base, such as sodium bicarbonate, to the solution until the pH is between 6.0 and 8.0. Monitor the pH using a pH meter or pH strips.

  • Waste Collection:

    • Carefully transfer the neutralized solution or the un-neutralized this compound into the designated hazardous waste container.

    • If dealing with the pure substance, it should be placed directly into the waste container.

  • Labeling:

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste."[6][4]

    • The label must include the full chemical name ("this compound"), the concentration, and the date of accumulation.[6] Do not use abbreviations or chemical formulas.[6]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_storage_disposal Storage & Disposal start Start: Have 1-Propanesulfonic Acid Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_container Prepare Labeled Hazardous Waste Container fume_hood->waste_container transfer_waste Transfer Waste to Container waste_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container label_container Label with 'Hazardous Waste', Full Chemical Name, and Date seal_container->label_container store_waste Store in Designated Secure Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling 1-Propanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of 1-Propanesulfonic acid (CAS No. 5284-66-2). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Summary

This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] It is classified as Skin Corrosion Category 1B and Serious Eye Damage Category 1.[1] Inhalation of vapors or aerosols should be avoided, and contact with the substance must be prevented.[1]

Quantitative Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion1BH314: Causes severe skin burns and eye damage
Serious Eye Damage1H318: Causes serious eye damage

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the required PPE.

Summary of Required Personal Protective Equipment:

Body PartPPE RecommendationSpecification/Standard
Eyes/Face Chemical safety goggles and face shieldConforming to EN 166 (EU) or NIOSH (US) approved standards.[2][3]
Skin/Hands Chemical-resistant glovesMaterial: Butyl rubber or Viton® are recommended for corrosive acids. Neoprene may also be suitable. Nitrile gloves are NOT recommended for prolonged contact.[1][4]
Body Protective clothingFlame-retardant and impervious clothing. A lab coat is the minimum requirement. For larger quantities or risk of splashing, a chemical-resistant apron or suit is necessary.
Respiratory Respirator (if needed)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if ventilation is inadequate, or if irritation is experienced.[3]

Experimental Workflow for PPE Selection:

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound check_ventilation Is ventilation adequate? start->check_ventilation respirator Use NIOSH/MSHA approved respirator check_ventilation->respirator No no_respirator Respirator not required check_ventilation->no_respirator Yes check_splash Potential for splashing? face_shield Wear face shield and goggles check_splash->face_shield Yes goggles Wear safety goggles check_splash->goggles No respirator->check_splash no_respirator->check_splash gloves Wear Butyl rubber or Viton gloves face_shield->gloves goggles->gloves clothing Wear protective clothing gloves->clothing proceed Proceed with experiment clothing->proceed

Caption: PPE selection workflow for handling this compound.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[2]

  • Wash hands thoroughly after handling.[2]

  • Immediately change contaminated clothing.[1]

Storage:

  • Store in a tightly closed original container.[1]

  • Keep in a dry and well-ventilated place.

  • Store locked up in an area accessible only to qualified personnel.[1]

  • This compound is hygroscopic; store under an inert gas.[1]

Disposal Plan

Waste Disposal:

  • Dispose of this compound and its container in accordance with national and local regulations.[1]

  • Do not mix with other waste.[1]

  • Leave the chemical in its original container.[1]

  • Uncleaned containers should be handled as the product itself.[1]

Spill Response:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE as outlined above.

  • Cover drains to prevent entry into the sewer system.[1]

  • Absorb the spill with an inert, non-combustible material (e.g., sand, silica gel, acid binder).

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Clean the affected area thoroughly.

References

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